(+)-Di-p-toluoyl-D-tartaric Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909134 | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039646-91-7, 32634-66-5, 104695-67-2 | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039646-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-bis((4-methylbenzoyl)oxy)-, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of (+)-Di-p-toluoyl-D-tartaric acid?
An In-depth Technical Guide to the Physicochemical Properties of (+)-Di-p-toluoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral resolving agent of significant importance in the pharmaceutical and fine chemical industries.[1] Its efficacy in separating enantiomers stems from its specific physicochemical properties, which allow for the formation of diastereomeric salts with racemic mixtures. These salts exhibit differential solubility, enabling separation through methods like fractional crystallization.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations to illustrate key concepts and workflows.
Physicochemical Properties
The key physicochemical properties of this compound and its monohydrate form are summarized in the tables below. These parameters are crucial for its application in chiral resolution and as a chiral building block in asymmetric synthesis.[1]
General Properties
| Property | Value | Reference |
| Synonyms | D-Tartaric acid 2,3-di-p-toluoyl ester monohydrate, (+)-O,O′-Di-p-toluoyl-D-tartaric acid | |
| Appearance | White to off-white powder/crystal | [1] |
Quantitative Physicochemical Data
| Property | Anhydrous Form | Monohydrate Form |
| CAS Number | 32634-68-7 | 71607-31-3 |
| Molecular Formula | C₂₀H₁₈O₈ | C₂₀H₁₈O₈·H₂O |
| Molecular Weight | 386.35 g/mol | 404.37 g/mol |
| Melting Point | 163-165 °C, 169-171 °C[3][4][5] | 160-166 °C[1] |
| Optical Rotation | [α]²⁰/D +142° (c=1 in methanol), [α]¹⁹/D +138° (c=1 in ethanol) | [α]²⁰/D +138 ± 2º (c=1% in EtOH)[1] |
| Density | 1.4 ± 0.1 g/cm³ | Not explicitly found |
| Boiling Point | 626.5 ± 55.0 °C at 760 mmHg | Not explicitly found |
| Flash Point | 223.2 ± 25.0 °C | Not explicitly found |
| pKa | Data not readily available in the searched literature. | Data not readily available in the searched literature. |
| Solubility | Partly miscible with water.[6] Soluble in solvents like DMSO, ethanol, and DMF.[4] Its utility in chiral resolution relies on forming diastereomeric salts with varying solubilities.[2] | The monohydrate form's solubility is crucial for its application; however, specific quantitative data is not readily available.[2] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Below are detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound melts.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heat-transfer fluid (e.g., mineral oil) or a heated metal block.[9][10]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂) are recorded.[8]
-
Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[10]
Optical Rotation Measurement
Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.
Methodology:
-
Instrument Preparation: A polarimeter is turned on and allowed to warm up for at least 10 minutes. The instrument is zeroed using a blank sample containing only the solvent.[11]
-
Sample Preparation: A solution of the compound is prepared by accurately weighing a specific amount of the substance and dissolving it in a known volume of a specified solvent (e.g., ethanol or methanol) to achieve a precise concentration (c), typically in g/mL.[11][12]
-
Measurement: The polarimeter cell (of a known path length, l, in decimeters) is filled with the prepared solution, ensuring no air bubbles are present.[11] The cell is placed in the instrument, and the observed optical rotation (α) is measured.[11]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c).[12] The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) are also reported.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology:
-
Qualitative Assessment: A small, measured amount of the solid (e.g., 25 mg) is placed in a test tube.[13] A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[13] The tube is shaken vigorously after each addition.[13] The compound is classified as soluble, partially soluble, or insoluble based on visual observation.[14]
-
Quantitative Assessment (Shake-Flask Method): An excess amount of the solid is added to a known volume of the solvent in a flask. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the undissolved solid. A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then expressed in terms of g/100 mL or other appropriate units.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the compound.
Methodology:
-
Sample Preparation: A precise amount of the acidic compound is weighed and dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound has low water solubility.[15]
-
Titration Setup: A pH meter with a calibrated electrode is used to monitor the pH of the solution.[15] A standardized solution of a strong base (e.g., NaOH) is used as the titrant.[15]
-
Titration: The base is added to the acid solution in small, known increments. After each addition, the solution is stirred, and the pH is recorded.[16] This process is continued past the equivalence point.
-
Data Analysis: The data is plotted as pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[15]
Visualizations
Workflow for Chiral Resolution
The following diagram illustrates the general workflow for using this compound as a chiral resolving agent.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Workflow for Melting Point Determination
The diagram below outlines the key steps in determining the melting point of a solid organic compound.
Caption: Experimental Workflow for Melting Point Determination.
Conclusion
The physicochemical properties of this compound, particularly its ability to form diastereomeric salts with differing solubilities, are central to its function as a chiral resolving agent. A thorough understanding and accurate measurement of its melting point, optical rotation, and solubility are essential for its effective application in research and development. The protocols and workflows provided in this guide offer a framework for the precise characterization of this and other chiral compounds. While specific quantitative data for pKa and solubility in various organic solvents are not extensively reported in the literature, the established methodologies allow for their determination in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. Di-p-toluoyl-D-tartaric acid | CAS#:32634-68-7 | Chemsrc [chemsrc.com]
- 4. This compound | Biochemical Assay Reagents | 32634-68-7 | Invivochem [invivochem.com]
- 5. 2,3-Di-O-para-toluoyl-D-tartaric acid | 32634-68-7 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. web.williams.edu [web.williams.edu]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric acid: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid, a derivative of D-tartaric acid, is a cornerstone of stereochemistry and a pivotal tool in the pharmaceutical and chemical industries.[1][2] Its significance lies in its utility as a chiral resolving agent, enabling the separation of racemic mixtures into their constituent enantiomers—a critical step in the development of enantiopure drugs and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its physical and chemical properties are summarized in the table below. The anhydrous and monohydrate forms exhibit slight differences in their properties.
| Property | Anhydrous this compound | This compound monohydrate |
| Molecular Formula | C₂₀H₁₈O₈[1][3] | C₂₀H₁₈O₈ · H₂O |
| Molecular Weight | 386.35 g/mol [1][3] | 404.37 g/mol |
| CAS Number | 32634-68-7[1][3] | 71607-31-3 |
| Melting Point | 169-171 °C[1] | 163-165 °C |
| Specific Rotation | +136° (c=1, EtOH)[1] | +142° (c=1, methanol) |
| Appearance | White to off-white crystalline powder[1] | White solid |
| Solubility | Sparingly soluble in ethanol and methanol[1] | Data not readily available |
Structure and Stereochemistry
The systematic IUPAC name for this compound is (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid.[1] The molecule's core is the D-tartaric acid backbone, which possesses two stereocenters at the C2 and C3 positions, both in the (S) configuration. The hydroxyl groups of the tartaric acid are esterified with p-toluoyl chloride, resulting in the di-p-toluoyl derivative.
Caption: Chemical structure and stereochemical configuration of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of D-tartaric acid with p-toluoyl chloride. An improved synthetic method utilizes a catalyst to enhance the reaction efficiency.
Experimental Protocol: Catalytic Synthesis
This protocol is adapted from a patented synthetic method which boasts a high yield.[4]
Materials:
-
D-Tartaric acid
-
p-Toluoyl chloride
-
Copper sulfate (catalyst)
-
Toluene (solvent)
-
Water
Procedure:
-
To a reactor, add 1 part by weight of D-tartaric acid and an appropriate amount of toluene.
-
Under agitation, add 0.001 to 0.1 parts of copper sulfate to the reactor.
-
Add 1 to 3 parts of p-toluoyl chloride to the reactor at a drop rate of 1-10 mL/min.
-
After the addition is complete, continue the reaction for 6 hours to yield Di-p-toluoyl-D-tartaric anhydride.
-
The resulting mixture is centrifuged to isolate the solid anhydride.
-
An equivalent amount of water is added to the anhydride in toluene to hydrolyze it to Di-p-toluoyl-D-tartaric acid.
-
The final product can be purified by recrystallization.
Caption: Workflow for the synthesis of this compound.
Application in Chiral Resolution
The primary application of this compound is in the chiral resolution of racemic mixtures, particularly amines.[1] This is achieved through the formation of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2]
Mechanism of Chiral Resolution
The process of chiral resolution using this compound can be summarized as follows:
-
Salt Formation: The acidic resolving agent, this compound (D-DTTA), is reacted with a racemic base (a mixture of R- and S-enantiomers). This reaction forms two diastereomeric salts: [(R-base)-(D-DTTA)] and [(S-base)-(D-DTTA)].
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent. One diastereomer will be less soluble and will preferentially crystallize out of the solution.
-
Separation and Liberation: The crystallized diastereomer is separated by filtration. The desired enantiomer of the base is then recovered by treating the salt with a base to liberate the free amine.
The efficacy of the resolution is dependent on the significant difference in solubility between the two diastereomeric salts.
Caption: The process of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution of a Racemic Amine (Generalized)
This protocol provides a general guideline for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific amines.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., NaOH, KOH) for liberation of the free amine
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Dissolution: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, possibly with gentle heating.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate of the diastereomeric salts may form.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Enantiopure Amine: Suspend the collected crystals in water and add a base to adjust the pH to be alkaline. This will liberate the free amine.
-
Extraction: Extract the liberated amine with an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiopure amine.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid and ester, and aromatic C-H and C=C stretching are observed.[5][6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum would show signals corresponding to the aromatic protons of the p-toluoyl groups, the methyl protons of the toluoyl groups, and the methine protons of the tartaric acid backbone. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The spectrum would display resonances for the carbonyl carbons of the carboxylic acid and esters, the aromatic carbons, the methyl carbons, and the methine carbons of the tartaric acid core.[7] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.[3] |
Conclusion
This compound is an indispensable chiral resolving agent with broad applications in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[1] Its well-defined stereochemistry and the ability to form diastereomeric salts with distinct physical properties make it a powerful tool for separating racemic mixtures. A thorough understanding of its properties, synthesis, and application protocols is essential for researchers and professionals in the field of drug development and stereoselective synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 32634-66-5 | Benchchem [benchchem.com]
- 3. (+)-di-O-4-Toluoyl-D-tartaric acid [webbook.nist.gov]
- 4. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. rsc.org [rsc.org]
Unveiling the Mechanism of Chiral Recognition by (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely utilized chiral resolving agent in the pharmaceutical and fine chemical industries. Its efficacy lies in its ability to selectively interact with one enantiomer of a racemic mixture, leading to the formation of diastereomeric salts with differing physical properties, most notably solubility. This disparity allows for the separation of enantiomers through fractional crystallization, a cornerstone technique in the production of enantiopure compounds. This technical guide provides an in-depth exploration of the core mechanism of chiral recognition by DPTTA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.
Core Mechanism: Diastereomeric Salt Formation
The primary mechanism by which (+)-DPTTA facilitates chiral resolution is through the formation of diastereomeric salts with racemic compounds, particularly amines and amino acids.[1] The process involves an acid-base reaction where the carboxylic acid groups of DPTTA protonate the basic functional group (e.g., an amino group) of the chiral substrate. This results in the formation of two diastereomeric salts: [(+)-DPTTA]·[(R)-Amine] and [(+)-DPTTA]·[(S)-Amine].
These diastereomers are not mirror images of each other and, consequently, exhibit different physicochemical properties, including solubility, melting point, and crystal packing. The difference in solubility is the key to their separation. Typically, one diastereomeric salt is significantly less soluble in a given solvent system and will preferentially crystallize, leaving the other diastereomer enriched in the mother liquor.
The chiral recognition is governed by a network of non-covalent interactions within the crystal lattice of the diastereomeric salts.[1] Hydrogen bonding plays a critical role in the formation and stabilization of these complexes. The protonated amine and the carboxylate groups of DPTTA form strong electrostatic interactions and a network of hydrogen bonds, which, in conjunction with steric effects and other weaker interactions, dictate the overall stability and crystal packing of the diastereomeric salt.
Quantitative Data on Chiral Resolution
The efficiency of chiral resolution using (+)-DPTTA can be quantified by the yield and the enantiomeric excess (ee) of the resolved enantiomer. The following table summarizes representative data from the literature for the resolution of various racemic compounds.
| Racemic Compound | Resolving Agent | Solvent System | Less Soluble Diastereomer | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| DL-Leucine | This compound monohydrate | Not specified | D-Leucine:(+)-DPTTA | Not specified | 91.20 | This study provides an effective method for the separation of DL-LEU. |
| rac-4-Cyano-1-aminoindane | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | (S)-Amine:(-)-DPTTA | Not specified | up to 96 | This study developed a novel chiral resolution method for solid solutions. |
| (±)-Albuterol | This compound | Not specified | (R)-Albuterol:(+)-DPTTA | 38 (of R-enantiomer) | 99.5 | A convenient method is described for the resolution of racemic Albuterol. |
| rac-1-Phenylethylamine | (+)-Tartaric acid | Methanol | (S)-Amine:(+)-Tartaric acid | Not specified | Not specified | A separation of the enantiomers of phenylethylamine can be achieved.[2] |
Experimental Protocols
General Protocol for the Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using this compound. The specific conditions, such as solvent, temperature, and molar ratios, may need to be optimized for each specific substrate.
Materials:
-
Racemic amine
-
This compound (DPTTA)
-
Anhydrous methanol (or other suitable solvent)
-
5 M Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Filter paper
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of the Resolving Agent: Dissolve one equivalent of (+)-DPTTA in a minimal amount of hot anhydrous methanol in an Erlenmeyer flask.
-
Addition of the Racemic Amine: To the hot solution of DPTTA, add 0.5 to 1.0 equivalents of the racemic amine dropwise with stirring. The formation of a salt is often exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize. For optimal crystal formation and purity, it is often beneficial to let the solution stand undisturbed for an extended period (e.g., overnight). Cooling the mixture in an ice bath can further promote crystallization.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in water and add a 5 M sodium hydroxide solution until the pH is strongly basic (pH > 12). This will deprotonate the amine, breaking the salt.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with several portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the enriched amine.
-
Determination of Enantiomeric Excess: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography, or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.
Visualization of Chiral Recognition and Experimental Workflow
Mechanism of Diastereomeric Salt Formation
The following diagram illustrates the fundamental principle of chiral recognition through the formation of diastereomeric salts between (+)-DPTTA and a racemic amine.
Caption: Formation of diastereomeric salts with different solubilities.
Experimental Workflow for Chiral Resolution
The following flowchart outlines the key steps in a typical chiral resolution experiment using (+)-DPTTA.
Caption: Step-by-step process for separating enantiomers.
Spectroscopic and Crystallographic Evidence
¹H NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of the diastereomeric salts and the specific intermolecular interactions responsible for chiral recognition. Analysis of the crystal structure of the less soluble diastereomeric salt of (-)-di-p-toluoyl-L-tartaric acid with (S)-4-cyano-1-aminoindane reveals key insights.[3] In this structure, the amine group of the aminoindane is protonated, and one of the carboxylic acid groups of the tartaric acid derivative is deprotonated, confirming the salt formation.[3] The crystal packing is stabilized by a network of hydrogen bonds between the ammonium group, the carboxylate, and the other functional groups of the resolving agent. These specific interactions create a well-defined three-dimensional architecture that is energetically more favorable for one diastereomer, leading to its lower solubility and preferential crystallization.
Conclusion
The chiral recognition mechanism of this compound is a well-established and powerful tool for the separation of enantiomers. The formation of diastereomeric salts with differing solubilities, driven by a network of specific non-covalent interactions, is the cornerstone of this technique. A thorough understanding of the underlying principles, supported by quantitative data and detailed experimental protocols, is essential for researchers, scientists, and drug development professionals to effectively apply this method in the synthesis of enantiopure compounds. The ability to visualize the molecular interactions and experimental workflows further aids in the rational design and optimization of chiral resolution processes.
References
- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Synthesis Pathway for (+)-Di-p-toluoyl-D-tartaric Acid from D-Tartaric Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthesis of (+)-Di-p-toluoyl-D-tartaric acid, a crucial chiral resolving agent, from D-tartaric acid. The primary method detailed is a high-yield, two-step process involving the formation of an anhydride intermediate followed by hydrolysis.
Synthesis Overview and Mechanism
The conversion of D-tartaric acid to this compound is an esterification reaction. The most common and efficient industrial method involves reacting D-tartaric acid with at least two equivalents of p-toluoyl chloride.[1] A robust pathway for this synthesis proceeds through a two-step sequence:
-
Anhydride Formation: D-tartaric acid is reacted with p-toluoyl chloride in the presence of a catalyst, such as copper sulfate, using toluene as a solvent. This step yields the intermediate, Di-p-toluoyl-D-tartaric anhydride.[2][3]
-
Hydrolysis: The isolated anhydride intermediate is then hydrolyzed with an equivalent amount of water to yield the final product, this compound.[1][2]
This method is noted for its simplicity, safety, high yield (>95%), and high product purity (>99%).[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis process, based on reported experimental data.[2][3]
Table 1: Reactant and Catalyst Specifications
| Component | Chemical Name | CAS Number | Molar Mass ( g/mol ) | Stoichiometric Ratio (Molar) | Example Mass/Volume |
| Starting Material | D-(-)-Tartaric acid | 147-71-7 | 150.09 | 1.0 | 150 g |
| Acylating Agent | p-Toluoyl chloride | 874-60-2 | 154.59 | ~2.2 | 330 g |
| Catalyst | Copper (II) Sulfate | 7758-98-7 | 159.61 | 0.01 | 1.5 g |
| Solvent | Toluene | 108-88-3 | 92.14 | - | 200 mL |
| Hydrolysis Agent | Water | 7732-18-5 | 18.02 | Equivalent to Anhydride | Varies |
Table 2: Process Parameters and Yields
| Parameter | Step 1: Anhydride Formation | Step 2: Hydrolysis |
| Reaction Time | 6 hours (post-addition) | 4 - 6 hours |
| Temperature | Not specified (reflux likely) | 100 °C (Reflux) |
| p-Toluoyl Chloride Addition Rate | 1 - 10 mL/min | N/A |
| Agitation Speed | 500 - 3000 r/min | Not specified |
| Isolation Method | Centrifugation / Filtration | Centrifugation / Filtration |
| Overall Process Yield | - | >95% |
| Final Product Purity | - | >99% |
Detailed Experimental Protocol
This protocol is adapted from established and patented synthesis methods.[2][3]
Step 1: Synthesis of Di-p-toluoyl-D-tartaric Anhydride
-
To a 1000 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add D-tartaric acid (150 g) and toluene (200 mL).
-
Begin stirring the suspension (500-3000 r/min) and add copper sulfate (1.5 g) as a catalyst.
-
Slowly add p-toluoyl chloride (330 g) dropwise into the reactor over a period of 3 hours, maintaining a rate of 1-10 mL/min.
-
After the addition is complete, continue to stir the reaction mixture for an additional 6 hours.
-
Upon completion, transfer the reaction mixture to a centrifuge (or filtration apparatus) to isolate the solid product.
-
The solid obtained is Di-p-toluoyl-D-tartaric anhydride.
Step 2: Hydrolysis to this compound
-
Transfer the Di-p-toluoyl-D-tartaric anhydride obtained in Step 1 to a suitable reactor.
-
Add an equivalent weight of water and toluene.
-
Heat the mixture to reflux (approximately 100 °C) and maintain this temperature for 4-6 hours with stirring.
-
After the hydrolysis is complete, cool the mixture to room temperature to allow the product to crystallize. A controlled cooling rate of 5-10 °C/min can be applied.[2]
-
Isolate the solid product by centrifugation or filtration.
-
The resulting solid is this compound. The final product appears as a white to off-white crystalline powder with a melting point of 169-171 °C.[3][4]
-
The toluene solvent and water from the hydrolysis step can be recovered and recycled for subsequent batches.[2]
Visualization of Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Synthesis workflow for this compound.
Caption: Detailed experimental workflow from reactants to final product.
References
CAS number and molecular formula for (+)-Di-p-toluoyl-D-tartaric acid.
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a crucial chiral resolving agent in the fields of organic chemistry and pharmaceutical development. This document outlines its chemical properties, synthesis, and significant applications, with a focus on experimental protocols and data presentation.
Chemical Identification and Properties
This compound is a derivative of D-tartaric acid widely utilized for the separation of enantiomers from racemic mixtures.[1][2][3] Its efficacy as a resolving agent stems from its ability to form diastereomeric salts with racemic compounds, which exhibit different solubilities, allowing for their separation by crystallization.[1][2]
A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| CAS Number | 32634-68-7 (anhydrous) | [1][4][5][6][7] |
| 71607-31-3 (monohydrate) | ||
| Molecular Formula | C₂₀H₁₈O₈ | [1][5][7] |
| Molecular Weight | 386.35 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 169-171 °C | [1][6] |
| Optical Activity | [α]20/D +142°, c = 1 in methanol | |
| [α]19/D +138°, c = 1 in ethanol | [6] | |
| Linear Formula | [CH₃C₆H₄CO₂CH(CO₂H)-]₂ | [6] |
Synthesis of this compound
The most common synthetic route for this compound involves the esterification of D-tartaric acid with p-toluoyl chloride.[2]
Experimental Protocol: Synthesis from D-Tartaric Acid
A general method for the synthesis is as follows:
-
Reaction Setup: In a suitable reactor, D-tartaric acid is suspended in an organic solvent such as toluene.[8]
-
Catalyst Addition: A catalyst, for instance, copper sulfate, is added to the suspension under agitation.[8]
-
Reagent Addition: At least two equivalents of p-toluoyl chloride are added dropwise to the mixture.[2][8] The reaction is typically carried out for several hours to ensure completion.[8]
-
Formation of Anhydride: The reaction initially forms Di-p-toluoyl-D-tartaric anhydride.[2][8] This intermediate is isolated by centrifugation.[8]
-
Hydrolysis: The anhydride is then hydrolyzed by the addition of an equivalent amount of water to yield the final product, this compound.[2][8]
-
Purification: The product can be purified by recrystallization from a suitable solvent system.
Application in Chiral Resolution
This compound is a cornerstone in the pharmaceutical industry for the separation of racemic mixtures.[1][3][4] This process is critical as enantiomers of a drug can have significantly different pharmacological activities.[9]
General Experimental Protocol for Chiral Resolution
-
Salt Formation: The racemic mixture (often a base) is dissolved in a suitable organic solvent. An equimolar amount of this compound is added to the solution.
-
Diastereomer Crystallization: The mixture is stirred, and often heated, to facilitate the formation of diastereomeric salts. Upon cooling, one diastereomer will preferentially crystallize due to its lower solubility.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of Enantiomer: The desired enantiomer is liberated from the salt by treatment with an acid or base, followed by extraction.
Case Study: Resolution of (RS)-Ibuprofen
A novel process for the enantioseparation of racemic Ibuprofen utilizes O,O'-di-p-toluoyl-D-tartrate.[10]
-
Procedure: The method involves the reaction of the racemic ibuprofen with O,O'-di-p-toluoyl-D-tartaric acid in an organic solvent containing isopropanol.[10] This leads to the precipitation of the (S)-(+)-ibuprofen-O,O'-di-p-toluoyl-D-tartrate diastereomeric salt.[10] The precipitate is then separated by filtration.[10]
-
Significance: This allows for the isolation of the S-Ibuprofen enantiomer, which is known to be the pharmacologically more active form, while the R-enantiomer can cause gastrointestinal side effects.[10]
Advanced Applications
Beyond its primary role as a resolving agent, this compound and its derivatives are used in other areas of chemical analysis and synthesis.
-
Chiral Selector in HPLC: It is used in the manufacturing of chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC).[11] These CSPs create a chiral environment that allows for the analytical separation and quantification of enantiomers.[11]
-
Asymmetric Synthesis: It can serve as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of a reaction to produce a specific enantiomer.[3]
This technical guide provides a foundational understanding of this compound for professionals in drug development and chemical research. Its reliable performance in chiral resolution continues to make it an indispensable tool in the synthesis of enantiomerically pure compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound (32634-68-7) at Nordmann - nordmann.global [nordmann.global]
- 5. (+)-di-O-4-Toluoyl-D-tartaric acid [webbook.nist.gov]
- 6. (+)-O,O -Di-p-toluoyl- D -tartaric acid made from synthetic tartaric acid, 97 32634-68-7 [sigmaaldrich.com]
- 7. 32634-68-7|Di-p-toluoyl-D-tartaric Acid|BLD Pharm [bldpharm.com]
- 8. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
The Evolution of Chiral Resolution: A Technical Guide to Tartaric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development and practical application of tartaric acid and its derivatives as resolving agents. From the foundational discoveries of Louis Pasteur to the sophisticated applications in modern pharmaceutical development, tartaric acid-based resolving agents remain a cornerstone of stereochemistry. This document provides a comprehensive overview of the key derivatives, their applications with quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows.
A Historical Journey: From Pasteur's Discovery to Modern Resolving Agents
The story of chiral resolution is intrinsically linked with tartaric acid. In 1848, Louis Pasteur's meticulous separation of the enantiomeric crystals of sodium ammonium tartrate laid the very foundation of stereochemistry.[1][2] He observed two distinct types of crystals that were mirror images of each other and, upon separation, found that their solutions rotated plane-polarized light in opposite directions.[2][3] This seminal work was the first demonstration of molecular chirality and its connection to optical activity.[1] Pasteur's initial method was a rare case of spontaneous resolution. He later developed the method of diastereomeric salt formation in 1853 by using a chiral base, (+)-cinchotoxine, to resolve racemic tartaric acid, establishing a technique that remains widely used today.[4][5][6]
Following Pasteur's groundbreaking work, the repertoire of chiral resolving agents expanded. While tartaric acid itself proved effective, the quest for more efficient and versatile resolving agents led to the development of its derivatives. By modifying the hydroxyl groups of tartaric acid, chemists could fine-tune the steric and electronic properties of the resolving agent, leading to better discrimination between enantiomers and improved crystallization characteristics of the resulting diastereomeric salts.
Among the most significant derivatives are O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA). These acylated derivatives have proven to be highly effective in the resolution of a wide array of racemic compounds, particularly amines and amino alcohols, which are common functional groups in active pharmaceutical ingredients.[7][8] The introduction of these derivatives marked a significant advancement, offering improved performance in forming crystalline diastereomeric salts with a broader range of substrates compared to tartaric acid alone.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind the use of tartaric acid and its derivatives as resolving agents is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties. This allows for their separation by conventional techniques such as fractional crystallization.
The process can be summarized as follows:
-
Salt Formation: A racemic mixture of a base (for example, an amine) is reacted with an enantiomerically pure tartaric acid derivative (a chiral acid). This acid-base reaction forms a mixture of two diastereomeric salts.
-
Separation: Due to their different spatial arrangements, diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent. This difference allows for the separation of the less soluble diastereomer by crystallization.
-
Liberation of Enantiomers: Once the diastereomeric salts are separated, the enantiomerically pure base is recovered by treating the salt with a strong base to neutralize the tartaric acid derivative. Similarly, the more soluble diastereomeric salt can be processed to recover the other enantiomer.
The success of a resolution is highly dependent on the choice of the resolving agent and the solvent, as these factors significantly influence the solubility difference between the diastereomeric salts.
Mechanism of Chiral Resolution.
Key Tartaric Acid Derivatives and Their Applications
The utility of tartaric acid derivatives as resolving agents is demonstrated by their successful application in the separation of a wide range of racemic compounds. The following table summarizes quantitative data for the resolution of several compounds using different tartaric acid derivatives.
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 4:1 | Methanol | 45 (Extract) | 83 (Extract) | [1] |
| N-Methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 4:1 | Methanol | - | 57.9 (Extract) | |
| Finerenone | O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) | - | Ethanol-Water | - | ~80 | [9] |
| Finerenone | O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA) | - | Ethanol-Water | - | ~80 | [9] |
| Finerenone | O,O'-Di-o-toluoyl-D-tartaric acid (D-DOTA) | - | Ethanol-Water | - | ~90 | [9] |
| DL-Leucine | (+)-Di-1,4-toluoyl-D-tartaric acid (D-DTTA) | - | - | - | 91.20 (D-Leu) | [5] |
| Ibuprofen | O,O'-Di-p-toluoyl-D-tartaric acid | 1:0.079 (molar) | Isopropanol | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of tartaric acid derivatives as resolving agents.
General Workflow for Chiral Resolution
The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic base using a tartaric acid derivative.
Experimental Workflow.
Resolution of Racemic Ibuprofen with O,O'-Di-p-toluoyl-D-tartaric Acid
This protocol is adapted from the procedure described for the enantioseparation of racemic ibuprofen.[10]
Materials:
-
(R,S)-Ibuprofen
-
O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA)
-
Isopropanol
-
Glacial acetic acid
Procedure:
-
Dissolve 16.36 g (0.079 mol) of (R,S)-Ibuprofen in isopropanol.
-
Cool the mixture to 0-5 °C.
-
While maintaining the temperature, add 1 mL of glacial acetic acid dropwise.
-
In a separate flask, dissolve the appropriate amount of D-DTTA in 50 mL of isopropanol.
-
Gradually add the D-DTTA solution to the ibuprofen solution.
-
Heat the mixture in a water bath to 90 °C for 2 hours.
-
Allow the mixture to stand overnight at 25 °C to allow for crystallization of the diastereomeric salt.
-
Filter the precipitate and dry it under vacuum at 50 °C.
-
To recover the (S)-(+)-ibuprofen, the diastereomeric salt is treated with a strong acid to protonate the carboxylate group of ibuprofen, causing it to precipitate out of the aqueous solution.
-
The precipitated ibuprofen is then be collected by filtration or extraction with an organic solvent.
Resolution of Racemic N-Methylamphetamine with O,O'-Dibenzoyl-(2R,3R)-tartaric Acid
This protocol is based on the resolution of N-methylamphetamine using DBTA.[1]
Materials:
-
Racemic N-methylamphetamine (rac-MA)
-
O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA)
-
Methanol
-
2M NaOH solution
-
Diethyl ether
-
1M HCl solution
Procedure:
-
Dissolve rac-MA and DBTA (in a 4:1 molar ratio) in methanol.
-
Evaporate the solvent in a vacuum to obtain the diastereomeric salts.
-
The unreacted enantiomer can be extracted using supercritical fluid extraction (SFE) with CO2.
-
Alternatively, for a classical crystallization approach, the diastereomeric salt mixture is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly to induce fractional crystallization.
-
Isolate the less soluble diastereomeric salt by filtration.
-
To recover the free amine, suspend the separated diastereomeric salt in a 2M NaOH solution and extract with diethyl ether.
-
The organic layer containing the free amine is then washed, dried, and the solvent is evaporated.
-
The enantiomeric excess of the product can be determined by polarimetry after converting the amine to its hydrochloride salt.
Conclusion
Tartaric acid and its derivatives have a rich history as resolving agents, a role they continue to fulfill effectively in both academic research and industrial applications. The ability to readily modify the tartaric acid backbone has led to a range of resolving agents with tailored properties, enhancing the efficiency and scope of chiral resolutions. The principles of diastereomeric salt formation, established by Pasteur over a century and a half ago, remain a powerful and practical method for obtaining enantiomerically pure compounds, which are crucial for the development of modern pharmaceuticals and other specialty chemicals. The data and protocols presented in this guide offer a valuable resource for scientists and researchers engaged in the field of chiral separation.
References
- 1. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral recognition of tartaric acid derivatives by a synthetic receptor - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tartaric acid derivatives as chiral selectors in liquid chromatography [ouci.dntb.gov.ua]
- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
Understanding enantiomeric separation principles with chiral resolving agents.
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles and practical applications of enantiomeric separation through the use of chiral resolving agents. Enantiomers, non-superimposable mirror-image isomers, often exhibit significant differences in pharmacological activity, making their separation a critical process in the development of safe and effective pharmaceuticals. This document provides a comprehensive overview of the core concepts, detailed experimental methodologies, and quantitative data to support the practical application of this essential technique.
Core Principles of Enantiomeric Resolution
The fundamental principle of enantiomeric resolution using chiral resolving agents lies in the conversion of a racemic mixture (a 50:50 mixture of two enantiomers) into a pair of diastereomers.[1] Enantiomers possess identical physical properties, making their direct separation challenging.[2] However, diastereomers have distinct physical properties, such as solubility, melting point, and boiling point, which allows for their separation using conventional laboratory techniques like fractional crystallization or chromatography.[3][4]
The process can be broadly categorized into three key stages:
-
Diastereomer Formation: A racemic mixture is reacted with a single, pure enantiomer of a chiral resolving agent. This reaction forms a mixture of two diastereomers. For racemic acids or bases, this is typically an acid-base reaction to form diastereomeric salts.[1] For other functional groups, covalent derivatization may be employed.
-
Diastereomer Separation: The mixture of diastereomers is then separated based on their differing physical properties. The most common method is fractional crystallization, where the less soluble diastereomer crystallizes out of solution, leaving the more soluble diastereomer in the mother liquor.[5]
-
Enantiomer Regeneration: After separation, the individual diastereomers are treated to cleave the chiral resolving agent, regenerating the now-separated, pure enantiomers.[1] The resolving agent can often be recovered and reused.[5]
The success of a resolution is highly dependent on the choice of the resolving agent and the solvent system, which influences the solubility difference between the diastereomers.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in enantiomeric resolution by diastereomeric salt formation.
General Protocol for Diastereomeric Salt Formation and Fractional Crystallization
This protocol outlines the general steps for resolving a racemic mixture of a chiral acid or base.
Materials:
-
Racemic mixture (e.g., ibuprofen, 1-phenylethylamine)
-
Chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine, (+)-tartaric acid)[7][8]
-
Suitable solvent (e.g., methanol, ethanol, 2-propanol)[8][9]
-
Organic solvent for extraction (e.g., methyl-t-butyl ether (MTBE), diethyl ether)[9][10]
-
Drying agent (e.g., anhydrous sodium sulfate)[11]
Procedure:
-
Dissolution: Dissolve the racemic mixture in a suitable solvent in an Erlenmeyer flask. Gentle heating may be required to achieve complete dissolution.[7][8]
-
Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent to the solution. The formation of diastereomeric salts may cause the solution to heat up.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomer. The flask should be left undisturbed to allow for the formation of well-defined crystals.[9][10]
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities. The filtrate, containing the more soluble diastereomer, should be saved for further processing if desired.[9][10]
-
Recrystallization (Optional but Recommended): To improve the purity of the isolated diastereomer, perform a recrystallization by dissolving the crystals in a minimal amount of hot solvent and allowing them to cool and recrystallize.[9]
-
Regeneration of the Enantiomer:
-
Extraction: Extract the regenerated enantiomer into an organic solvent. Perform multiple extractions to ensure complete recovery.[9][11]
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent, and then remove the solvent using a rotary evaporator to obtain the purified enantiomer.[9][11]
-
Recovery of the Second Enantiomer (from filtrate): The filtrate from step 4 can be treated with acid or base to regenerate the other enantiomer, which can then be extracted and purified in a similar manner.[11]
Protocol for Determination of Enantiomeric Excess (ee%) using Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric purity of a sample.[3]
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)[3]
-
Mobile phase (e.g., a mixture of n-hexane and isopropanol)[3]
-
Sample of the resolved enantiomer
-
Racemic standard of the compound
Procedure:
-
System Preparation: Set up the HPLC system with the appropriate chiral column and mobile phase. Equilibrate the column until a stable baseline is achieved.[3]
-
Standard Preparation: Prepare a solution of the racemic standard at a known concentration in the mobile phase.[3]
-
Sample Preparation: Prepare a solution of the resolved enantiomer sample at a similar concentration to the standard.[3]
-
Injection and Analysis:
-
Inject the racemic standard onto the column and record the chromatogram. This will show two separate peaks corresponding to the two enantiomers, allowing for the determination of their retention times.
-
Inject the resolved enantiomer sample and record the chromatogram under the same conditions.
-
-
Data Analysis:
-
Identify the peaks for the major and minor enantiomers in the sample chromatogram based on the retention times from the standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula:[3] % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Quantitative Data Summary
The efficiency of an enantiomeric resolution is typically evaluated by the yield of the desired enantiomer and its enantiomeric excess (ee%). The diastereomeric excess (de%) of the crystallized salt is also a key indicator of the separation's success. The following tables summarize quantitative data from various resolution experiments.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | ee% of Isolated Amine | Reference |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | - | - | [10] |
| (±)-2,3-diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | - | - | [12] |
| Racemic Amines | PEGylated-(R)-Mandelic Acid | Methanol | 78-90 | 72-85 (First Cycle) | [13] |
| Racemic Amines | PEGylated-(R)-Mandelic Acid | Methanol | - | 87-95 (Second Cycle) | [13] |
| N-methylamphetamine | DBTA | Supercritical Fluid | 45 (Extract), 42 (Raffinate) | 83 (Extract), 82 (Raffinate) | [14] |
Table 2: Resolution of Racemic Acids
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | ee% of Isolated Acid | Reference |
| Ibuprofen | (S)-(-)-α-phenylethylamine | Aqueous KOH / 2-Propanol | 20.1 | 88.1 | [15] |
| Racemic Carboxylic Acid | (-)-Brucine | - | - | - | [2] |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in enantiomeric separation.
Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.
Caption: Workflow for determining enantiomeric excess using Chiral HPLC.
Caption: Logical relationship in diastereomeric salt formation and separation.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. chemconnections.org [chemconnections.org]
- 5. benchchem.com [benchchem.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. murov.info [murov.info]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. chemconnections.org [chemconnections.org]
- 12. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
A Technical Guide to the Key Differences Between (+)-Di-p-toluoyl-D-tartaric Acid Monohydrate and Anhydrous Forms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical distinctions between the monohydrate and anhydrous forms of (+)-Di-p-toluoyl-D-tartaric acid, a pivotal chiral resolving agent in the pharmaceutical industry. Understanding the unique physicochemical properties, stability, and interconversion of these solid-state forms is paramount for process optimization, formulation development, and regulatory compliance.
Core Physicochemical Properties: A Comparative Analysis
The primary differentiator between the two forms is the presence of one molecule of water of crystallization within the crystal lattice of the monohydrate. This seemingly subtle difference gives rise to distinct macroscopic and microscopic properties, which are summarized below.
Table 1: Physicochemical Properties of this compound Monohydrate vs. Anhydrous
| Property | This compound Monohydrate | This compound Anhydrous | Key Differences & Implications |
| Appearance | White to off-white crystalline powder[1] | White to off-white crystalline powder | Visually indistinguishable, requiring analytical techniques for differentiation. |
| CAS Number | 71607-31-3[1] | 32634-68-7[2][3] | Essential for accurate identification and regulatory documentation. |
| Molecular Formula | C₂₀H₁₈O₈·H₂O[1] | C₂₀H₁₈O₈[3] | The presence of a water molecule in the monohydrate. |
| Molecular Weight | 404.37 g/mol [1] | 386.35 g/mol [3] | Reflects the mass of the water of crystallization. |
| Melting Point | 160-166 °C[1] | 169-171 °C (decomposes) | The monohydrate typically exhibits a lower melting point due to the loss of water upon heating. The anhydrous form has a higher melting point but may decompose. |
| Water Content (by Karl Fischer) | 4.5 – 5.5%[2] | ≤ 1.0%[2] | A critical specification for quality control and form identification. |
| Solubility | Sparingly soluble in water; soluble in ethanol and methanol.[1] | Generally more soluble in non-aqueous solvents.[4] | The anhydrous form is often preferred for chiral resolutions in organic solvents to prevent interference from water.[4] |
| Specific Optical Rotation | +138° to +146° (c=1 in Methanol)[5] | ~+142° (c=1 in Methanol) | The intrinsic chirality is maintained in both forms, with minor variations possible due to solvation effects in the measurement solvent. |
Analytical Techniques for Differentiation and Characterization
A suite of analytical techniques is employed to unequivocally identify and characterize the monohydrate and anhydrous forms. Each method provides unique insights into the solid-state properties of the material.
X-ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique that provides a unique "fingerprint" of a crystalline solid based on its crystal lattice structure. The presence of water in the monohydrate's crystal lattice results in a distinct diffraction pattern compared to the anhydrous form.
Experimental Protocol (Typical):
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Sample Preparation: A small amount of the powder is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: The resulting diffractograms are analyzed for peak positions (in degrees 2θ) and their relative intensities.
Expected Observations: The XRPD pattern of the monohydrate will exhibit characteristic peaks at different 2θ angles compared to the anhydrous form, reflecting the differences in their crystal packing.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that measure changes in a material's properties as a function of temperature.
-
TGA measures the change in mass of a sample as it is heated. For the monohydrate, a distinct weight loss corresponding to the evaporation of water will be observed.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. This can reveal events such as dehydration, melting, and decomposition.
Experimental Protocol (Typical):
-
Instrument: A simultaneous TGA/DSC instrument.
-
Sample Preparation: A few milligrams (typically 2-5 mg) of the sample are weighed into an aluminum pan. For volatile substances, the pan may be hermetically sealed.
-
Atmosphere: A dry nitrogen purge is used to provide an inert atmosphere.
-
Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the dehydration and melting/decomposition events (e.g., 25 °C to 250 °C).
-
Analysis: The TGA thermogram shows the percentage of weight loss versus temperature, while the DSC thermogram shows the heat flow versus temperature.
Expected Observations:
-
TGA: The monohydrate will show a weight loss of approximately 4.45% (the theoretical water content) at a temperature range typically between 80°C and 120°C.[4] The anhydrous form will not exhibit this weight loss.
-
DSC: The monohydrate will show an endothermic peak corresponding to the energy required for dehydration. This will be followed by a melting endotherm at a higher temperature. The anhydrous form will only show the melting/decomposition endotherm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. The presence of water in the monohydrate leads to characteristic absorption bands that are absent in the spectrum of the anhydrous form.
Experimental Protocol (Typical):
-
Instrument: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.
-
Data Collection: The spectrum is collected over a wavenumber range of 4000 to 400 cm⁻¹.
-
Analysis: The spectra of the two forms are compared, paying close attention to the regions associated with O-H stretching and bending vibrations.
Expected Observations: The FTIR spectrum of the monohydrate will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the water molecule, and a sharper peak around 1600-1650 cm⁻¹ corresponding to the H-O-H bending vibration. These features will be absent or significantly diminished in the spectrum of the anhydrous form.
Stability, Hygroscopicity, and Interconversion
The presence of water in the monohydrate influences its stability and hygroscopic nature, which are critical considerations for storage, handling, and formulation.
Table 2: Stability and Hygroscopicity
| Property | This compound Monohydrate | This compound Anhydrous |
| Thermal Stability | Less stable; dehydrates upon heating. | More thermally stable, but can decompose at its melting point. |
| Hygroscopicity | Generally non-hygroscopic under ambient conditions as it is already hydrated. May lose water in very dry environments. | Can be hygroscopic, with a tendency to absorb moisture from the atmosphere to convert to the more stable monohydrate form. |
| Storage Conditions | Store in well-closed containers at controlled room temperature. | Store in tightly sealed containers with a desiccant to prevent moisture uptake. |
Dynamic Vapor Sorption (DVS)
DVS is an instrumental technique that measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. This provides a detailed understanding of the hygroscopicity and the conditions under which interconversion between the anhydrous and monohydrate forms occurs.
Experimental Protocol (Typical):
-
Instrument: A DVS analyzer.
-
Sample Preparation: A small amount of the sample is placed in the sample pan.
-
RH Program: The sample is subjected to a programmed sequence of increasing and decreasing RH steps (e.g., from 0% to 95% RH and back down) at a constant temperature (e.g., 25 °C). The mass is allowed to equilibrate at each RH step.
-
Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH.
Expected Observations:
-
Anhydrous Form: The DVS isotherm will show a significant uptake of water at a critical RH, corresponding to its conversion to the monohydrate. This uptake will be approximately 4.45% of the initial mass.
-
Monohydrate Form: The isotherm will show minimal water uptake until very high RH levels. A desorption step to low RH may show the loss of the water of hydration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. zephyrsynthesis.com [zephyrsynthesis.com]
- 3. (+)-di-O-4-Toluoyl-D-tartaric acid [webbook.nist.gov]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
The Versatile Chiral Tool: An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a prominent chiral resolving agent and a valuable chiral auxiliary in the field of organic chemistry.[1][2] Its rigid structure, derived from the readily available chiral pool compound D-tartaric acid, makes it highly effective in discriminating between enantiomers. This technical guide provides a comprehensive review of the applications of D-DTTA, with a focus on its use in chiral resolution and asymmetric synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in leveraging this powerful tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.[3][4]
Core Applications of this compound
The primary application of D-DTTA is in the chiral resolution of racemic mixtures , particularly amines and amino acids.[2][3] The principle of this method lies in the formation of diastereomeric salts with different physical properties, most notably solubility.[5] This difference allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt is selectively precipitated, and the desired enantiomer can then be recovered by treating the salt with a base.
Beyond its role as a resolving agent, D-DTTA and its derivatives also serve as chiral auxiliaries in asymmetric synthesis. In this capacity, the chiral moiety is covalently attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][4] After the desired stereocenter is created, the auxiliary is cleaved from the product.
Chiral Resolution: Quantitative Data
The efficacy of this compound as a resolving agent is demonstrated in the following examples. The data highlights the yields, enantiomeric excess (ee), and diastereomeric excess (de) achieved in the resolution of various racemic compounds.
| Racemic Compound | Resolving Agent | Key Findings | Reference |
| Albuterol | This compound | 38% yield of (R)-enantiomer, 99.5% optical purity. | [1] |
| trans-2-Benzylaminocyclohexanol | (-)-Di-p-toluoyl-L-tartaric acid | 92% yield, 99.5% de. | [3] |
| DL-Leucine | This compound monohydrate | ee values of 91.20% for the D-Leu:D-DTTA salt and -73.32% for the L-Leu:D-DTTA salt were achieved through a multi-stage crystallization process. | [2] |
| Ibuprofen | O,O'-di-p-toluoyl-D-tartrate | Effective separation of (S)-(+)-Ibuprofen. | [6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of D-DTTA involves the esterification of D-tartaric acid with p-toluoyl chloride.
Materials:
-
D-Tartaric acid
-
p-Toluoyl chloride
-
Toluene (solvent)
-
Copper sulfate (catalyst)
-
Water
Procedure:
-
To a reactor, add D-tartaric acid and toluene.
-
Under agitation, add copper sulfate as a catalyst.
-
Slowly add p-toluoyl chloride to the mixture.
-
Allow the reaction to proceed for a set amount of time to form Di-p-toluoyl-D-tartaric anhydride.
-
After the reaction, the mixture is centrifuged to isolate the solid anhydride.
-
The anhydride is then hydrolyzed by adding an equivalent amount of water in the presence of toluene to yield this compound. The product can be further purified by recrystallization.
This is a general procedure based on available patent literature. Specific quantities and reaction times may vary.
General Protocol for Chiral Resolution of Racemic Amines
This protocol outlines the general steps for separating a racemic amine using D-DTTA. Optimization of solvent, temperature, and stoichiometry is often necessary for specific applications.
Materials:
-
Racemic amine
-
This compound (D-DTTA)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar or sub-stoichiometric amount of D-DTTA in the same solvent, possibly with gentle heating.
-
Add the D-DTTA solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Add a base (e.g., NaOH solution) to deprotonate the amine, liberating the free enantiopure amine.
-
Extract the liberated amine with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiopurified amine.
-
Specific Protocol: Resolution of (RS)-Ibuprofen
This protocol provides a more detailed example of the resolution process for the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.
Materials:
-
(R,S)-Ibuprofen
-
This compound (D-DTTA)
-
Isopropanol
-
Glacial acetic acid
-
2N Sodium hydroxide (NaOH)
-
Methylene dichloride
-
Gentisic acid
-
Acetone
Procedure:
-
Formation of the Diastereomeric Salt (I-D-DTTAS):
-
Dissolve 16.36 g (0.079 mol) of (R,S)-Ibuprofen in isopropanol and cool the mixture to 0-5 °C.
-
While maintaining the temperature, add 1 mL of glacial acetic acid dropwise.
-
Gradually add a solution of D-DTTA dissolved in 50 mL of isopropanol to the reaction mixture.
-
Heat the mixture in a water bath to 90 °C for 2 hours and then allow it to stand at 25 °C overnight.
-
Filter the solid precipitate, wash with 50% isopropanol, and recrystallize from isopropanol to obtain the (S)-(+)-Ibuprofen-O,O'-di-p-toluoyl-D-tartrate salt (I-D-DTTAS).
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Stir 5.88 g of the I-D-DTTAS salt in a mixture of equal volumes of 2N NaOH and methylene dichloride for 30 minutes.
-
Separate the organic layer and wash it with water.
-
To the organic layer, add a solution of 1.54 g of gentisic acid in 5 mL of acetone and stir at room temperature for 24 hours.
-
Filter the resulting precipitate and dry it under vacuum to obtain (S)-(+)-Ibuprofen gentisate. The free acid can be obtained by further treatment.
-
Asymmetric Synthesis using Tartaric Acid Derivatives as Chiral Auxiliaries
While the primary application of D-DTTA is as a resolving agent, tartaric acid and its esters are widely used as chiral auxiliaries in various asymmetric transformations. These include aldol reactions, epoxidations, and Diels-Alder reactions. In these reactions, the tartrate moiety is typically attached to one of the reactants to control the stereochemical outcome of the reaction.
Due to a lack of specific and detailed protocols in the reviewed literature for the use of this compound itself as a covalently bonded chiral auxiliary, a generalized representation of this application is provided. The principles are based on the broader use of tartaric acid derivatives in asymmetric synthesis.
Conclusion
This compound is an indispensable tool in stereoselective synthesis. Its primary application as a chiral resolving agent is well-established, with proven efficacy in the separation of a wide range of racemic compounds. The straightforward procedures for diastereomeric salt formation and fractional crystallization make it a practical choice for both laboratory-scale and industrial applications. While its use as a covalently bonded chiral auxiliary is less commonly documented than that of other tartaric acid derivatives, the principles of asymmetric induction using chiral auxiliaries from the tartrate family are a cornerstone of modern organic synthesis. This guide provides researchers and drug development professionals with a solid foundation for understanding and applying this versatile chiral reagent in their work.
References
- 1. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101717333A - Preparation method of (-)-di(p-toluoyl)tartaric acid - Google Patents [patents.google.com]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 6. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Primary Amines with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt formation is a robust and widely employed technique for the separation of enantiomers, particularly in the pharmaceutical and fine chemical industries. This method leverages the formation of diastereomeric salts by reacting a racemic mixture of a base, such as a primary amine, with an enantiomerically pure chiral resolving agent. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility. This difference allows for the separation of one diastereomer through selective crystallization.
(+)-Di-p-toluoyl-D-tartaric acid is a highly effective and commercially available chiral resolving agent for a variety of racemic primary amines. Its rigid structure and multiple hydrogen bonding sites facilitate the formation of well-defined crystalline diastereomeric salts, often with significant differences in solubility, leading to efficient separation.
These application notes provide a comprehensive guide, including detailed experimental protocols and quantitative data, for the chiral resolution of primary amines using this compound.
Principle of the Method
The fundamental principle of this resolution technique involves an acid-base reaction between a racemic primary amine ((R/S)-Amine) and an enantiomerically pure resolving agent, this compound ((+)-DTTA). This reaction generates a mixture of two diastereomeric salts: [((R)-Amine)·((+)-DTTA)] and [((S)-Amine)·((+)-DTTA)].
Due to their distinct three-dimensional arrangements, these diastereomeric salts have different physical properties, including solubility in a given solvent. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize from the solution. The crystallized salt can then be isolated by filtration. Subsequently, the desired enantiomer of the amine is liberated from the diastereomeric salt by treatment with a base. The resolving agent can often be recovered and recycled, making the process more economical and environmentally friendly.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a primary amine. Optimization of specific parameters such as solvent, temperature, and stoichiometry is often necessary for each unique amine.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic primary amine (1.0 equivalent) in an appropriate solvent. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), or mixtures thereof with water.[1] The choice of solvent is critical and should be determined through preliminary screening to find a system where the diastereomeric salts exhibit a significant solubility difference.[2]
-
Addition of Resolving Agent: In a separate vessel, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, gently heating if necessary to achieve complete dissolution. The optimal molar ratio of the resolving agent to the racemic amine can vary and may need to be optimized.[2]
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. The mixture may be gently heated to ensure complete salt formation and dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, it may be beneficial to scratch the inside of the flask with a glass rod or to seed the solution with a small crystal of the desired diastereomeric salt. Further cooling in an ice bath or refrigerator can increase the yield of the crystalline product. The rate of cooling can significantly impact crystal purity and size.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water or a biphasic mixture of water and an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Basification: Cool the mixture in an ice bath and slowly add an aqueous base (e.g., 2M NaOH, 2M K2CO3) with stirring until the pH of the aqueous layer is basic (pH > 11). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extraction: If a biphasic system was used, separate the organic layer. If the salt was dissolved in water, extract the liberated amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched primary amine.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the obtained amine using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.
Protocol 3: Recovery of the Resolving Agent
-
Acidification: The aqueous layer from the extraction step, which contains the sodium salt of this compound, can be acidified with a mineral acid (e.g., HCl) until the pH is acidic (pH < 2).
-
Extraction: Extract the precipitated this compound into a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent and remove the solvent under reduced pressure to recover the resolving agent, which can often be reused.
Data Presentation
The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (ee) of the desired product. The following table summarizes some reported quantitative data for the resolution of primary amines with this compound.
| Primary Amine | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) | Reference |
| N-Methylamphetamine | Not Specified | 4:1 | Not specified | High | [2] |
| 1-Phenylethylamine | Isopropanol/Water | Not specified | High | >85 | [3] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Isopropanol/Water | 1:1 | High | >85 | [3] |
Note: The yield of the final enantiomerically pure amine will be lower than the yield of the diastereomeric salt due to the stoichiometry of the salt and potential losses during the liberation and purification steps. The theoretical maximum yield for a classical resolution is 50% for each enantiomer.
Mandatory Visualizations
Figure 1: Experimental workflow for the chiral resolution of a primary amine.
References
Application Notes and Protocols for Diastereomeric Salt Crystallization using (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) as a chiral resolving agent for the separation of enantiomers via diastereomeric salt crystallization. This technique is a cornerstone in pharmaceutical development and chemical synthesis for obtaining enantiopure compounds.[1][2][3]
Introduction to Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a powerful and widely utilized method for separating racemic mixtures.[4][5] The process involves reacting a racemic mixture (e.g., of an amine) with an enantiomerically pure chiral resolving agent, such as this compound.[6][7] This reaction forms a pair of diastereomeric salts. Since diastereomers are not mirror images of each other, they possess different physicochemical properties, most notably different solubilities in a given solvent system.[6][7] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, thereby enabling the separation of the original enantiomers.[1][6]
The success of this resolution technique is highly dependent on several factors, including the choice of resolving agent, the selection of an appropriate solvent, the temperature profile of the crystallization process, and the stoichiometry between the racemate and the resolving agent.[1][8]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 169-171°C |
| Specific Rotation | +136° (c=1, EtOH) |
| Solubility | Sparingly soluble in ethanol and methanol |
| Data sourced from BenchChem[9] |
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization
This protocol outlines a general procedure for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and should be determined experimentally for each specific substrate.
Materials:
-
Racemic amine
-
This compound (D-DTTA)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Analytical instrumentation for determining diastereomeric excess (d.e.) and enantiomeric excess (e.e.) (e.g., HPLC, Chiral HPLC, NMR)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent at an elevated temperature.
-
In a separate flask, dissolve an equimolar or optimized molar equivalent of this compound in the same solvent, also at an elevated temperature. The molar ratio of the resolving agent to the racemate can significantly influence the diastereomeric excess.[8]
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to induce crystallization. A controlled cooling profile is essential for achieving good selectivity and yield.[8] Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial to initiate crystallization.
-
Stir the resulting slurry at a controlled temperature for a period of time to allow the system to reach equilibrium.
-
-
Isolation and Drying:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomer:
-
Dissolve the isolated diastereomeric salt in an appropriate solvent (e.g., water).
-
Add a base (e.g., NaOH, KOH) to neutralize the tartaric acid and liberate the free amine.
-
Extract the enantiomerically enriched amine with a suitable organic solvent.
-
Dry the organic extracts and remove the solvent to obtain the resolved amine.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystallized salt and the enantiomeric excess of the liberated amine using an appropriate analytical technique such as chiral HPLC.
-
Protocol for Solvent Screening
The choice of solvent is a critical factor that influences the solubility of the diastereomeric salts and, consequently, the resolution efficiency.[6] A systematic solvent screen is the most effective way to identify a solvent that maximizes the solubility difference between the two diastereomers.[8]
Procedure:
-
Prepare separate saturated solutions of both diastereomeric salts (if available as pure compounds) or the mixture of diastereomeric salts in a variety of solvents at a specific temperature.
-
Agitate the solutions for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[8]
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of each diastereomer in the supernatant by a suitable analytical method (e.g., HPLC).
-
The solvent that shows the largest difference in solubility between the two diastereomers is the most promising candidate for the crystallization.
Quantitative Data Summary
The following tables summarize quantitative data from specific resolution examples using this compound. It is important to note that yields and enantiomeric excess are highly dependent on the specific substrate and the optimized experimental conditions.
Table 1: Resolution of Racemic Albuterol
| Parameter | Value | Reference |
| Resolving Agent | This compound | [10][11] |
| Initial Yield of (R)-enantiomer salt | 38% | [10][11] |
| Overall Yield of (R)-Albuterol sulfate (after recycling) | 67% | [10] |
| Optical Purity of (R)-Albuterol sulfate | 99.5% | [10] |
Table 2: Resolution of rac-4-cyano-1-aminoindane
| Parameter | Value | Reference |
| Resolving Agent | di-p-toluoyl-L-tartaric acid | [12] |
| Composition ratio of S and R isomers in the crystal | 87/13 | [12] |
| Final Enantiomeric Excess (after enantioselective dissolution) | up to 96% ee | [12] |
Note: This example uses the L-enantiomer of di-p-toluoyl-tartaric acid, but the principles are directly applicable to the D-enantiomer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystallization occurs | - Insufficient supersaturation- Inhibition by impurities- Incorrect solvent system | - Concentrate the solution by evaporating some solvent.- Purify the starting material.- Perform a thorough solvent screen.[8]- Induce crystallization by scratching the flask or adding seed crystals.[8] |
| Product "oils out" | - Supersaturation is too high- Crystallization temperature is above the salt's melting point | - Use a more dilute solution.- Employ a slower cooling rate.- Add anti-solvent more slowly.[13]- Lower the crystallization temperature.[8] |
| Low diastereomeric/enantiomeric excess | - Poor selectivity of the solvent system- Co-precipitation of the undesired diastereomer | - Optimize the solvent system through screening.[8]- Adjust the stoichiometry of the resolving agent.[13]- Perform recrystallization of the obtained salt.[8] |
| Low yield | - High solubility of the desired salt- Sub-optimal temperature profile | - Use an anti-solvent to reduce solubility.- Lower the final crystallization temperature.[8][13]- Recycle the mother liquor.[13] |
Visualizing the Workflow
The following diagram illustrates the general workflow for diastereomeric salt crystallization.
Experimental workflow for diastereomeric salt crystallization.
This diagram illustrates the logical progression from the initial racemic mixture and resolving agent to the final isolated pure enantiomer.
Logical relationship of diastereomeric salt crystallization.
This diagram outlines the key decision points and outcomes based on the differential physical properties of the diastereomeric salts formed.
References
- 1. approcess.com [approcess.com]
- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 7. This compound | 32634-66-5 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application of (+)-Di-p-toluoyl-D-tartaric acid in the synthesis of enantiopure pharmaceuticals.
Introduction: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a chiral resolving agent, is an indispensable tool in the synthesis of enantiopure pharmaceuticals. Its efficacy lies in the formation of diastereomeric salts with racemic mixtures of basic drugs, enabling their separation through fractional crystallization. This classical resolution technique remains a cornerstone of industrial drug synthesis due to its scalability, cost-effectiveness, and robustness. This document provides detailed application notes and protocols for the use of DPTTA in the synthesis of several key pharmaceuticals, offering valuable insights for researchers, scientists, and drug development professionals.
The fundamental principle behind chiral resolution with DPTTA is the reaction of a racemic base with the enantiomerically pure DPTTA. This acid-base reaction yields a mixture of two diastereomeric salts. Since diastereomers possess different physicochemical properties, such as solubility, they can be separated by crystallization. One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. The desired enantiomer is then liberated from the crystallized salt by treatment with a base.
Application in the Synthesis of (R)-Albuterol
(R)-Albuterol (Levosalbutamol) is the therapeutically active enantiomer of the bronchodilator albuterol, used in the management of asthma and chronic obstructive pulmonary disease (COPD). The (S)-enantiomer is associated with adverse effects. Therefore, the production of enantiopure (R)-albuterol is of significant clinical importance.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Initial Yield of (R)-Albuterol Diastereomeric Salt | 38% | [1][2] |
| Optical Purity of (R)-Albuterol | 99.5% | [1][2] |
| Yield of Recycled Racemic Albuterol from (S)-enantiomer | 80% | [1][2] |
| Overall Yield of (R)-Albuterol after Recycling | 67% | [1][2] |
Experimental Protocol:
1. Diastereomeric Salt Formation:
-
Dissolve racemic albuterol in a suitable solvent such as methanol.
-
In a separate container, dissolve an equimolar amount of this compound in the same solvent, warming gently to aid dissolution.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature to induce crystallization of the (R)-albuterol-(+)-DPTTA salt.
-
Further cooling in an ice bath can enhance crystal formation.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
Dry the crystals under vacuum.
3. Liberation of (R)-Albuterol:
-
Dissolve the crystallized diastereomeric salt in water.
-
Add a base, such as a dilute sulfuric acid solution, to decompose the salt and precipitate the (R)-albuterol as its sulfate salt.[1][2]
-
Collect the enantiomerically pure (R)-albuterol sulfate by filtration, wash with cold water, and dry.
4. Racemization and Recycling of (S)-Albuterol (Optional):
-
The mother liquor, enriched in the (S)-albuterol-(+)-DPTTA salt, can be treated to recover the (S)-albuterol.
-
The recovered (S)-enantiomer can be racemized by heating in diluted sulfuric acid at 100°C.[1][2]
-
The resulting racemic albuterol can be recycled back into the resolution process to improve the overall yield.[1][2]
Experimental Workflow:
References
Application Notes and Protocols for the Separation of Racemic Mixtures Using (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to efficiently separate these stereoisomers is of paramount importance. One of the most widely employed and effective methods for the resolution of racemic bases is the formation of diastereomeric salts using a chiral resolving agent.
(+)-Di-p-toluoyl-D-tartaric acid is a highly effective chiral resolving agent, particularly for the separation of racemic amines.[1] Its rigid structure, derived from D-tartaric acid and featuring bulky p-toluoyl groups, facilitates strong and stereospecific interactions with chiral amines. This interaction leads to the formation of diastereomeric salts with distinct physicochemical properties, most notably different solubilities.[1] This difference in solubility allows for the selective crystallization of one diastereomer, enabling its separation from the more soluble one. Subsequent treatment of the isolated diastereomeric salt allows for the recovery of the desired enantiomer in high optical purity.
This document provides a detailed guide for the separation of racemic mixtures using this compound, including a summary of quantitative data from various applications, a step-by-step experimental protocol, and a workflow diagram.
Data Presentation: Chiral Resolution of Various Amines
The following table summarizes quantitative data from the successful chiral resolution of different racemic amines using this compound. This data is intended to provide a comparative overview and a starting point for method development.
| Racemic Compound | Molar Ratio (Amine:Resolving Agent) | Solvent(s) | Key Process Parameters | Yield of Diastereomeric Salt | Yield of Enantiomer | Enantiomeric Excess (ee) | Reference |
| Albuterol | 1:0.5 | Ethanol | - | - | 38% (R-enantiomer) | 99.5% | [2] |
| 1-Phenylethylamine | 1:1 | Methanol | Cooling to room temperature | - | 55.0% (S-enantiomer) | 69% | [3] |
| Ibuprofen | 1:1 | Isopropanol | Cooling to 0-5 °C | - | High | High | [4] |
| N-Methylamphetamine | 4:1 | Methanol | Stirring for 1 hour at room temperature, then 2 hours at 5 °C | - | - | 71.0% (L-enantiomer) | [1] |
Experimental Protocols
This section outlines a general, step-by-step protocol for the chiral resolution of a racemic amine using this compound. The specific conditions, such as solvent, temperature, and concentration, may require optimization for each specific substrate.
Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic amine and this compound in an appropriate solvent (e.g., methanol, ethanol, isopropanol) with gentle heating and stirring until a clear solution is obtained. The molar ratio of the amine to the resolving agent typically ranges from 1:0.5 to 1:1, but can be optimized.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce or complete crystallization. The less soluble diastereomeric salt will precipitate out of the solution. The crystallization time can vary from a few hours to overnight.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent used for crystallization to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt crystals under vacuum.
Recovery of the Enantiomerically Enriched Amine
-
Salt Dissociation: Suspend the dried diastereomeric salt in water or an aqueous solution.
-
Basification: Add a base (e.g., sodium hydroxide, potassium hydroxide) to the suspension with stirring to deprotonate the amine and break the salt. The pH should be adjusted to be sufficiently basic to ensure the complete liberation of the free amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether, dichloromethane). Perform the extraction multiple times to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Determination of Yield and Enantiomeric Excess
-
Yield Calculation: Determine the mass of the recovered enantiomerically enriched amine and calculate the percentage yield based on the initial amount of the racemic amine used.
-
Enantiomeric Excess (ee) Determination: The optical purity of the recovered amine is determined by measuring its specific rotation using a polarimeter and comparing it to the known specific rotation of the pure enantiomer. Alternatively, and more accurately, the enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the components in the chiral resolution process.
Caption: Formation and Separation of Diastereomeric Salts.
References
- 1. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 2. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved hello i have to "discuss my data and results" and | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
Selecting the Optimal Solvent for Crystallization with (+)-Di-p-toluoyl-D-tartaric acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by diastereomeric salt crystallization remains a cornerstone in the pharmaceutical and fine chemical industries for the efficient separation of enantiomers. The selection of an appropriate solvent is a critical parameter that governs the success and efficiency of this process. This document provides a detailed guide to selecting the optimal solvent for crystallization when using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) as a chiral resolving agent. D-DTTA is a versatile and effective resolving agent for a wide range of racemic bases, such as amines. The formation of diastereomeric salts with D-DTTA leads to compounds with different physicochemical properties, most notably solubility, which is exploited during fractional crystallization.
The ideal solvent for this process should exhibit a significant difference in solubility between the two diastereomeric salts, thereby allowing for the selective crystallization of the less soluble salt in high yield and high diastereomeric purity. This application note outlines the principles of solvent selection, provides a compilation of solvent screening data, and offers detailed experimental protocols for determining the optimal solvent for your specific application.
Principles of Solvent Selection
The choice of solvent directly influences the thermodynamics and kinetics of diastereomeric salt crystallization. Key factors to consider when selecting a solvent include:
-
Differential Solubility: The primary criterion is the solvent's ability to maximize the solubility difference between the two diastereomeric salts. A good solvent will dissolve a large amount of the more soluble diastereomer while keeping the less soluble diastereomer sparingly soluble.
-
Solubility Gradient with Temperature: A steep solubility curve with respect to temperature is often desirable for cooling crystallization. The diastereomeric salt should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures to ensure a high recovery yield.
-
Crystal Habit: The solvent can influence the crystal shape and size. A solvent that promotes the formation of well-defined, easily filterable crystals is preferred over one that leads to oils, amorphous precipitates, or very fine needles.
-
Solvent-Solute Interactions: The nature of the solvent (polar protic, polar aprotic, nonpolar) and its ability to form hydrogen bonds or other intermolecular interactions with the diastereomeric salts can significantly affect their relative solubilities.
-
Practical Considerations: Factors such as solvent toxicity, environmental impact, cost, and ease of removal are also important considerations, particularly for large-scale industrial processes.
Data Presentation: Solvent Screening for Chiral Resolution
The following tables summarize quantitative data from various studies on the chiral resolution of racemic compounds using this compound. This data is intended to serve as a starting point for solvent selection. It is important to note that the optimal solvent is highly dependent on the specific racemic compound being resolved.
| Racemic Compound | Resolving Agent | Solvent System | Yield of Less Soluble Diastereomer (%) | Enantiomeric Excess (ee) of Desired Enantiomer (%) | Reference |
| Albuterol | This compound | Not Specified | 38 | 99.5 | [1] |
| Finerenone | This compound | Ethanol/Water | - | ~80 | [2] |
| Ibuprofen | O,O'-di-p-toluoyl-D-tartrate | Isopropanol | - | - | [3] |
| 4-cyano-1-aminoindane | Di-p-toluoyl-L-tartaric acid | Methanol | - | up to 96 | [4][5] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including the stoichiometry of the resolving agent, concentration, cooling rate, and agitation.
Experimental Protocols
Protocol for Solvent Screening
This protocol describes a systematic approach to screen for an effective solvent for the chiral resolution of a racemic base with this compound.
Materials:
-
Racemic base
-
This compound (D-DTTA)
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof, including aqueous mixtures)
-
Small-scale crystallization vials or a multi-well plate
-
Heating and stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Salt Formation:
-
In a series of vials, dissolve a known amount of the racemic base in a minimal amount of a candidate solvent at an elevated temperature.
-
In separate vials, dissolve an equimolar amount of D-DTTA in a minimal amount of the same hot solvent.
-
Combine the hot solutions of the racemic base and D-DTTA. Stir the mixture for a predetermined amount of time (e.g., 30 minutes) at the elevated temperature to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solutions to cool slowly to room temperature. Further cooling in an ice bath can be employed to maximize crystal formation.
-
Observe each vial for the formation of a crystalline precipitate. Note any instances of oiling out or lack of precipitation.
-
-
Isolation and Analysis:
-
Isolate the solid from each vial that produced crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Liberate the free base from the diastereomeric salt by treatment with a suitable base (e.g., aqueous sodium hydroxide) and extract the free base into an organic solvent.
-
Analyze the enantiomeric excess (ee) of the recovered base using an appropriate chiral analytical method.
-
Analyze the mother liquor to determine the ee of the unreacted base.
-
-
Evaluation:
-
The optimal solvent will be the one that provides a high yield of the crystalline diastereomeric salt and a high enantiomeric excess of the desired enantiomer.
-
Protocol for Optimized Crystallization
Once a promising solvent has been identified, this protocol can be used to optimize the crystallization process for higher yield and purity.
Materials:
-
Racemic base
-
This compound (D-DTTA)
-
Optimal solvent identified from screening
-
Crystallization vessel with temperature and stirring control
-
Filtration and drying equipment
-
Chiral analytical instrumentation
Procedure:
-
Dissolution:
-
Charge the crystallization vessel with the racemic base and the optimal solvent.
-
Heat the mixture with stirring to a temperature that ensures complete dissolution.
-
Add a solution of D-DTTA (typically 0.5 to 1.0 molar equivalents relative to the desired enantiomer) in the hot solvent to the solution of the racemic base.
-
-
Controlled Cooling:
-
Implement a controlled cooling profile. A slow cooling rate often favors the growth of larger, purer crystals. A typical cooling rate might be 5-10 °C per hour.
-
Gentle agitation should be maintained throughout the cooling process to ensure homogeneity and prevent settling.
-
-
Seeding (Optional):
-
If spontaneous nucleation is slow or inconsistent, seeding the solution with a small amount of the desired pure diastereomeric salt crystals at a supersaturated state can induce crystallization.
-
-
Aging:
-
Once the final temperature is reached, the slurry is often aged (stirred at the final temperature) for a period of time (e.g., 2-4 hours) to allow the crystallization to reach equilibrium.
-
-
Isolation, Washing, and Drying:
-
Isolate the crystals by filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to displace the mother liquor.
-
Dry the crystals to a constant weight, typically under vacuum at a moderate temperature.
-
-
Analysis and Liberation of the Enantiomer:
-
Determine the yield and diastereomeric purity of the salt.
-
Liberate the desired enantiomer from the salt as described in the screening protocol.
-
Determine the enantiomeric purity and overall yield of the final product.
-
Visualizations
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Caption: Workflow for Optimal Solvent Selection in Chiral Resolution.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
HPLC method development for analyzing enantiomeric purity with a chiral stationary phase derived from (+)-Di-p-toluoyl-D-tartaric acid.
Abstract
This application note provides a comprehensive protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of enantiomeric purity. The method utilizes a Pirkle-type chiral stationary phase (CSP) chemically bonded to a silica support, with (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) as the chiral selector. These CSPs are highly effective for the separation of a wide range of racemic compounds, particularly those containing π-acidic or π-basic functionalities. Detailed experimental protocols for method development, including mobile phase screening and optimization, are presented. Additionally, representative quantitative data for the separation of a model compound are summarized to demonstrate the performance of this CSP.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Direct separation of enantiomers using HPLC with a chiral stationary phase is the most widely used and effective method for this purpose.[2]
Pirkle-type CSPs, named after Professor William H. Pirkle, are a class of brush-type stationary phases that have proven to be robust and versatile for a broad range of chiral separations.[3] CSPs derived from this compound function as π-acceptor phases. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the immobilized chiral selector.[1] This interaction is governed by a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the electron-deficient aromatic rings of the DPTTA selector and electron-rich aromatic systems in the analyte.[4] A minimum of three points of interaction between the CSP and one of the enantiomers is necessary for chiral recognition, leading to differences in retention times and enabling separation.[2]
This document serves as a guide for researchers, scientists, and drug development professionals to develop and implement robust HPLC methods for enantiomeric purity analysis using a this compound-derived CSP.
Experimental Protocols
Materials and Equipment
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: A Pirkle-type column with this compound as the chiral selector bonded to silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and methanol (MeOH).
-
Additives: Trifluoroacetic acid (TFA) and diethylamine (DEA) of the highest purity.
-
Analytes: Racemic standards of the compounds of interest.
-
Sample Preparation: Prepare stock solutions of racemic standards at approximately 1 mg/mL in the mobile phase or a suitable solvent. Further dilute to a working concentration (e.g., 0.1 mg/mL) for injection.
Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow is recommended:
Caption: HPLC method development workflow for enantiomeric purity analysis.
Step-by-Step Protocol
-
Column Installation and Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the initial mobile phase (e.g., n-Hexane/IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Initial Mobile Phase Screening:
-
Set the column temperature to 25°C.
-
Set the detector wavelength based on the analyte's UV spectrum (e.g., 254 nm).
-
Inject a 10 µL sample of the racemic standard.
-
Perform initial runs with different alcohol modifiers, as shown in the table below. This is a crucial step as the type of alcohol can significantly impact selectivity.
-
| Screening Mobile Phase |
| n-Hexane / Isopropanol (90:10, v/v) |
| n-Hexane / Ethanol (90:10, v/v) |
-
Method Optimization:
-
Solvent Strength: If retention is too long (>20 min) or too short (<5 min), adjust the percentage of the alcohol modifier. Increase the alcohol content to decrease retention time and vice versa. Test in 5% increments (e.g., 85:15, 95:5).
-
Temperature: Evaluate the effect of column temperature on resolution. Test at different temperatures (e.g., 20°C, 30°C, 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.
-
Flow Rate: While 1.0 mL/min is a standard starting point, reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Mobile Phase Additives: For acidic or basic analytes, peak shape and resolution can often be dramatically improved by adding a small amount of an acidic or basic modifier.
-
For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA).
-
For basic analytes, add 0.1% Diethylamine (DEA).
-
-
-
System Suitability:
-
Once optimal conditions are found, perform at least five replicate injections of the racemic standard.
-
Calculate the resolution (Rs), selectivity (α), and retention factors (k') for the enantiomeric pair. A resolution of Rs ≥ 1.5 is typically required for baseline separation.
-
Chiral Recognition Mechanism
The separation on a this compound CSP is based on the differential interaction energies between the two enantiomers and the chiral selector.
Caption: Logical diagram of the chiral recognition mechanism.
Data Presentation and Results
The following table presents typical chromatographic results for the enantiomeric separation of the β-blocker Propranolol on a this compound-derived CSP. Propranolol is a good model compound as it contains a secondary amine (basic site) and a naphthalene ring system (π-electron rich).
Table 1: Chromatographic Data for the Enantiomeric Separation of Propranolol
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | n-Hexane / IPA (90:10, v/v) | n-Hexane / IPA / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | 290 nm | 290 nm |
| Retention Time (t_R1) | 8.52 min | 7.95 min |
| Retention Time (t_R2) | 9.88 min | 9.45 min |
| Retention Factor (k'1) | 2.41 | 2.18 |
| Retention Factor (k'2) | 2.95 | 2.78 |
| Selectivity (α) | 1.22 | 1.28 |
| Resolution (Rs) | 1.45 | 2.15 |
| Tailing Factor (Tf) | 1.6 (for both peaks) | 1.1 (for both peaks) |
Note: Data are representative examples to illustrate method performance. t0 (void time) was measured as 2.5 min.
The results in Table 1 demonstrate the significant impact of a basic additive on the separation of a basic analyte. In Condition 1, without diethylamine, the resolution is below the ideal baseline value of 1.5, and the peaks show significant tailing. By adding just 0.1% DEA (Condition 2), the peak shape improves dramatically (Tailing Factor reduced from 1.6 to 1.1), leading to a significant increase in both selectivity and resolution, achieving baseline separation.
Conclusion
Chiral stationary phases derived from this compound are powerful tools for the direct enantiomeric separation of a wide variety of chiral compounds. A systematic method development approach, involving the screening of alcohol modifiers and the judicious use of acidic or basic additives, is key to achieving optimal separation. The protocols and representative data provided in this application note offer a robust starting point for developing and validating methods for the analysis of enantiomeric purity in pharmaceutical and related industries.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 3. hplc.eu [hplc.eu]
- 4. WO2013103841A1 - METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE - Google Patents [patents.google.com]
Application Notes and Protocols: Large-Scale Industrial Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA) is a highly effective and widely utilized chiral resolving agent in the pharmaceutical industry. Its rigid structure, derived from the readily available chiral pool of D-tartaric acid, allows for the formation of diastereomeric salts with a wide range of racemic compounds, particularly amines. These diastereomeric salts exhibit differential solubility, enabling their separation by fractional crystallization. This crucial step is fundamental in the production of enantiomerically pure active pharmaceutical ingredients (APIs), as different enantiomers of a drug can have significantly different pharmacological activities and safety profiles.
These application notes provide detailed protocols and quantitative data for the large-scale industrial application of (+)-DTTA in the chiral resolution of key pharmaceutical intermediates. The protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and manufacturing.
Key Industrial Applications of this compound
(+)-DTTA is instrumental in the synthesis of numerous chiral drugs. Below are notable examples of its large-scale industrial applications.
Chiral Resolution of a Key Intermediate for Apremilast
Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, is a chiral drug where the (S)-enantiomer is the active component. The chiral resolution of the racemic amine intermediate, (±)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is a critical step in its synthesis. While various tartaric acid derivatives can be used, di-p-toluoyl-tartaric acid has been successfully employed for this resolution.[1][2]
Quantitative Data Summary: Chiral Resolution of Apremilast Intermediate
| Parameter | Value | Reference |
| Resolving Agent | Di-p-toluoyl-L-tartaric acid | [2] |
| Racemic Amine Input | 100.0 g (365 mmol) | [2] |
| Resolving Agent Input | 98.9 g (256 mmol) | [2] |
| Solvent | Methanol (1.8 L initially, 800 mL for reflux) | [2] |
| Initial Chiral Purity of Salt | 78.59% | [2] |
| Chiral Purity after Recrystallization | 91.39% | [2] |
Experimental Protocol: Chiral Resolution of Apremilast Intermediate
-
Salt Formation:
-
Charge a suitable reactor with 100.0 g (365 mmol) of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine and 1.8 L of methanol.
-
Stir the mixture for 10 minutes at 45 °C to ensure complete dissolution.
-
Add 98.9 g (256 mmol) of di-p-toluoyl-L-tartaric acid to the solution.
-
Heat the mixture to reflux temperature and stir for 60 minutes.
-
Cool the resulting suspension to 33 °C and continue stirring for 90 minutes to facilitate crystallization.
-
Filter the solid and wash the cake with 200 mL of methanol.
-
Dry the solid to yield the crude (S)-amine di-p-toluoyl-L-tartaric acid salt.
-
-
Purification of the Diastereomeric Salt:
-
Transfer the crude salt to a clean reactor and add 800 mL of methanol.
-
Heat the mixture to reflux for 90 minutes.
-
Cool the reaction mixture to 33 °C and stir for an additional 60 minutes.
-
Filter the suspension to isolate the purified solid.
-
Wash the solid with 200 mL of methanol and dry to obtain the (S)-2-(3-ethoxy-4-methoxyphenyl)-l-(methylsulfonyl)-eth-2-ylamine di-p-toluoyl-L-tartaric acid salt with enhanced chiral purity.
-
-
Liberation of the Free Amine (General Procedure):
-
Suspend the purified diastereomeric salt in a suitable solvent (e.g., dichloromethane or toluene).
-
Add an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) to adjust the pH to basic.
-
Stir the biphasic mixture until the salt is fully dissociated.
-
Separate the organic layer containing the free (S)-amine.
-
Wash the organic layer with water and/or brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Experimental Workflow for Apremilast Intermediate Resolution
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. WO2016174685A1 - Process for the enantiomeric resolution of apremilast intermediates - Google Patents [patents.google.com]
Case study: Resolution of racemic albuterol using (+)-Di-p-toluoyl-D-tartaric acid.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Albuterol, a short-acting β2-adrenergic agonist, is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. The therapeutic activity of racemic albuterol resides primarily in the (R)-enantiomer, also known as levalbuterol. The (S)-enantiomer is reported to be inactive or may even contribute to some adverse effects. Consequently, the production of enantiomerically pure (R)-albuterol is of significant pharmaceutical interest.
This document outlines a detailed protocol for the resolution of racemic albuterol through the formation of diastereomeric salts using (+)-di-p-toluoyl-D-tartaric acid (D-DTTA) as a chiral resolving agent. This method provides an efficient means to isolate the desired (R)-enantiomer with high optical purity.
Principle of Resolution
The resolution process is based on the reaction of racemic albuterol with an enantiomerically pure chiral acid, this compound. This reaction forms a mixture of diastereomeric salts, ((R)-albuterol)-(+)-D-DTTA and ((S)-albuterol)-(+)-D-DTTA. These diastereomers exhibit different physicochemical properties, most notably their solubility in a given solvent system. Through selective crystallization, the less soluble diastereomeric salt, ((R)-albuterol)-(+)-D-DTTA, can be isolated. Subsequent decomposition of the purified salt allows for the recovery of the enantiomerically pure (R)-albuterol. The undesired (S)-enantiomer can be racemized and recycled to improve the overall process yield.
Data Presentation
The following table summarizes the quantitative data obtained from the resolution of racemic albuterol using this compound.
| Parameter | Value | Reference |
| Initial Resolution Yield of (R)-Albuterol Diastereomeric Salt | 37.2% - 38% | [1][2] |
| Optical Purity of (R)-Albuterol (after decomposition) | 99.5% | [1] |
| Overall Yield of (R)-Albuterol Sulfate (with recycling) | 67% | [1] |
| Yield from Racemization of (S)-Albuterol | 80% | [1] |
Experimental Protocols
Materials and Reagents
-
Racemic Albuterol
-
This compound (D-DTTA)
-
Methanol
-
Sulfuric Acid (dilute and 1 mol·L⁻¹)
-
Sodium Hydroxide or Sodium Bicarbonate solution
-
Ethyl Acetate
-
Heptane
-
Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, etc.)
Experimental Workflow
Caption: Workflow for the resolution of racemic albuterol.
Detailed Methodologies
4.3.1. Formation and Crystallization of Diastereomeric Salt
-
In a suitable reaction vessel equipped with a reflux condenser, dissolve racemic albuterol and an equimolar amount of this compound in methanol.[2]
-
Heat the resulting solution to reflux for approximately 10 minutes to ensure complete dissolution.[2]
-
Allow the solution to cool to room temperature and stir for about 4 hours.[2] During this time, the less soluble diastereomeric salt of (R)-albuterol and (+)-D-DTTA will selectively crystallize.
4.3.2. Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated white solid by filtration.
-
The mother liquor, which is enriched in the (S)-albuterol diastereomeric salt, should be reserved for the racemization and recycling step.
-
Wash the collected solid with a small amount of cold methanol to remove any residual mother liquor.
-
Dry the purified diastereomeric salt under vacuum. An initial resolution yield of approximately 38% can be expected.[1]
4.3.3. Liberation of (R)-Albuterol
-
Suspend the purified diastereomeric salt in a minimal amount of water.
-
Decompose the salt by adding a dilute solution of sulfuric acid.[1] This will protonate the tartrate and liberate the albuterol as its sulfate salt.
-
The (R)-albuterol sulfate can then be isolated and purified through standard techniques such as recrystallization. The final product should have a high optical purity, in the range of 99.5%.[1]
4.3.4. Racemization and Recycling of (S)-Albuterol
-
Take the mother liquor from the initial filtration, which contains the (S)-albuterol diastereomeric salt.
-
Isolate the (S)-albuterol from the salt by treatment with a base (e.g., sodium hydroxide or sodium bicarbonate) and extraction.
-
The enriched (S)-albuterol is then racemized by heating in a dilute sulfuric acid solution (e.g., 1 mol·L⁻¹) at 80-100°C.[1][3]
-
After the racemization is complete, the resulting racemic albuterol can be recovered and recycled back into the resolution process to improve the overall yield.[1] This recycling step can increase the overall yield of (R)-albuterol sulfate to approximately 67%.[1]
Conclusion
The resolution of racemic albuterol using this compound is a robust and effective method for obtaining the therapeutically active (R)-enantiomer in high optical purity. The process involves the formation and selective crystallization of a diastereomeric salt, followed by the liberation of the desired enantiomer. Furthermore, the ability to racemize and recycle the undesired (S)-enantiomer significantly enhances the overall efficiency and cost-effectiveness of this method, making it a viable strategy for the industrial production of levalbuterol.
References
Application Notes and Protocols for the Preparation of Diastereomeric Salts of Ibuprofen with (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule that is typically sold as a racemic mixture of its (S)-(+)- and (R)-(-)-enantiomers. The pharmacological activity of ibuprofen primarily resides in the (S)-(+)-enantiomer, which is reported to be 160 times more effective than the (R)-(-)-enantiomer.[1] Consequently, the resolution of racemic ibuprofen to isolate the more active (S)-(+)-enantiomer is of significant interest in the pharmaceutical industry. One effective method for this chiral separation is the formation of diastereomeric salts using a chiral resolving agent. This document provides detailed protocols for the preparation of diastereomeric salts of ibuprofen using (+)-O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) as the resolving agent, a method noted for its efficiency and cost-effectiveness.[1]
The principle of this method lies in the reaction of a racemic mixture of ibuprofen with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of ibuprofen can be recovered by breaking the diastereomeric salt.
Data Presentation
The following tables summarize the characterization data for the diastereomeric salt of (S)-(+)-Ibuprofen with (+)-Di-p-toluoyl-D-tartaric acid and the subsequently isolated (S)-(+)-Ibuprofen Gentisate, as reported in the literature.
Table 1: Characterization of (S)-(+)-Ibuprofen Gentisate [1]
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₅ |
| Molecular Weight | 342.39 g/mol |
| Melting Point | 115°C |
| Chiral Purity (by HPLC) | 97.39% |
| Optical Rotation [α]²⁰ (2% in ethanol) | +61.35° |
Table 2: Elemental Analysis of (S)-(+)-Ibuprofen Gentisate [1]
| Element | Experimental (%) | Theoretical (%) |
| Carbon (C) | 70.12 | 70.16 |
| Hydrogen (H) | 6.41 | 6.48 |
| Oxygen (O) | 23.33 | 23.36 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the resolution of racemic ibuprofen using this compound.
Protocol 1: Preparation of the Diastereomeric Salt of (S)-(+)-Ibuprofen with this compound
This protocol is based on the general procedure described by Jadhav et al.[1]
Materials:
-
(R,S)-Ibuprofen (racemic)
-
(+)-O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA)
-
Isopropanol
-
Glacial Acetic Acid
-
Reaction vessel with stirring and temperature control
-
Heating mantle/water bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
In a suitable reaction vessel, dissolve 16.36 g (0.079 mol) of racemic ibuprofen in 100 mL of isopropanol.
-
Cool the mixture to 0-5°C with constant stirring.
-
While maintaining the temperature, add 1 mL of glacial acetic acid dropwise to the solution.
-
In a separate beaker, prepare a solution of D-DTTA by dissolving an equimolar amount in 50 mL of isopropanol.
-
Gradually add the D-DTTA solution to the cooled ibuprofen solution with continuous stirring.
-
After the addition is complete, heat the reaction mixture in a water bath to 90°C for 2 hours.
-
Allow the mixture to cool slowly to room temperature (25°C) and let it stand overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crystalline mass with a small amount of cold isopropanol to remove any adhering mother liquor.
-
Dry the obtained bright yellow, crystalline diastereomeric salt at 50°C under vacuum.
Protocol 2: Liberation of (S)-(+)-Ibuprofen from the Diastereomeric Salt
The liberation of the enantiomerically enriched ibuprofen from the diastereomeric salt typically involves treatment with a base to neutralize the tartaric acid derivative, followed by acidification to precipitate the ibuprofen.
Materials:
-
Diastereomeric salt of (S)-(+)-Ibuprofen and D-DTTA
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Suspend the dried diastereomeric salt in a mixture of water and diethyl ether in a separatory funnel.
-
Add 2 M NaOH solution dropwise with shaking until the solid dissolves and the aqueous layer is basic (check with pH paper).
-
Separate the aqueous layer. The resolving agent (this compound) will be in the aqueous layer as its sodium salt.
-
Wash the organic layer with water.
-
Combine the aqueous layers and acidify by the dropwise addition of 2 M HCl with stirring until the precipitation of (S)-(+)-Ibuprofen is complete.
-
Extract the precipitated (S)-(+)-Ibuprofen into diethyl ether.
-
Wash the organic extract with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the solid (S)-(+)-Ibuprofen.
Protocol 3: Determination of Enantiomeric Purity by Chiral HPLC
The enantiomeric excess of the resolved ibuprofen should be determined using a suitable chiral High-Performance Liquid Chromatography (HPLC) method.
Typical HPLC Conditions:
-
Column: Chiralcel OJ-H (cellulose tris(4-methylbenzoate) coated on silica gel) or a similar chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 98:2:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase or a suitable solvent like n-hexane.
Procedure:
-
Prepare a standard solution of racemic ibuprofen to determine the retention times of both enantiomers.
-
Prepare a solution of the resolved ibuprofen sample.
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Visualizations
The following diagrams illustrate the key workflows in the resolution process.
Caption: Experimental workflow for the chiral resolution of ibuprofen.
Caption: Logical relationship of the diastereomeric salt resolution process.
References
Troubleshooting & Optimization
How to improve the yield and purity of diastereomeric salt crystallization.
Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols to improve the yield and purity of diastereomeric salt crystallizations.
Troubleshooting Guide
This section addresses common issues encountered during diastereomeric salt crystallization in a question-and-answer format.
Question: Why are no crystals forming after adding the resolving agent and cooling the solution?
Answer: This is a common issue that typically points to problems with solubility and supersaturation.
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to crystallize.
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.
-
Inhibition of Nucleation: Impurities in the mixture or solvent can prevent the formation of crystal nuclei.
-
Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[1]
Solutions:
-
Solvent Screening: Test a variety of solvents with different polarities. The ideal solvent should dissolve the reactants but have differential solubility for the two diastereomeric salts.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. Add it slowly to avoid "oiling out".[1]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]
-
Seeding: Introduce a small amount of seed crystals of the desired diastereomeric salt to induce crystallization.[1] If seeds are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.[1]
Question: My product is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[1]
Solutions:
-
Reduce Supersaturation: Use a more dilute solution or slow down the cooling rate. If using an anti-solvent, add it more slowly.[1]
-
Change the Solvent System: A different solvent may favor crystallization over oiling out.
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.
-
Agitation: Gentle stirring can promote crystallization, but vigorous agitation might lead to the formation of small, impure crystals.[1]
Question: The yield of the desired diastereomeric salt is very low. How can I improve it?
Answer: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.
-
Suboptimal Solubility: The desired salt might still be too soluble in the chosen solvent.
-
Equilibrium Limitations: The separation may be limited by the eutectic point of the diastereomeric mixture.
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]
Solutions:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
Adjust Resolving Agent Stoichiometry: Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1]
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer: Low diastereomeric excess indicates poor separation of the two diastereomers, often due to co-precipitation.
Solutions:
-
Optimize the Solvent System: The choice of solvent is critical for achieving high selectivity. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.
-
Control the Cooling Rate: A slower cooling rate can allow for more selective crystallization of the less soluble diastereomer.[2]
-
Recrystallization: One or more recrystallizations of the enriched diastereomeric salt can significantly improve its purity.
-
Equilibration Time: Allowing the crystallization mixture to stir for an extended period can allow the system to equilibrate and potentially increase the diastereomeric excess of the solid phase.
Logical Troubleshooting Workflow
Here is a diagram illustrating a decision-making process for troubleshooting common issues in diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in diastereomeric salt crystallization?
A1: The solvent is a critical parameter as it directly influences the solubilities of the two diastereomeric salts. An ideal solvent will have a significant difference in solubility for the diastereomeric pair, allowing for the selective crystallization of the less soluble salt.[3]
Q2: Can the solvent affect which enantiomer crystallizes?
A2: Yes, in some cases, changing the solvent can lead to "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one.[3][4]
Q3: What is an "anti-solvent" and how is it used?
A3: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation and can be useful for increasing the yield.[3]
Q4: How does temperature affect the crystallization process?
A4: Temperature significantly impacts the solubility of the diastereomeric salts. A controlled cooling profile is essential for achieving good selectivity and yield. The final temperature of the crystallization will largely determine the final yield.
Q5: What analytical techniques are used to determine diastereomeric excess?
A5: Common analytical methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE).
Data Presentation
The following tables summarize quantitative data on the effect of different parameters on the yield and purity of diastereomeric salt crystallization.
Table 1: Effect of Solvent on the Resolution of Racemic Mandelic Acid
| Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Water | 45 | 88 |
| Ethanol | 62 | 75 |
| Isopropanol | 75 | 60 |
| Acetonitrile | 55 | 92 |
| Acetone | 68 | 81 |
Note: Data is illustrative and based on general trends. Actual results will vary.
Table 2: Effect of Temperature on the Resolution of (S)-Pregabalin with L-Tartaric Acid
| Initial Temp. (°C) | Final Temp. (°C) | Cooling Rate (°C/min) | Yield (%) |
| 31 | 20 | 0.07 | 51.6 |
| 70 | 0 | 1 | 89.0 |
| 60 | 10 | 2 | 74.0 |
Data adapted from a case study on pregabalin resolution.[5]
Table 3: Effect of Resolving Agent Stoichiometry on a Generic Chiral Amine Resolution
| Equivalents of Resolving Agent | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 0.5 | 40 | 95 |
| 0.8 | 65 | 88 |
| 1.0 | 80 | 82 |
| 1.2 | 82 | 75 |
Note: Data is illustrative and based on general trends. Actual results will vary.
Experimental Protocols
Protocol 1: General Screening for Diastereomeric Salt Crystallization
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic compound in a suitable solvent (e.g., methanol, ethanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.
-
-
Salt Formation:
-
In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.
-
-
Crystallization:
-
Evaporate the initial solvent.
-
Add a selection of different crystallization solvents or solvent mixtures to the vials.
-
Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.
-
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[6]
-
Protocol 2: Seeding Technique for Controlled Crystallization
Objective: To improve crystal quality and control the crystallization process.
Methodology:
-
Prepare Seed Crystals: Obtain or prepare a small quantity of the pure, desired diastereomeric salt.
-
Determine Metastable Zone Width (MSZW):
-
Prepare a saturated solution of the diastereomeric salt mixture at a given temperature.
-
Cool the solution at a controlled rate while monitoring turbidity to determine the temperature at which spontaneous nucleation occurs. The MSZW is the temperature range between saturation and nucleation.
-
-
Seeding:
-
Prepare a supersaturated solution and cool it to a temperature within the MSZW.
-
Add a small amount (typically 0.1-1% by weight of the final product) of seed crystals.
-
-
Controlled Cooling: Continue to cool the solution at a slow, controlled rate to promote crystal growth on the seeds.
-
Isolation and Analysis: Isolate the crystals and analyze for yield, d.e., and enantiomeric excess (e.e.).
Protocol 3: Liberation of the Enantiomer from the Diastereomeric Salt
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Dissolution: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).
-
pH Adjustment: Add a strong acid (e.g., HCl) or base (e.g., NaOH) to break the salt and liberate the free enantiomer.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Final Analysis: Determine the enantiomeric purity of the final product using chiral HPLC or by measuring its specific rotation.
Visualizations
General Workflow of Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Influence of Key Parameters on Crystallization Outcome
Caption: Key parameters influencing the outcome of diastereomeric salt crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
What to do when the product is "oiling out" instead of crystallizing.
Technical Support Center: Crystallization Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for when a product "oils out" instead of crystallizing during an experiment.
Troubleshooting Guide: Oiling Out
Issue: You observe the formation of a second liquid phase (oily droplets or a distinct layer) instead of solid crystals upon cooling or anti-solvent addition. This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS).
Immediate Steps:
If you observe oiling out, do not cool the solution further, as this will likely worsen the problem. Instead, follow these sequential steps:
-
Re-dissolve the Oil: Gently heat the mixture until the oil phase completely dissolves back into the solution.
-
Add More Solvent: Add a small amount of the primary ("good") solvent to decrease the supersaturation level. The goal is to find a concentration that is still within the metastable zone width (MSZW), where crystal growth is favored over oiling out.[1]
-
Attempt Slow, Controlled Cooling: Cool the solution at a much slower rate. Rapid cooling is a common cause of oiling out because it generates high supersaturation too quickly for the molecules to organize into a crystal lattice.[2][3]
-
Induce Nucleation:
-
Seeding: If available, add a few small, pure seed crystals of the target compound to the solution once it has cooled slightly. Seeding provides a template for crystal growth and is a highly effective way to prevent oiling out.[4]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2]
-
-
Consider Solvent System Modification: If the above steps fail, it may be necessary to recover the material by removing the solvent and attempting the crystallization with a different solvent system.[2][5]
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting oiling out in real-time.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out"?
Oiling out is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid (an "oil" or secondary liquid phase) rather than as a solid crystalline phase.[4][6] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered or when the system experiences very high supersaturation.[4] The resulting oil is often an impure, supercooled liquid of your compound that can trap impurities and solvent.[1][2]
Q2: What are the main causes of oiling out?
Several factors can lead to oiling out:
-
High Supersaturation: Creating a supersaturated state too quickly, either by rapid cooling or fast addition of an anti-solvent, is a primary cause.[4]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, making oiling out more likely.[1][2][3]
-
Low Melting Point of Solute: If the melting point of the compound (or the impure compound) is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[1][2]
-
Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization. For example, a solvent that is too "good" at dissolving the compound can make it difficult to crystallize.[5]
-
High Solute Concentration: Starting with a solution that is too concentrated can lead to oiling out upon cooling.
Q3: Why is oiling out a problem for purification?
Oiling out is detrimental to the purification process for several reasons:
-
Impurity Entrapment: The liquid droplets can act as a good solvent for impurities, trapping them within the product when it eventually solidifies.[1][4]
-
Formation of Amorphous Solids: The oil may solidify into an amorphous glass or wax rather than a crystalline solid, which is typically not desired.[4]
-
Poor Process Control: The process is often unpredictable and difficult to scale up, leading to batch-to-batch variability.[4]
-
Handling Difficulties: The resulting sticky, amorphous, or gum-like material can be difficult to filter, dry, and process downstream.[4]
Q4: How can I prevent oiling out from happening in the first place?
Prevention is the most effective strategy. Consider the following before starting your crystallization:
-
Control Supersaturation: Generate supersaturation slowly through gradual cooling or slow, controlled addition of an anti-solvent.[4]
-
Use a Seeding Strategy: Add seed crystals at a temperature within the Metastable Zone Width (MSZW) to encourage controlled crystal growth.[4]
-
Ensure Purity: Use the purest starting material possible. If impurities are suspected, consider a pre-purification step like column chromatography or treatment with activated charcoal.[3][4]
-
Optimize Solvent Selection: Choose a solvent where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Avoid solvents with boiling points higher than the melting point of your compound.[5]
Causes and Prevention Diagram
Caption: Key causes of oiling out and their corresponding prevention strategies.
Data Presentation: Solvent Selection
Choosing the right solvent is critical to prevent oiling out. An ideal solvent should have a boiling point lower than the melting point of your compound and provide appropriate solubility characteristics. The table below lists common laboratory solvents, ordered by decreasing polarity, to aid in selection.
| Solvent | Boiling Point (°C) | Relative Polarity | Dielectric Constant (@20°C) |
| Water | 100.0 | 1.000 | 80.1 |
| Methanol | 64.7 | 0.762 | 32.7 |
| Ethanol | 78.3 | 0.654 | 24.6 |
| Acetonitrile | 81.6 | 0.460 | 37.5 |
| Acetone | 56.2 | 0.355 | 20.7 |
| Dichloromethane | 39.7 | 0.309 | 8.9 |
| Ethyl Acetate | 77.1 | 0.228 | 6.0 |
| Tetrahydrofuran (THF) | 66.0 | 0.207 | 7.6 |
| Toluene | 110.6 | 0.099 | 2.4 |
| Cyclohexane | 80.7 | 0.006 | 2.0 |
| Hexane | 69.0 | 0.009 | 1.9 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization with Seeding
This protocol is designed to prevent oiling out by maintaining a low level of supersaturation and providing a template for crystal growth.
Methodology:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent to create a saturated solution.
-
Cooling to Metastable Zone: Remove the flask from the heat source and allow it to cool slowly in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask). Monitor the temperature of the solution.
-
Seeding: Once the solution has cooled by 10-15°C (or to a temperature where you know it is supersaturated but not yet oiling out), add a very small amount (a few specks) of pure seed crystals.
-
Slow Crystallization: Observe the solution. If the seeding is successful, crystals will begin to grow slowly from the seeds. Continue to cool the solution very slowly to room temperature, and then potentially in an ice bath to maximize yield.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent Diffusion (Layering) Technique
This method is useful for milligram-scale crystallizations and for compounds prone to oiling out, as it generates supersaturation extremely slowly at a constant temperature.
Methodology:
-
Prepare Solute Solution: Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble) in a narrow container, such as a test tube or a small vial.
-
Add Anti-Solvent: Carefully and slowly layer a less dense, miscible "anti-solvent" (one in which the compound is insoluble) on top of the solute solution. Use a pipette or syringe against the side of the tube to avoid mixing. An interface should be visible between the two solvents.
-
Seal and Wait: Seal the container tightly and leave it undisturbed in a vibration-free location for several days to weeks.
-
Crystal Formation: As the solvents slowly diffuse into one another, the solubility of the compound will decrease at the interface, leading to slow and controlled crystal growth.
-
Isolation: Once suitable crystals have formed, carefully remove the mother liquor with a pipette and isolate the crystals.
References
Technical Support Center: Chiral Resolution of Diastereomeric Salts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges in improving low diastereomeric excess (de) in crystallized salts.
Troubleshooting Guides
This section addresses common issues encountered during the crystallization of diastereomeric salts in a direct question-and-answer format.
Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?
A: This is a common issue that typically points to one of several factors related to solubility and supersaturation.
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to precipitate.
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.
-
Inhibition of Nucleation: Impurities in the mixture or the solvent can sometimes inhibit the formation of crystal nuclei.
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities and hydrogen-bonding capabilities. The ideal solvent should dissolve the reactants but have differential solubility for the two diastereomers.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
-
Anti-Solvent Addition: Introduce an "anti-solvent," in which the salts are less soluble, to induce precipitation. This should be done slowly to avoid "oiling out."[1]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]
-
Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization. If pure crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.[1]
Q2: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (de). What should I do?
A: Co-crystallization indicates that the solubility difference between the two diastereomeric salts in your current system is insufficient for effective separation.[1] This is a significant challenge in chiral resolution.
Troubleshooting Steps:
-
Re-evaluate the Solvent: The choice of solvent is critical and strongly influences resolution efficiency. A systematic screening of solvents is the most effective approach to maximize the solubility difference between the two diastereomers.
-
Optimize Temperature Profile: A slower, more controlled cooling rate can provide a better window for the less soluble diastereomer to crystallize selectively.
-
Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective. The separation is then based on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]
-
Recrystallization: A common and effective method to improve the purity of the crystallized salt is to perform one or more recrystallization steps.[2][3]
Q3: The yield of the desired diastereomeric salt is very low. How can I improve it?
A: A low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[1]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer can be epimerized in solution, it can be converted into the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.
Q4: An oil is forming instead of crystals ("oiling out"). What's causing this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.[1]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution, employ a much slower cooling rate, or add any anti-solvent very slowly at a higher temperature.[1]
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[1]
-
Agitation: Ensure proper agitation. Gentle stirring can promote crystallization over oiling.[1]
-
Solvent Choice: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts to stabilize the crystal lattice.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best resolving agent?
A1: The selection of an optimal resolving agent is crucial. Key factors to consider include:
-
Chemical Nature: The resolving agent should possess a functional group that can efficiently form a salt with the racemic compound.
-
Availability and Cost: The agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.
-
Physical Properties: The resulting diastereomeric salts should be crystalline and, most importantly, exhibit a significant difference in solubility in a common solvent.[2]
Q2: How does the cooling rate affect the diastereomeric excess?
A2: The cooling rate significantly impacts crystal purity and, therefore, the diastereomeric excess. A slow, controlled cooling process is generally preferred as it allows for the selective crystallization of the less soluble diastereomer, leading to larger and purer crystals. Rapid cooling can cause both diastereomers to precipitate, trapping the undesired diastereomer within the crystal lattice and resulting in a lower de.[3]
Q3: What is a ternary phase diagram and how can it help?
A3: A ternary phase diagram illustrates the phase behavior of the two diastereomeric salts and the solvent at a constant temperature.[4][5][6][7][8][9][10] It is a powerful tool for understanding and optimizing the resolution process by:
-
Determining the feasibility of separating the desired diastereomer under equilibrium conditions.[11]
-
Identifying the optimal solvent composition and temperature for crystallization.
-
Predicting the yield and purity of the crystallized salt.
Q4: What is Crystallization-Induced Diastereomeric Transformation (CIDT)?
A4: CIDT is a powerful technique that can significantly improve the yield of the desired diastereomer, sometimes approaching 100%.[12] It is applicable when the undesired diastereomer in solution can be epimerized (its stereochemistry at one center inverted) to the desired, less soluble diastereomer. This desired diastereomer then crystallizes out of solution, which drives the equilibrium of the epimerization towards the formation of more of the desired product.[12][13][14][15][16]
Q5: What analytical techniques are used to determine diastereomeric excess?
A5: The most common analytical methods for determining diastereomeric excess include:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and accurate method.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can often distinguish between diastereomers due to their different chemical environments. The ratio of unique peaks can be used for quantification.[17]
-
Gas Chromatography (GC): GC with a chiral stationary phase is suitable for volatile compounds.[17]
Data Presentation
Table 1: Influence of Solvent on Diastereomeric Excess (de) and Yield for the Resolution of (±)-α-Phenylethylamine with L-(+)-Tartaric Acid
| Solvent System (v/v) | Diastereomeric Excess (de) of Crystals (%) | Yield of Desired Diastereomer (%) | Observations |
| Methanol | 65 | 75 | Rapid crystallization upon cooling. |
| Ethanol | 88 | 60 | Slower crystal growth, well-formed needles. |
| Isopropanol | 95 | 45 | Very slow crystallization over several hours. |
| Water | 40 | 85 | Fine, powdery precipitate. |
| Methanol/Water (9:1) | 78 | 70 | Good crystal formation. |
Note: Data are illustrative and highly dependent on the specific experimental conditions.
Table 2: Effect of Cooling Rate on Diastereomeric Excess (de) for a Hypothetical Diastereomeric Salt Crystallization
| Cooling Rate (°C/hour) | Diastereomeric Excess (de) of Crystals (%) | Average Crystal Size (µm) |
| 20 (Fast) | 75 | 50 |
| 10 | 85 | 150 |
| 5 | 92 | 300 |
| 1 (Slow) | 98 | 500 |
Note: Slower cooling rates generally lead to higher diastereomeric excess and larger crystals.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Recrystallization
-
Dissolution: In an appropriate flask, dissolve the diastereomeric salt mixture (with low de) in the minimum amount of a suitable hot solvent.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
-
Analysis: Determine the diastereomeric excess of the purified salt using an appropriate analytical technique (e.g., chiral HPLC or NMR).
-
Repeat if Necessary: Repeat the recrystallization process until the desired diastereomeric purity is achieved.
Protocol 2: Crystallization-Induced Diastereomeric Transformation (CIDT)
-
System Selection: This protocol is applicable only if the undesired diastereomer can be epimerized under the reaction conditions. A base is often required to facilitate this epimerization.
-
Dissolution and Epimerization: Dissolve the diastereomeric salt mixture in a suitable solvent. Add a catalytic amount of a base (e.g., a non-nucleophilic organic base like DBU or a weaker inorganic base) to initiate epimerization.
-
Crystallization: Heat the solution to ensure complete dissolution, and then cool it slowly. The less soluble, desired diastereomer will start to crystallize.
-
Equilibration and Crystallization: Maintain the mixture at a constant temperature with stirring. As the desired diastereomer crystallizes, the equilibrium in the solution will shift, causing the undesired diastereomer to epimerize to the desired one, which then also crystallizes. This process is continued until the transformation is complete (this can take several hours to days).
-
Isolation and Analysis: Isolate the crystals by filtration, wash with a cold solvent, and dry under vacuum. Analyze the diastereomeric excess of the crystals. The yield should be significantly higher than the theoretical 50% for a standard resolution.
Visualizations
Caption: Troubleshooting workflow for low diastereomeric excess.
Caption: Experimental workflow for improving diastereomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Optimizing Solvent Systems for Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of solvent systems in chiral resolution experiments.
Troubleshooting Guide
This section addresses common problems encountered during the diastereomeric salt crystallization process and offers potential solutions in a question-and-answer format.
Crystallization Failures
Question: Why are no crystals forming after adding the resolving agent and cooling the solution?
Answer: This common issue typically points to factors related to solubility and supersaturation.[1]
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system to achieve the necessary supersaturation for crystallization.[1]
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.[1][2]
-
Inhibition by Impurities: Trace impurities in the racemic mixture or resolving agent can inhibit crystal nucleation and growth.[3][4]
-
Inappropriate Solvent System: The solvent may be too effective at solvating the salt, preventing it from crystallizing.[3][4]
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to the resolving agent may not be optimal.[1][3] While a 1:1 ratio is a common starting point, this may need optimization.[5]
-
Wide Metastable Zone: The energy barrier for nucleation might be too high.[4]
Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][4]
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation.[1][3][6]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]
-
Solvent Screening: Test a variety of solvents with different polarities and hydrogen-bonding capabilities.[1] The ideal solvent should dissolve the components to form the salt but have differential solubility for the two diastereomers.[1]
-
Purification: Purify the racemic mixture and the resolving agent before salt formation.[3][4]
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer if available.[1][4]
Question: My product is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can happen if the salt's melting point is lower than the crystallization temperature or if the solution is too highly supersaturated.[1][4]
Solutions:
-
Reduce Supersaturation: Use a more dilute solution by adding more solvent.[1][3][4]
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt.[4][6]
-
Change the Solvent System: Experiment with a different solvent or solvent mixture. A less polar solvent might favor crystallization.[4][6]
-
Controlled Cooling: Employ a slower cooling rate.[1]
-
Agitation: Ensure proper agitation, as gentle stirring can promote crystallization over oiling out.[1]
Purity and Yield Issues
Question: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
Answer: Low diastereomeric excess indicates poor separation of the two diastereomers, often due to similar solubilities leading to co-precipitation.[4][6]
Solutions:
-
Optimize the Solvent System: This is a critical factor. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[1][4]
-
Control the Cooling Rate: A slower, more controlled cooling rate can allow for more selective crystallization of the less soluble diastereomer.[1][4][6]
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemate can influence the d.e.[4]
-
Perform Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can further enhance the d.e.[4][6]
Question: The yield of the desired diastereomeric salt is very low. How can I improve it?
Answer: A low yield indicates that a significant amount of the desired product remains in the mother liquor.[1][3]
Solutions:
-
Optimize Solvent and Temperature: Screen for solvents that decrease the solubility of the desired salt and experiment with lower final crystallization temperatures.[1][3][6]
-
Anti-Solvent Addition: Use an anti-solvent to reduce the solubility of the desired salt and increase its precipitation.[6]
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can sometimes be racemized and recycled to improve the overall process yield.[1][6]
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): If applicable, this technique can significantly improve yields by converting the more soluble diastereomer into the less soluble one in solution, driving the equilibrium towards the desired product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in diastereomeric salt crystallization?
A1: The solvent plays a crucial role as it influences the solubility of the diastereomeric salts.[3] An ideal solvent will exhibit a significant difference in solubility between the diastereomeric pair, which allows for the selective crystallization of the less soluble salt while the more soluble one remains in solution.[6]
Q2: How do I choose a starting solvent for screening?
A2: A systematic solvent screening is the most effective approach.[6] It is recommended to start with a range of solvents with varying polarities, including both protic and aprotic options. Common choices include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran).[6] Solvent mixtures can also be used to fine-tune solubility.[6]
Q3: Can the choice of solvent affect which enantiomer crystallizes?
A3: Yes, in some cases, changing the solvent can lead to "chirality switching," where the opposite enantiomer's diastereomeric salt becomes the less soluble one.[6] This is due to specific interactions between the salts and the solvent molecules.[6]
Q4: What is an "anti-solvent" and how is it used?
A4: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. It is added gradually to a solution of the salts in a "good" solvent to induce precipitation.[6] This technique is useful for increasing the yield of the less soluble salt.[6]
Data Presentation
Summarizing quantitative data from a solvent screening experiment is crucial for identifying the optimal system. Below is an example of how to structure this data.
Table 1: Illustrative Data from a Solvent Screening Experiment for the Resolution of a Racemic Amine.
| Solvent System | Yield of Solid (%) | Diastereomeric Excess (d.e.) of Solid (%) |
| Methanol | 35 | 65 |
| Ethanol | 42 | 85 |
| Isopropanol | 45 | 92 |
| Acetone | 25 | 50 |
| Ethyl Acetate | 38 | 78 |
| Acetonitrile | 30 | 70 |
| Toluene | 15 | 40 |
| Heptane | 5 | 20 |
Note: This data is for illustrative purposes only and will vary depending on the specific racemic compound, resolving agent, and experimental conditions.
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify promising solvent systems for selective crystallization.
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the racemic mixture and stock solutions of various chiral resolving agents in a suitable solvent like methanol or ethanol.[7]
-
Salt Formation: In a multi-well plate (e.g., 96-well), dispense a fixed volume of the racemic mixture stock solution into each well.[7] Add one equivalent of each resolving agent stock solution to the appropriate wells.[7]
-
Solvent Evaporation: Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation to leave the solid diastereomeric salt mixtures.[6]
-
Addition of Screening Solvents: Add a fixed volume of each test solvent or solvent mixture to the wells containing the dried salts.[6][7]
-
Induce Crystallization: Seal the plate and subject it to a temperature cycling profile (e.g., heating to dissolve and then controlled cooling).[7]
-
Analysis: After a set period, visually inspect the wells for precipitation.[7] Centrifuge the plate to pellet the solid.[4] Carefully collect a sample of the supernatant from each well and analyze it by chiral HPLC to determine the concentration of each diastereomer remaining in solution.[4] The solvent that shows the largest difference in the concentration of the two diastereomers is a promising candidate.[4]
Protocol 2: Small-Scale Crystallization Optimization
Objective: To optimize the crystallization conditions for a promising solvent system identified in the screening phase.
Methodology:
-
Dissolution and Salt Formation: In a reaction vessel, dissolve the racemic compound and the chosen resolving agent (typically 0.5 to 1.0 equivalents) in the optimal solvent identified during screening.[6] Heat the mixture to ensure complete dissolution.[6]
-
Controlled Cooling: Cool the solution slowly and at a controlled rate to the desired final temperature to promote selective crystallization.[4] A slower cooling rate often improves selectivity.[4][6]
-
Agitation: Maintain gentle agitation throughout the cooling process to ensure homogeneity.[7]
-
Isolation: Once crystallization is complete, isolate the solid product by filtration (e.g., vacuum filtration).[7]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[7]
-
Drying: Dry the crystals under vacuum.[7]
-
Analysis: Determine the yield and diastereomeric purity of the isolated salt using techniques such as NMR, optical rotation, or chiral HPLC after liberating the enantiomer.[7]
Mandatory Visualization
Caption: Experimental workflow for optimizing diastereomeric salt crystallization.[4]
References
Managing temperature control for selective crystallization of diastereomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing temperature control for the selective crystallization of diastereomers.
Troubleshooting Guides
Issue 1: No Crystals Are Forming
Question: I have mixed my racemic compound with the chiral resolving agent and cooled the solution, but no crystals have formed. What should I do?
Answer: This is a common issue and typically points to problems with supersaturation or nucleation. Here are the steps to troubleshoot this problem:
-
Increase Concentration: The solution may be too dilute, meaning it has not reached the necessary level of supersaturation for crystals to form.[1][2][3][4][5] Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1][3][4]
-
Lower the Temperature: Solubility generally decreases with temperature.[1] Try cooling the solution to a lower temperature to induce crystallization.[1][3][4]
-
Anti-Solvent Addition: Introduce an "anti-solvent," a solvent in which the diastereomeric salts are less soluble. This should be done slowly to avoid "oiling out."[1][4]
-
Seeding: If you have a small amount of the desired pure diastereomeric crystal, add it to the solution. This "seed" will act as a template for further crystal growth.[1][3] If no seed crystals are available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[1][3][4]
-
Solvent Screening: The chosen solvent may be too effective at dissolving both diastereomers.[1][2][5] A systematic screening of different solvents is often necessary to find one that provides a significant solubility difference between the two diastereomers.[1][2][5]
Issue 2: Low Diastereomeric Excess (d.e.) - Both Diastereomers are Crystallizing
Question: I am getting crystals, but the diastereomeric excess (d.e.) is low, indicating that both diastereomers are co-crystallizing. How can I improve the selectivity?
Answer: Low d.e. is a sign that the solubility difference between your diastereomers in the chosen solvent system is not large enough.[1] Here’s how to address this:
-
Optimize the Cooling Rate: A slow and controlled cooling rate is crucial.[1][5] Rapid cooling can lead to the spontaneous nucleation of both diastereomers, while a slower rate allows for the selective crystallization of the less soluble diastereomer.[5][6]
-
Re-evaluate the Solvent System: The choice of solvent is critical for achieving good separation.[1][7] Experiment with a variety of solvents to find one that maximizes the solubility difference between the diastereomers.[1][8]
-
Temperature Optimization: The relative solubilities of diastereomers can be temperature-dependent.[5][8] Experiment with different final crystallization temperatures.[2][5]
-
Equilibration Time: Allow the crystallization to proceed for a longer period at the final temperature. This can allow the system to reach thermodynamic equilibrium, potentially increasing the d.e. of the solid phase.[5]
-
Recrystallization: A single crystallization may not be enough. Purifying the obtained crystals by recrystallizing them, possibly from a different solvent, can significantly improve the d.e.[4][5]
Issue 3: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
Question: Instead of forming solid crystals, my product is separating as an oil. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This often happens when the level of supersaturation is too high, or the crystallization temperature is above the melting point of the solvated solid.[1]
-
Reduce Supersaturation: Use a more dilute solution to begin with.[1][7]
-
Slow Down Cooling: Employ a much slower cooling rate.[1]
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly and potentially at a slightly higher temperature.[1]
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature.[1]
-
Agitation: Gentle stirring can promote crystallization over oiling. However, be aware that vigorous agitation can sometimes lead to the formation of many small, impure crystals.[1]
Issue 4: Low Yield of the Desired Diastereomer
Question: I have successfully obtained crystals with high purity, but the yield is very low. How can I improve it?
Answer: Low yield indicates that a significant amount of your desired diastereomer is remaining in the mother liquor.[1]
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the desired diastereomer.[4][9] Experimenting with lower final crystallization temperatures will also reduce its solubility and increase the yield.[2][4][9]
-
Anti-Solvent Addition: Use an anti-solvent to decrease the solubility of the desired salt and encourage more of it to crystallize out of solution.[4]
-
Ensure Complete Crystallization: The crystallization process may not have reached completion.[7] Monitor the concentration of the solute in the mother liquor over time to ensure equilibrium has been reached before filtration.[7]
Frequently Asked Questions (FAQs)
Q1: How does temperature control influence the selective crystallization of diastereomers? A1: Temperature is a critical parameter as it directly affects the solubility of the diastereomeric salts.[2] A controlled temperature profile, including the cooling rate and final temperature, is essential for creating a window of supersaturation where the less soluble diastereomer crystallizes preferentially while the more soluble one remains in solution.[1][2]
Q2: What is the ideal cooling rate for selective crystallization? A2: A slow and controlled cooling rate is generally preferred.[1][5] This allows for the gradual formation of a supersaturated solution of the less soluble diastereomer, promoting selective nucleation and growth. Rapid cooling can lead to the simultaneous crystallization of both diastereomers, resulting in low purity.[5][6]
Q3: How do I select the right solvent for my diastereomeric crystallization? A3: The ideal solvent should exhibit a significant difference in solubility for the two diastereomers.[1][2] A good starting point is to screen solvents with varying polarities and hydrogen-bonding capabilities.[1][8] The goal is to find a solvent that maximizes the solubility difference, thereby enhancing the selectivity of the crystallization.[1][8]
Q4: What is the role of seeding in controlling the crystallization process? A4: Seeding involves adding a small number of pure crystals of the desired diastereomer to a supersaturated solution.[1][3] This provides a template for crystal growth, bypassing the often-unpredictable nucleation step.[1] Seeding can help to control the crystal form, improve purity, and increase the consistency of the crystallization process.[5]
Q5: Can kinetic and thermodynamic factors both play a role in the outcome? A5: Yes. Sometimes, the less stable (and often more soluble) diastereomer may crystallize first due to faster kinetics.[3] Allowing the crystallization mixture to stir for an extended period can allow the system to equilibrate, leading to the dissolution of the less stable form and the crystallization of the more stable, desired diastereomer (thermodynamic control).[3]
Data Presentation
Table 1: Effect of Cooling Rate on Diastereomeric Excess (d.e.) and Yield
| Cooling Rate (°C/hour) | Final Temperature (°C) | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) | Observations |
| 1 | 5 | 95 | 75 | Slow cooling allows for high selectivity. |
| 5 | 5 | 80 | 85 | Faster cooling leads to some co-crystallization. |
| 10 | 5 | 65 | 90 | Rapid cooling significantly reduces purity. |
| 1 | 0 | 96 | 80 | Lower final temperature improves yield slightly. |
Note: Data is illustrative and will vary depending on the specific diastereomeric pair and solvent system.
Table 2: Influence of Solvent on the Selective Crystallization of a Hypothetical Diastereomeric Salt Pair
| Solvent | Dielectric Constant | Solubility of Diastereomer 1 (g/100mL at 20°C) | Solubility of Diastereomer 2 (g/100mL at 20°C) | Observed Diastereomeric Excess (d.e.) (%) |
| Methanol | 32.7 | 5.2 | 8.5 | 88 |
| Ethanol | 24.5 | 3.1 | 5.9 | 92 |
| Isopropanol | 18.3 | 1.5 | 3.8 | 95 |
| Acetonitrile | 37.5 | 7.8 | 9.2 | 75 |
| Ethyl Acetate | 6.0 | 0.8 | 2.1 | 97 |
Note: Data is illustrative. The ideal solvent will have a large difference in solubility between the two diastereomers.
Experimental Protocols
Protocol 1: General Procedure for Temperature-Controlled Selective Crystallization
-
Dissolution: Dissolve the racemic mixture and the chiral resolving agent in the chosen solvent at an elevated temperature until all solids are dissolved.
-
Controlled Cooling: Cool the solution slowly and at a controlled rate to the desired crystallization temperature. A typical cooling rate is 1-5 °C per hour.
-
Seeding (Optional): Once the solution is slightly supersaturated, add a small quantity of pure seed crystals of the desired diastereomer.
-
Equilibration: Stir the resulting slurry at the final crystallization temperature for a period of time (e.g., 2-24 hours) to allow the system to reach equilibrium.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the crystals for yield and diastereomeric excess (e.g., by HPLC or NMR).
Protocol 2: Solvent Screening for Optimal Selectivity
-
Preparation: In a series of small vials, dissolve a known amount of the racemic mixture and the resolving agent in a range of different solvents at an elevated temperature.
-
Crystallization: Allow the vials to cool slowly to a consistent final temperature (e.g., room temperature or 4 °C).
-
Observation: Observe the vials for crystal formation.
-
Isolation and Analysis: If crystals have formed, isolate them and the corresponding mother liquor from each vial.
-
Evaluation: Analyze the diastereomeric composition of both the solid and liquid phases for each solvent to identify the solvent system that provides the highest diastereomeric excess in the crystalline phase.
Visualizations
Caption: Workflow for selective diastereomer crystallization.
References
Technical Support Center: Effective Removal of Resolving Agents After Chiral Separation
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of chiral resolving agents post-separation.
Core Principles of Resolving Agent Removal
The successful removal of a chiral resolving agent is critical to obtaining a pure, enantiomerically enriched final product. The choice of removal method depends on the chemical and physical properties of both the target enantiomer and the resolving agent. The most common techniques involve exploiting differences in acidity/basicity, polarity, and volatility.
Troubleshooting Guides & FAQs
This section is organized by the most common removal techniques. Each guide provides a detailed experimental protocol, a troubleshooting Q&A section, and a visual workflow to illustrate the process.
Acid-Base Extraction
Acid-base extraction is a powerful and widely used technique for separating acidic or basic resolving agents from neutral, acidic, or basic target compounds by altering their solubility in aqueous and organic phases.[1][2]
-
Dissolution: Dissolve the diastereomeric salt in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃ solution).[3] The basic solution deprotonates the acidic resolving agent, forming a water-soluble salt that partitions into the aqueous layer. The basic product remains in the organic layer.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repetition: Repeat the washing step 2-3 times to ensure complete removal of the resolving agent.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified basic product.
For the removal of a basic resolving agent (e.g., brucine) from an acidic product, an acidic wash (e.g., 1M HCl) is used to protonate the resolving agent.[4]
Q1: An emulsion has formed between the organic and aqueous layers, and they won't separate. What should I do?
-
A1: Emulsion formation is a common issue, often caused by vigorous shaking or the presence of surfactant-like impurities.[5]
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping the side of the funnel can help break the emulsion.[6]
-
Solution 2 (Salting Out): Add a small amount of solid sodium chloride (brine) to the mixture and gently swirl. This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[7]
-
Solution 3 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion by coalescing the dispersed droplets.[7]
-
Solution 4 (Centrifugation): If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[6]
-
Q2: After extraction, I still detect the resolving agent in my final product by NMR. How can I improve its removal?
-
A2: Incomplete removal can be due to insufficient washing or unfavorable partition coefficients.
-
Solution 1 (Increase Washes): Increase the number of aqueous washes to 4-5 times.
-
Solution 2 (Back-Extraction): After the initial extraction, perform a "back-extraction." This involves extracting the combined aqueous layers with a fresh portion of the organic solvent to recover any of your product that may have partitioned into the aqueous phase. Then, proceed with the isolation of your product from the original organic layer.[8]
-
Solution 3 (pH Adjustment): Ensure the pH of the aqueous wash is sufficiently high (for acidic resolving agents) or low (for basic resolving agents) to fully ionize the resolving agent. Use a pH meter or pH paper to check.
-
Q3: My product is precipitating out of the organic layer during the basic wash. What should I do?
-
A3: This can happen if the deprotonated form of your product is not sufficiently soluble in the organic solvent.
-
Solution: Try using a different organic solvent in which your product has higher solubility. Alternatively, you can perform the extraction at a slightly elevated temperature (if your compound is stable) to increase solubility.
-
Caption: Workflow for removing an acidic resolving agent.
Flash Chromatography
Flash chromatography is a purification technique that uses a stationary phase (like silica gel) and a mobile phase (solvent) to separate compounds based on their polarity. It is particularly useful when the resolving agent and the desired enantiomer have significantly different polarities.[9]
-
Sample Preparation: Dissolve the mixture containing the desired enantiomer and the resolving agent in a minimal amount of a suitable solvent.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.
-
Loading: Load the sample onto the column. This can be done by directly applying the solution or by adsorbing it onto a small amount of silica gel ("dry loading").[10]
-
Elution: Run the mobile phase through the column under positive pressure. Start with a low-polarity solvent system and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product and which contain the resolving agent.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
Q1: My product and the resolving agent are co-eluting. How can I improve the separation?
-
A1: Co-elution occurs when the polarities of the two compounds are too similar for the chosen solvent system.
-
Solution 1 (Optimize Mobile Phase): Experiment with different solvent systems. Try changing one of the solvents to another with a different polarity or selectivity (e.g., switch from ethyl acetate to diethyl ether or from hexanes to heptane). A shallower gradient can also improve resolution.[11][12][13]
-
Solution 2 (Change Stationary Phase): If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For example, if you are using silica gel (which is acidic), you could try alumina (which can be basic, neutral, or acidic) or a reverse-phase silica (like C18).
-
Q2: My compound is streaking on the TLC plate and the column, leading to poor separation.
-
A2: Streaking is often an issue with acidic or basic compounds on a silica gel column.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, adding ~1% acetic acid can help. For basic compounds, adding ~1% triethylamine can improve the peak shape and separation.[10]
-
Q3: I'm not recovering all of my material from the column. Where did it go?
-
A3: This could be due to irreversible adsorption onto the stationary phase, especially if your compound is very polar.
-
Solution: After eluting your product, try flushing the column with a very polar solvent (e.g., methanol) to see if you can recover the missing material. If this is a recurring problem, consider using a less polar stationary phase or deactivating the silica gel with a modifier as described in Q2.
-
Caption: Workflow for resolving agent removal via flash chromatography.
Distillation
Distillation is an effective method for removing a volatile resolving agent from a non-volatile product. This technique relies on the difference in boiling points between the two substances.
-
Setup: Assemble a distillation apparatus. For temperature-sensitive compounds, a vacuum distillation setup is recommended to lower the boiling point of the resolving agent.[14]
-
Heating: Gently heat the mixture in the distillation flask. Use a stirring bar for smooth boiling.
-
Vaporization and Condensation: The more volatile resolving agent will vaporize first, travel into the condenser, and re-condense into a liquid.
-
Collection: Collect the distilled resolving agent in the receiving flask.
-
Completion: The distillation is complete when the temperature of the vapor drops or when no more liquid is collecting in the receiving flask. The purified, non-volatile product remains in the distillation flask.
Q1: The mixture is bumping violently during distillation.
-
A1: Bumping occurs when the liquid superheats and then boils in a burst.
-
Solution: Ensure you are using a stir bar or boiling chips to promote smooth boiling. For vacuum distillation, a slow stream of nitrogen or argon bubbled through the liquid can also prevent bumping.
-
Q2: I am not getting a good separation; my product seems to be co-distilling with the resolving agent.
-
A2: This suggests that the boiling points of your product and the resolving agent are too close at the pressure you are using, or that an azeotrope is forming.
-
Solution 1 (Vacuum Distillation): If you are not already, use vacuum distillation. The difference in boiling points may be greater at reduced pressure.[14]
-
Solution 2 (Fractional Distillation): If the boiling points are very close, use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency.
-
Q3: My product is decomposing at the required distillation temperature.
-
A3: This is a common problem with thermally labile compounds.
-
Solution: Use a high-vacuum pump to significantly lower the pressure. This will allow the resolving agent to distill at a much lower temperature, preventing the decomposition of your product.[14]
-
Caption: Workflow for vacuum distillation to remove a volatile resolving agent.
Quantitative Data Summary
The efficiency of resolving agent removal is highly dependent on the specific compounds and conditions used. However, the following table provides a general comparison of the expected outcomes for each technique.
| Method | Typical Purity of Final Product | Typical Yield | Key Advantages | Key Limitations |
| Acid-Base Extraction | >99% | 85-95% | Scalable, cost-effective, high purity achievable. | Can be problematic with emulsions; requires acidic/basic functionality. |
| Flash Chromatography | >98% | 70-90% | Applicable to a wide range of compounds; good for small to medium scale. | Can be solvent-intensive; may require optimization of conditions. |
| Distillation | >99% | 90-98% | Very effective for volatile resolving agents; simple setup. | Limited to compounds with a significant boiling point difference; not suitable for thermally unstable compounds. |
Note: The values in this table are representative and can vary significantly based on the specific application.[15][16]
Acceptable Residual Limits of Resolving Agents
For drug development professionals, it is crucial to ensure that the level of residual resolving agent in the final Active Pharmaceutical Ingredient (API) is below acceptable limits. These limits are set based on the toxicity of the resolving agent and are regulated by guidelines such as those from the International Council for Harmonisation (ICH). Resolving agents, like other process reagents, are considered process impurities and must be controlled. The specific acceptable limit will depend on the resolving agent's toxicity profile and the maximum daily dose of the drug. A thorough risk assessment should be conducted to establish a safe and justifiable limit for any residual resolving agent.[17]
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chromatography - Wikipedia [en.wikipedia.org]
- 10. brainkart.com [brainkart.com]
- 11. aapco.org [aapco.org]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Purification [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. gmp-navigator.com [gmp-navigator.com]
Technical Support Center: Chiral Resolution & Solid Solutions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with solid solution formation during chiral resolution. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a solid solution in the context of chiral resolution, and why is it problematic?
A: A solid solution, sometimes referred to as a pseudoracemate, forms when both enantiomers are incorporated into the same crystal lattice in non-stoichiometric proportions.[1][2] This is in contrast to a conglomerate, which is a simple mechanical mixture of separate enantiopure crystals, or a racemic compound, where enantiomers are present in a 1:1 ratio within a specific crystal structure.[1][2]
The formation of a solid solution is a significant challenge in chiral resolution because it prevents the separation of enantiomers by conventional crystallization methods.[3][4] Since both enantiomers co-crystallize, it's difficult to isolate a pure single enantiomer.[3] This can hinder the development of enantiomerically pure active pharmaceutical ingredients (APIs), which is often a regulatory requirement due to the different pharmacological or toxicological profiles of each enantiomer.[3][5]
Q2: How can I identify if my system is forming a solid solution?
A: Identifying a solid solution requires careful analytical characterization. A key indicator is a continuous change in physicochemical properties, like the melting point or solubility, with varying enantiomeric compositions.[3][4] Unlike eutectic systems which show a distinct melting point depression, solid solutions exhibit a melting range that shifts with the enantiomeric ratio.[3]
The most definitive method for identification is the construction of a binary phase diagram.[3][6] This is typically done using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) across a range of compositions of the two enantiomers.[3] Powder X-ray Diffraction (PXRD) can also be insightful; in a solid solution, the diffraction patterns will show continuous peak shifts with changes in composition, rather than the appearance of new peaks corresponding to a separate phase.[3]
Q3: What are the primary strategies to overcome solid solution formation in chiral resolution?
A: When faced with a solid solution, several advanced resolution strategies can be employed:
-
Combination of Crystallization and Enantioselective Dissolution: This innovative approach involves an initial crystallization step to enrich one enantiomer to a certain degree, even within the solid solution. This is followed by a carefully controlled dissolution step that kinetically favors the dissolution of the undesired enantiomer, further enriching the solid phase with the desired enantiomer.[3][7]
-
Preferential Crystallization: While challenging for true solid solutions, this technique can sometimes be adapted. It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its crystallization.[8][9] This method is most effective for systems that are not ideal solid solutions or for conglomerate-forming systems.[8][10]
-
Diastereomeric Salt Formation: This classic resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[9][11] Diastereomers have different physical properties, including solubility, which can often be exploited to achieve separation through crystallization, even if the original enantiomers formed a solid solution.[9][11]
Troubleshooting Guides
Issue 1: Poor Enantiomeric Enrichment After Crystallization
Symptoms:
-
The enantiomeric excess (ee) of the crystalline material is low and does not improve with repeated crystallization steps.
-
Analysis of the mother liquor shows a similar enantiomeric ratio to the crystals.
Possible Cause:
-
Formation of a solid solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric enrichment.
Detailed Methodologies:
-
Confirm Solid Solution Formation:
-
Differential Scanning Calorimetry (DSC): Prepare mixtures of your enantiomers at various ratios (e.g., 100:0, 90:10, 75:25, 50:50, 25:75, 10:90, 0:100). Run DSC on each sample to determine the melting points. A continuous change in the melting range across compositions is indicative of a solid solution.[3]
-
Powder X-ray Diffraction (PXRD): Analyze the same set of mixtures by PXRD. Observe the diffraction patterns for gradual shifts in peak positions as the enantiomeric composition changes.[3]
-
Binary Phase Diagram Construction: Plot the melting points (solidus and liquidus lines) obtained from DSC against the composition to construct a binary phase diagram. This provides a clear visual confirmation of the solid solution behavior.[3][6]
-
-
Select and Implement a Resolution Strategy:
-
Diastereomeric Salt Formation Protocol:
-
Select a suitable chiral resolving agent that will form a salt with your compound.[11]
-
Dissolve the racemic mixture in an appropriate solvent.
-
Add the chiral resolving agent to form the diastereomeric salts.
-
Screen different solvents to find one where the solubilities of the two diastereomeric salts are significantly different.
-
Induce crystallization (e.g., by cooling, evaporation, or anti-solvent addition).
-
Isolate the less soluble diastereomeric salt by filtration.
-
Regenerate the enantiomerically enriched compound from the isolated salt.[9]
-
-
Combined Crystallization and Enantioselective Dissolution Protocol:
-
Perform an initial crystallization of the racemic mixture to obtain a solid with a moderate enantiomeric excess.
-
Prepare a saturated or near-saturated solution of the racemic mixture in a suitable solvent.
-
Introduce the enantioenriched solid into this solution.
-
Stir the slurry for a specific, optimized period. The dissolution rates of the two diastereomers will likely differ, leading to the preferential dissolution of the more soluble diastereomer.[3]
-
Filter the solid, which should now have a higher enantiomeric excess.
-
-
Issue 2: "Oiling Out" or Amorphous Solid Formation
Symptoms:
-
Instead of crystalline material, a liquid phase (oiling out) or an amorphous solid precipitates from the solution.
Possible Cause:
-
High supersaturation, a crystallization temperature that is too high, or an inappropriate solvent system can lead to these outcomes.[12]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Supersaturation | Reduce the concentration of the solute. | High supersaturation can favor non-crystalline precipitation.[12] |
| Employ a slower cooling rate. | Allows for more controlled crystal growth.[12] | |
| Add any anti-solvent more slowly. | Prevents a sudden, drastic increase in supersaturation.[12] | |
| Temperature | Use a solvent system that allows for crystallization at a lower temperature. | Ensures the crystallization temperature is well below the melting point of the solvated solid.[12] |
| Agitation | Ensure gentle and consistent stirring. | Proper agitation can promote nucleation and crystal growth, but excessive agitation can lead to oiling out. |
| Solvent Choice | Experiment with solvents that have different polarities and hydrogen bonding capabilities. | The solvent plays a crucial role in the crystallization process. |
Experimental Protocol: Solvent Screening for Crystallization
-
Solubility Assessment: Determine the solubility of your racemic compound in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water) at both room temperature and an elevated temperature (e.g., 50 °C).
-
Crystallization Trials:
-
Prepare saturated solutions of your compound in the most promising solvents at the elevated temperature.
-
Slowly cool the solutions to room temperature or below.
-
Observe the resulting solid material. Note whether it is crystalline, amorphous, or if it has oiled out.
-
Analyze the crystalline solids for yield and enantiomeric excess.
-
This systematic approach will help identify a solvent system that promotes the formation of a crystalline solid and is amenable to your chosen resolution strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development – Material Science Research India [materialsciencejournal.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Comparative Study of Coupled Preferential Crystallizers for the Efficient Resolution of Conglomerate-Forming Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Pope and Peachey Method for Resolving Amino Alcohols
Welcome to the technical support center for the Pope and Peachey method. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your amino alcohol resolutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: No crystal formation upon addition of the resolving agent and achiral acid/base.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Solvent | The diastereomeric salt may be too soluble in the chosen solvent. Perform a solvent screen with a variety of solvent classes (e.g., alcohols, esters, ketones, hydrocarbons) to find a system where the desired diastereomeric salt has limited solubility. |
| Solution is Too Dilute | The concentration of the diastereomeric salt is below the point of supersaturation. Concentrate the solution by carefully evaporating the solvent. |
| Inappropriate Temperature | The temperature of the solution may be too high, increasing the solubility of the salt. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization. |
| High Solubility of Both Diastereomeric Salts | In some cases, both diastereomeric salts are highly soluble. Consider derivatizing the amino alcohol to introduce a different functional group that may form less soluble salts. |
Issue 2: Both diastereomers are co-crystallizing, leading to low diastereomeric excess (d.e.).
| Potential Cause | Troubleshooting Steps |
| Poor Solubility Discrimination | The chosen solvent does not provide a sufficient difference in solubility between the two diastereomeric salts. A thorough solvent screening is the most effective approach to maximize this difference. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the spontaneous nucleation of the more soluble diastereomer. Employ a slow, controlled cooling rate to favor the growth of the less soluble salt's crystals.[1] |
| Solution is Too Concentrated | A highly supersaturated solution can cause the rapid precipitation of both diastereomers. Try diluting the solution slightly to slow down the crystallization process. |
| Incorrect Stoichiometry | The molar ratio of the resolving agent and achiral acid/base may not be optimal. Systematically vary the ratios to find the ideal balance for selective crystallization. |
Issue 3: The yield of the desired diastereomeric salt is low.
| Potential Cause | Troubleshooting Steps |
| Desired Salt is Too Soluble | The target diastereomeric salt has significant solubility in the mother liquor. Experiment with different solvents or solvent mixtures to reduce its solubility. Also, try lowering the final crystallization temperature. |
| Premature Isolation | The crystallization process may not have reached equilibrium. Increase the stirring time at the final crystallization temperature to allow for maximum crystal growth. |
| Sub-optimal Molar Ratios | The amount of the resolving agent or achiral acid/base may be limiting the precipitation of the desired salt. Optimize the molar ratios of your components. A common starting point is a 1:0.5:0.5 ratio of racemic amino alcohol to chiral resolving agent to achiral acid/base. |
Issue 4: The product "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Steps |
| High Concentration | The solution is too concentrated, leading to the separation of a liquid salt phase. Dilute the solution with more solvent. |
| Rapid Temperature Change | A sudden drop in temperature can cause the salt to separate as an oil. Ensure a slow and controlled cooling process. |
| Inappropriate Solvent | The solvent may not be suitable for crystallization. Screen for alternative solvents. |
| Impure Starting Material | Impurities can sometimes inhibit crystallization and promote oiling out. Ensure the purity of your racemic amino alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the achiral acid or base in the Pope and Peachey method?
A1: The achiral acid or base is used to neutralize the enantiomer of the amino alcohol that does not form the less soluble diastereomeric salt with the chiral resolving agent.[2][3] This creates a more soluble salt of the "undesired" enantiomer, effectively increasing the solubility difference between the two diastereomeric salts and improving the efficiency of the resolution.[2][3] This also makes the process more economical by reducing the amount of expensive chiral resolving agent required.[2][3]
Q2: How do I choose the right resolving agent for my amino alcohol?
A2: The choice of resolving agent is crucial. For basic amino alcohols, chiral acids are used as resolving agents.[4] Commonly used chiral acids include tartaric acid derivatives (like dibenzoyltartaric acid or di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[4] The selection is often empirical, and it is recommended to screen a variety of resolving agents to find the one that forms a stable, crystalline salt with one enantiomer of your amino alcohol.
Q3: What is the typical molar ratio of substrate to resolving agent to achiral acid/base?
A3: The classic Pope and Peachey method uses a 1:0.5:0.5 molar ratio of the racemic compound, chiral resolving agent, and achiral acid or base, respectively. However, optimization of these ratios is often necessary. For instance, a study on the resolution of trans-2-benzylaminocyclohexanol found that a molar ratio of 1.0/0.6/0.4 for the substrate, resolving agent (di-p-toluoyl-l-tartaric acid), and achiral acid (HCl) gave the best results, with a 92% yield and 99.5% d.e.[5][6]
Q4: How can I determine the diastereomeric and enantiomeric excess of my resolved material?
A4: The diastereomeric excess (d.e.) of the crystallized salt can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). To determine the enantiomeric excess (e.e.) of the resolved amino alcohol, you must first liberate the free amino alcohol from the diastereomeric salt by treatment with a base. The e.e. of the free amino alcohol can then be determined using chiral HPLC or chiral gas chromatography (GC).
Q5: What is the "enantiomer exchange" mentioned in some literature?
A5: Enantiomer exchange refers to a process where the enantiomeric purity of the precipitated salt can increase over time. This happens through an equilibrium process between the solid phase (the diastereomeric salt crystals) and the solution phase (the mother liquor). The less stable diastereomer in the crystal lattice can dissolve back into the solution, while the more stable diastereomer from the solution crystallizes out, leading to an enrichment of the desired enantiomer in the solid phase.
Experimental Protocols
General Protocol for the Resolution of a Racemic Amino Alcohol using the Pope and Peachey Method
This protocol provides a general framework. The specific solvent, resolving agent, achiral acid/base, temperatures, and times will need to be optimized for each specific amino alcohol.
-
Dissolution: Dissolve the racemic amino alcohol (1.0 equivalent) in a suitable solvent. The choice of solvent is critical and should be determined through a screening process.
-
Addition of Resolving Agent and Achiral Acid: In a separate flask, dissolve the chiral resolving agent (e.g., a chiral carboxylic acid, ~0.5-0.6 equivalents) and the achiral acid (e.g., HCl, ~0.4-0.5 equivalents) in the same solvent.
-
Salt Formation: Slowly add the solution of the resolving agent and achiral acid to the solution of the racemic amino alcohol with stirring.
-
Crystallization:
-
Stir the mixture at an elevated temperature for a period to ensure complete salt formation and to dissolve any initial precipitate.
-
Slowly cool the mixture to room temperature, and then further cool to a lower temperature (e.g., 4°C) to induce crystallization. The cooling rate should be slow and controlled to promote the formation of high-purity crystals.
-
Allow the mixture to stir at the final temperature for several hours to allow the crystallization to reach equilibrium.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis of Diastereomeric Excess: Determine the diastereomeric excess (d.e.) of the crystalline salt using NMR or HPLC.
-
Liberation of the Enantiopure Amino Alcohol:
-
Suspend the diastereomeric salt in a mixture of an aqueous base (e.g., NaOH or K2CO3 solution) and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Stir until the solid has completely dissolved and the salt has been neutralized.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the free amino alcohol.
-
-
Analysis of Enantiomeric Excess: Determine the enantiomeric excess (e.e.) of the resolved amino alcohol using a suitable chiral analytical technique (e.g., chiral HPLC or GC).
Quantitative Data Summary
The following table summarizes representative data from the literature for resolutions using the Pope and Peachey method.
| Racemic Compound | Resolving Agent | Achiral Acid | Molar Ratio (Substrate:Resolving Agent:Achiral Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| trans-2-benzylaminocyclohexanol | di-p-toluoyl-l-tartaric acid | HCl | 1.0:0.6:0.4 | 92 | 99.5 | [5][6] |
| N-methylamphetamine | R,R-tartaric acid | HCl | 1:0.5:0.5 | Variable | Variable | [7][8] |
| Mandelic Acid | (S)-1-amino-3-phenoxypropan-2-ol | LiOH | Not specified | 77 | 98 | [9] |
Visualizations
Caption: Experimental workflow for the Pope and Peachey method.
References
- 1. reddit.com [reddit.com]
- 2. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 3. The Retort [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Chiral HPLC Methods for Enantiomeric Separation
In the landscape of pharmaceutical development and quality control, the separation and quantification of enantiomers are of paramount importance. Different enantiomers of a chiral drug can exhibit distinct pharmacological, toxicological, and pharmacokinetic profiles. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) has emerged as the gold standard for the analysis of chiral compounds, offering the requisite selectivity to resolve these mirror-image isomers.[1] Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2] For chiral HPLC methods, this validation ensures the reliable and accurate quantification of each enantiomer, which is especially critical for controlling the undesired enantiomer as a chiral impurity.[1]
This guide provides a comparative overview of chiral HPLC method validation, detailing the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] It also presents standardized experimental protocols and a comparison with alternative enantioseparation techniques to aid researchers, scientists, and drug development professionals in this critical analytical task.
Comparative Performance of Chiral Stationary Phases
The cornerstone of a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP).[1] Different CSPs provide varying degrees of selectivity and retention based on their unique chemical structures and interaction mechanisms. Polysaccharide-based columns, for instance, are widely utilized due to their broad applicability.[1]
| Chiral Stationary Phase Type | Typical Mobile Phase | Resolution (Rₛ) | Capacity Factor (k') | Advantages | Disadvantages |
| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase | Generally > 1.5 | 2 - 10 | Broad applicability, high success rate for resolving a wide range of compounds. | Can be sensitive to mobile phase composition. |
| Cyclodextrin-based | Reversed-Phase (e.g., Acetonitrile/Water) | Variable, typically > 1.2 | 1 - 8 | Good for inclusion complexation, suitable for a variety of compounds. | May have lower efficiency compared to polysaccharide phases. |
| Protein-based (e.g., α1-acid glycoprotein) | Aqueous buffers | Variable | Variable | Mimics biological interactions, useful for specific drug-protein binding studies. | Limited loading capacity, sensitive to pH and temperature. |
| Pirkle-type (brush-type) | Normal Phase or Reversed-Phase | Often > 1.5 | 2 - 15 | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | May have a narrower range of applicability compared to polysaccharide phases. |
Comparison with Alternative Enantioseparation Techniques
While chiral HPLC is a dominant technique, other methods offer distinct advantages for specific applications.
| Technique | Principle | Advantages | Disadvantages | Suitability for Enantioseparation |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a chiral stationary phase and a mobile phase. | High resolution and sensitivity, broad applicability, well-established.[4][5] | Higher solvent consumption compared to other techniques.[6] | Highly suitable and widely used for a vast range of chiral compounds.[1][5] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase. | High resolution, fast analysis times for volatile compounds. | Limited to thermally stable and volatile compounds.[6] | Suitable for volatile and thermally stable enantiomers. |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster analysis, reduced solvent waste, "greener" alternative to HPLC.[6] | Higher initial instrument cost.[6] | Highly suitable and gaining popularity as a faster and more environmentally friendly alternative to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | High separation efficiency, short analysis times, minimal sample consumption.[4] | Lower concentration sensitivity compared to HPLC. | A powerful complementary technique, especially for charged molecules and when sample volume is limited.[4][5] |
Experimental Protocols for Chiral HPLC Method Validation
The validation of a chiral HPLC method should adhere to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics.[2][3]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
-
Prepare solutions of the individual enantiomers, the racemic mixture, and any known related substances or impurities.
-
Inject each solution into the HPLC system.
-
Assess the chromatograms to ensure that the peaks for the enantiomers are well-resolved from each other and from any other components (Resolution, Rₛ > 1.5).
-
In forced degradation studies, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the stressed samples to demonstrate that the enantiomer peaks are not interfered with by degradation products.
Linearity
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.
Procedure:
-
Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot the peak area response against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should typically be ≥ 0.99.[7]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare samples of the desired enantiomer spiked with known concentrations of the undesired enantiomer at a minimum of three levels (e.g., 50%, 100%, and 150% of the specification limit).[1]
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the chiral HPLC method.
-
Calculate the percentage recovery of the spiked undesired enantiomer. The acceptance criterion is typically between 90% and 110%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the specification limit for the undesired enantiomer) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion for the undesired enantiomer is often ≤ 15% RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantitated with suitable precision and accuracy, respectively.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ is the concentration that gives a signal-to-noise ratio of 10:1.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.
-
Robustness
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.[1]
Procedure:
-
Prepare a system suitability solution containing both enantiomers.
-
Vary the following parameters one at a time:
-
For each condition, inject the system suitability solution and evaluate critical chromatographic parameters like resolution, tailing factor, and retention time to ensure they remain within acceptable limits.
Visualizing the Validation Process
To better understand the workflow and the interplay of different validation parameters, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. jordilabs.com [jordilabs.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolving Agents: Evaluating (+)-Di-p-toluoyl-D-tartaric Acid Against Industry Standards
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a pivotal and often challenging step. The use of chiral resolving agents to form diastereomeric salts, which can then be separated by fractional crystallization, remains a widely employed, robust, and scalable method. Among the arsenal of acidic resolving agents, (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) has established itself as a highly effective and versatile option.
This guide provides an objective comparison of the performance of DPTTA with other commonly used chiral resolving agents, including its parent compound, D-tartaric acid, as well as O,O'-Dibenzoyl-D-tartaric acid (DBTA), (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid. The comparative analysis is supported by experimental data from various studies, detailing the resolution of different racemic compounds.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic base (e.g., an amine) is reacted with an enantiomerically pure chiral acid like DPTTA, two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired pure enantiomer.
The success of this technique is highly dependent on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to a high yield and high enantiomeric excess (ee) of the desired enantiomer.
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is best assessed through direct comparison of key metrics such as the yield of the diastereomeric salt, the enantiomeric excess of the resolved product, and the overall efficiency of the process. The following tables summarize experimental data for the resolution of various racemic compounds using DPTTA and other common resolving agents. It is important to note that the performance of a resolving agent is highly substrate-dependent, and the data presented here serves as a representative comparison.
Table 1: Resolution of Racemic Amines
| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine |
| Finerenone | This compound (DPTTA) | Ethanol/Water | - | ~10% lower than D-DOTA |
| Finerenone | O,O'-Di-o-toluoyl-D-tartaric acid (D-DOTA) | Ethanol/Water | - | Highest among tested |
| Finerenone | O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) | Ethanol/Water | - | ~10% lower than D-DOTA |
| N-Methylamphetamine | This compound (DPTTA) | - | - | 57.9% |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | - | - | 82.5% |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulfonic acid | Acetone | 70% | >99% (precipitate), 79% (filtrate) |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | - | 98% (precipitate), 73% (filtrate) |
Table 2: Resolution of Racemic Carboxylic Acids
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| (±)-Ibuprofen | O,O'-di-p-toluoyl-D-tartaric acid | Isopropanol | Good | High |
| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | - | High (qualitative) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of chiral resolution experiments. Below are representative protocols for the use of DPTTA and other selected resolving agents.
Protocol 1: Resolution of Racemic Ibuprofen with this compound (DPTTA)
-
Salt Formation: Dissolve 16.36 g (0.079 mol) of racemic Ibuprofen in isopropanol. Cool the mixture to 0-5°C.
-
Acid Addition: While maintaining the temperature, add 1 mL of glacial acetic acid dropwise.
-
Resolving Agent Addition: Prepare a solution of DPTTA in 50 mL of isopropanol and add it gradually to the reaction mixture.
-
Crystallization: Stir the resulting mixture at 0-5°C to allow for the precipitation of the less soluble diastereomeric salt, (S)-(+)-Ibuprofen-O,O'-di-p-toluoyl-D-tartrate.
-
Isolation: Separate the precipitate by filtration.
-
Liberation of Enantiomer: Decompose the isolated diastereomeric salt with a suitable base (e.g., NaOH solution) to liberate the (S)-(+)-Ibuprofen, which can then be extracted with an organic solvent.
-
Analysis: Determine the enantiomeric excess of the resolved Ibuprofen using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation: Dissolve the racemic amine (1.5 mmol) and (1S)-(+)-10-camphorsulfonic acid (3.0 mmol, 2 equivalents) in a suitable solvent (e.g., dichloromethane).
-
Crystallization: Stir the solution at room temperature for an extended period (e.g., 24 hours) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by filtration. The filtrate contains the enriched, more soluble diastereomer.
-
Liberation of Enantiomer: Treat the isolated salt with a base (e.g., 1N NaOH) and extract the liberated free amine with an organic solvent (e.g., ether).
-
Purification: Wash the organic extract with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or other suitable analytical techniques.
Protocol 3: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine
-
Salt Formation: Prepare a solution of (1R,2S)-(-)-ephedrine and (±)-mandelic acid in 95% ethanol.
-
Crystallization: Allow the solution to stand at room temperature for a period of time (e.g., 4 hours) to facilitate the crystallization of the diastereomeric salt.
-
Recrystallization (Optional): For higher purity, the isolated salt can be recrystallized from the same solvent system.
-
Isolation: Isolate the crystalline salt via vacuum filtration.
-
Liberation of Enantiomer: Dissolve the salt in a suitable solvent and treat with an acid (e.g., HCl) to liberate the resolved mandelic acid.
-
Purification: Extract the resolved mandelic acid with an organic solvent and purify further if necessary.
-
Analysis: Assess the optical purity of the product by polarimetry and melting point analysis.
Visualizing the Chiral Resolution Workflow
The process of chiral resolution by diastereomeric salt formation can be represented as a logical workflow. The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the logical steps involved.
Caption: General experimental workflow for chiral resolution by diastereomeric salt formation.
Caption: Logical progression of steps in a diastereomeric salt resolution process.
Conclusion
This compound (DPTTA) is a highly effective chiral resolving agent for a wide range of racemic compounds, particularly amines and carboxylic acids. Its derivatized structure often provides superior chiral recognition compared to unsubstituted tartaric acid. However, the success of a chiral resolution is not guaranteed by the choice of resolving agent alone and is highly dependent on the specific substrate and experimental conditions.
This guide has demonstrated that while DPTTA is a powerful tool, other resolving agents such as its structural analogs (DBTA, D-DOTA) and other classes of chiral acids like mandelic acid and camphorsulfonic acid also offer excellent performance, sometimes even exceeding that of DPTTA for specific applications. Therefore, an empirical screening of several resolving agents and solvent systems is often the most effective strategy to identify the optimal conditions for achieving high yield and enantiomeric purity in a chiral resolution. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field to make informed decisions in the pursuit of enantiomerically pure compounds.
A Structural and Functional Comparison of (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid for Chiral Resolution
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the structural and functional properties of (+)-Di-p-toluoyl-D-tartaric acid and (-)-Di-p-toluoyl-L-tartaric acid, two widely used resolving agents. The information presented is supported by experimental data to aid in the selection of the optimal reagent for specific applications.
Introduction
This compound and (-)-Di-p-toluoyl-L-tartaric acid are enantiomers of the same chiral diacid. Their rigid structures, derived from tartaric acid, and the presence of aromatic toluoyl groups facilitate the formation of diastereomeric salts with racemic compounds, particularly amines. The differing physicochemical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. This classical resolution method remains a cost-effective and scalable approach for obtaining single enantiomers, which is often a regulatory requirement for pharmaceutical compounds due to the differential pharmacological and toxicological profiles of enantiomers.
Structural Comparison
This compound and (-)-Di-p-toluoyl-L-tartaric acid are mirror images of each other. This enantiomeric relationship dictates their identical physical properties in a non-chiral environment, such as melting point and solubility. However, their three-dimensional arrangement is distinct, leading to opposite chiroptical properties, most notably the specific rotation of plane-polarized light.
The core of both molecules is a tartaric acid backbone, either D-(-) or L-(+), which is esterified with two p-toluoyl groups. The spatial orientation of the carboxylic acid and hydroxyl groups, along with the bulky toluoyl substituents, creates a specific chiral environment that is crucial for the recognition and differentiation of enantiomers in a racemic mixture. The formation of diastereomeric salts with a racemate leads to two distinct crystalline structures with different lattice energies and, consequently, different solubilities.
dot
Caption: Relationship between tartaric acid enantiomers and their corresponding di-p-toluoyl derivatives.
Physicochemical Properties
The fundamental physicochemical properties of the anhydrous forms of this compound and (-)-Di-p-toluoyl-L-tartaric acid are summarized in the table below. As enantiomers, they share identical non-chiroptical properties.
| Property | This compound | (-)-Di-p-toluoyl-L-tartaric acid |
| Molecular Formula | C₂₀H₁₈O₈ | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol | 386.35 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 169-171 °C | 169-171 °C |
| Specific Rotation ([α]²⁰/D, c=1 in EtOH) | +136° to +142° | -136° to -143° |
| CAS Number | 32634-68-7 | 32634-66-5 |
Performance in Chiral Resolution: Experimental Data
The primary application of these compounds is in the chiral resolution of racemates. The choice between the (+) or (-) enantiomer of the resolving agent determines which enantiomer of the racemate will preferentially crystallize as the less soluble diastereomeric salt. Below are examples of their application in the resolution of different racemic compounds.
| Racemic Compound | Resolving Agent | Yield of Diastereomeric Salt | Optical Purity (ee%) of Resolved Enantiomer |
| Albuterol | This compound | 67% (overall yield of (R)-Albuterol sulfate) | 99.5% |
| dl-Leucine | This compound monohydrate | Not specified | 91.20% (for D-Leucine salt) and -73.32% (for L-Leucine salt in mother liquor) |
| Methamphetamine | (-)-Di-p-toluoyl-L-tartaric acid | Not specified | 79.6% (for D-methamphetamine) |
| Propranolol | (+)- and (-)-Di-p-toluoyl-tartaric acids | Not specified | Successful resolution reported |
Experimental Protocols
General Synthesis of Di-p-toluoyl-tartaric Acids
A common method for the synthesis of these resolving agents involves the esterification of the corresponding tartaric acid enantiomer with p-toluoyl chloride.
dot
Caption: A simplified workflow for the synthesis of di-p-toluoyl-tartaric acids.
Detailed Protocol for the Synthesis of this compound:
-
D-Tartaric acid and a catalyst, such as copper sulfate, are suspended in a solvent like toluene.
-
p-Toluoyl chloride is added dropwise to the stirred mixture.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete, which can be monitored by techniques like TLC.
-
The intermediate, Di-p-toluoyl-D-tartaric anhydride, is formed.
-
An equivalent amount of water is added to the reaction mixture to hydrolyze the anhydride to the desired diacid.
-
The resulting this compound is then isolated and purified, typically by recrystallization. The solvent can often be recycled.
The synthesis of the (-)-enantiomer follows the same procedure, starting with L-tartaric acid.
General Protocol for Chiral Resolution of a Racemic Amine
The following is a generalized procedure for the resolution of a racemic amine using either (+)- or (-)-di-p-toluoyl-tartaric acid. Optimization of the solvent, temperature, and stoichiometry is often necessary for each specific racemate.
dot
Caption: General workflow for the chiral resolution of a racemic amine and subsequent analysis.
Detailed Protocol for Chiral Resolution:
-
Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol). A solution of 0.5 to 1.0 molar equivalents of the chosen di-p-toluoyl-tartaric acid enantiomer in the same solvent is added. The mixture is heated until a clear solution is obtained.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The precipitated crystals are collected by filtration and washed with a small amount of the cold solvent.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to be basic (e.g., with NaOH solution) to liberate the free amine.
-
Extraction and Purification: The free amine is extracted with an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically enriched amine.
-
Analysis: The enantiomeric excess (ee) of the resolved amine is determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.
Conclusion
This compound and (-)-Di-p-toluoyl-L-tartaric acid are powerful and versatile chiral resolving agents. Their enantiomeric relationship provides a valuable tool for chemists, allowing for the selective crystallization of either enantiomer of a racemic mixture simply by choosing the appropriate resolving agent. The selection between the (+) and (-) form will depend on which enantiomer of the target molecule is desired and the relative solubilities of the resulting diastereomeric salts. The experimental data presented demonstrates their effectiveness in achieving high enantiomeric purity for a range of compounds. The provided protocols offer a starting point for the development of specific resolution processes.
A Comparative Guide to the Analysis of Diastereomeric Salt Crystal Structures by X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical industry and stereoselective synthesis, the resolution of enantiomers is a critical step. The formation of diastereomeric salts followed by fractional crystallization is a cornerstone technique for separating enantiomers. X-ray diffraction (XRD) stands as a definitive method for the structural analysis of these diastereomeric salt crystals, providing unequivocal proof of the absolute configuration of the resolved chiral centers.[1] This guide offers an objective comparison of X-ray diffraction with other analytical techniques, supported by experimental data, and provides detailed methodologies for the crystallographic analysis of diastereomeric salts.
Comparison of Analytical Techniques for Diastereomeric Analysis
The choice of analytical technique for characterizing diastereomeric salts depends on the specific requirements of the analysis, such as the need for absolute configuration, quantitative diastereomeric ratio, or high-throughput screening. While X-ray diffraction provides unparalleled structural information, other spectroscopic and chromatographic methods offer advantages in terms of speed and quantitation of the diastereomeric ratio.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | 3D molecular structure, absolute configuration, bond lengths/angles.[2] | Crystalline phase identification, purity, unit cell dimensions.[3][4] | Diastereomeric ratio, enantiomeric excess, purity.[5][6] | Diastereomeric ratio, structural information in solution. |
| Sample Requirement | High-quality single crystal (approx. 0.1-0.3 mm).[7] | Finely ground crystalline powder.[3] | Solution of the diastereomeric mixture. | Solution in a deuterated solvent. |
| Destructive? | No.[2] | No. | Yes (sample is consumed). | No (sample can be recovered). |
| Analysis Time | Hours to days (including data collection and structure refinement). | Minutes to hours. | 10-30 minutes per sample. | Minutes for a standard ¹H spectrum. |
| Key Advantage | Definitive determination of absolute stereochemistry.[1][8] | Rapid phase identification and quality control of bulk material.[3] | High accuracy and precision for quantitative analysis of diastereomeric ratios.[5] | Non-destructive, provides structural information in solution. |
| Key Limitation | Requires growth of a suitable single crystal, which can be challenging.[9] | Does not provide detailed atomic coordinates or absolute configuration. | Does not provide absolute configuration. | Lower sensitivity compared to chromatographic methods. |
| Cost | High initial instrument cost and maintenance. | Moderate to high instrument cost. | Moderate instrument cost, ongoing consumable costs. | High initial instrument cost and maintenance. |
Experimental Protocols
Diastereomeric Salt Formation and Crystallization
The successful formation of high-quality crystals is a prerequisite for X-ray diffraction analysis.
Materials:
-
Racemic mixture (e.g., a carboxylic acid or amine)
-
Enantiomerically pure resolving agent (e.g., (R)-bornylamine, (R,R)-tartaric acid)[1][10]
-
Screening solvents (e.g., methanol, ethanol, acetone, isopropanol)
Protocol for Screening and Crystallization:
-
Salt Formation: Dissolve the racemic mixture in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the racemic mixture solution while stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further controlled cooling may be necessary to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
Recrystallization: Recrystallize the isolated salt to obtain crystals of suitable quality for single-crystal X-ray diffraction.[1]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
This protocol outlines the key steps for determining the crystal structure of a diastereomeric salt.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[11]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[11] The diffraction pattern is recorded on a detector as the crystal is rotated.[1]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.[11]
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11]
-
Structure Refinement: The structural model is refined against the experimental data to optimize atomic coordinates, and thermal parameters, resulting in a final, accurate 3D structure.[11]
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter.[9]
Powder X-ray Diffraction (PXRD) Analysis
PXRD is a rapid technique for identifying the crystalline phase of the bulk material.[3]
Methodology:
-
Sample Preparation: The crystalline diastereomeric salt is finely ground to a homogenous powder.[3]
-
Data Collection: The powder sample is placed in a sample holder, and the X-ray diffraction pattern is recorded over a range of 2θ angles.[4]
-
Phase Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. This pattern can be compared to reference patterns or the pattern calculated from a known single-crystal structure to confirm the identity and purity of the bulk sample.[12]
Visualizations
Experimental Workflow for Diastereomeric Salt Resolution and SCXRD Analysis
Caption: Workflow for chiral resolution and single-crystal X-ray analysis.
Logical Relationship of XRD Techniques in Diastereomeric Salt Analysis
Caption: Interplay of SCXRD and PXRD in crystal structure analysis.
Case Study: Resolution of Pregabalin
A study on the chiral resolution of the antiepileptic drug pregabalin using L-tartaric acid demonstrates the power of this methodology.[13][14] Through diastereomeric salt crystallization, the (S)-pregabalin-L-tartrate monohydrate was selectively crystallized.[10]
Crystallographic Data for (S)-Pregabalin-L-tartrate monohydrate:
| Parameter | Value |
| Chemical Formula | C12H23NO8 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.89 |
| b (Å) | 11.45 |
| c (Å) | 22.35 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1507.4 |
| Z | 4 |
Data obtained from a representative case study and may vary based on specific experimental conditions.
The successful resolution yielded a diastereomerically pure product with a yield of 51.6%.[13] The crystal structure, determined by single-crystal X-ray diffraction, unequivocally confirmed the absolute configuration of the desired (S)-enantiomer. Subsequently, powder X-ray diffraction was used to confirm the phase purity of the bulk crystallized material.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]
- 13. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents: (+)-Di-p-toluoyl-D-tartaric Acid vs. Dibenzoyl-D-tartaric Acid for Alcohol Resolution
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. Chiral alcohols, in particular, are pivotal building blocks in organic synthesis. This guide provides an objective comparison of two commonly employed chiral resolving agents derived from tartaric acid: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) and Dibenzoyl-D-tartaric acid (D-DBTA). The selection of an appropriate resolving agent is often empirical, and this document aims to facilitate this decision by presenting available experimental data on their efficacy in resolving racemic alcohols.
Principle of Resolution
Both this compound and dibenzoyl-D-tartaric acid are chiral diacids that resolve racemic mixtures of alcohols, as well as other compounds like amines, through the formation of diastereomeric salts or complexes.[1][2][3] The fundamental principle relies on the reaction of the racemic alcohol with a single enantiomer of the chiral resolving agent. This reaction creates a mixture of two diastereomers. Unlike the original enantiomers, these diastereomers possess different physicochemical properties, most notably different solubilities.[2] This difference allows for their separation by fractional crystallization. Subsequently, the resolved enantiomer can be recovered from the separated diastereomeric salt.
Comparative Performance Data
The choice between D-DTTA and D-DBTA can significantly impact the efficiency of the resolution process, which includes factors like yield and the enantiomeric excess (e.e.) of the desired alcohol. The following table summarizes experimental data from the resolution of various chiral compounds, including alcohols, using these two agents.
| Racemic Compound Resolved | Resolving Agent | Molar Ratio (Compound:Agent) | Solvent System | Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.) | Yield | Reference |
| trans-2-chloro-cyclohexan-1-ol | Dibenzoyl-D-tartaric acid (DBTA) | Not Specified | Melt of the alcohol | 43.5% (unreacted enantiomer) | 45.3% | [4] |
| (±)-Tramadol | This compound (D-DTTA) | Not Specified | 96% Ethanol | >99.5% d.e. | 85% (of the diastereomeric salt) | [5] |
| Racemic N-methylamphetamine | Dibenzoyl-D-tartaric acid (DBTA) | 0.25:1 | Supercritical CO₂ | 82.5% | Not Specified | [6] |
| Racemic N-methylamphetamine | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25:1 | Supercritical CO₂ | 57.9% | Not Specified | [6] |
| Menthol | Dibenzoyl-D-tartaric acid (DBTA) | Not Specified | Not Specified | Forms supramolecular complex | Not Specified | [4] |
| Menthol | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not Specified | Not Specified | Does not form supramolecular complex | Not Specified | [4] |
| 4-methyl-2-pentanol | Dibenzoyl-D-tartaric acid (DBTA) | Not Specified | Not Specified | Forms supramolecular complex | Not Specified | [4] |
| 4-methyl-2-pentanol | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not Specified | Not Specified | Does not form supramolecular complex | Not Specified | [4] |
| trans-2-iodo-cyclohexanol | Dibenzoyl-D-tartaric acid (DBTA) | Not Specified | Not Specified | Forms supramolecular complex | Not Specified | [4] |
| trans-2-iodo-cyclohexanol | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Not Specified | Not Specified | Forms supramolecular complex | Not Specified | [4] |
Key Observations:
-
Substrate Specificity: The efficacy of both resolving agents is highly dependent on the structure of the alcohol being resolved. For instance, a study on the resolution of racemic N-methylamphetamine found DBTA to be more efficient than DPTTA, achieving a higher enantiomeric excess (82.5% vs. 57.9%).[6]
-
Complex Formation: In a comparative study with three different racemic alcohols (menthol, 4-methyl-2-pentanol, and trans-2-iodo-cyclohexanol), DBTA was found to form supramolecular complexes with all three, whereas DPTTA only formed a complex with trans-2-iodo-cyclohexanol.[4] This suggests that the structural differences between the two resolving agents (benzoyl vs. toluoyl groups) can significantly influence their ability to form separable diastereomeric complexes with certain alcohols.
-
High Enantiomeric Excess: For specific substrates, both agents can achieve high levels of purity. For example, D-DTTA was used to resolve (±)-Tramadol with a diastereomeric excess of over 99.5%.[5]
Experimental Protocols
The following is a generalized experimental protocol for the chiral resolution of an alcohol via diastereomeric salt formation. The specific conditions, such as the choice of solvent and the molar ratio of the resolving agent, need to be optimized for each specific alcohol.
1. Formation of Diastereomeric Salts:
-
Dissolve the racemic alcohol in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent (this compound or dibenzoyl-D-tartaric acid) in the same solvent, potentially with gentle heating.
-
Combine the two solutions. The mixture may become warm.
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., in a refrigerator or ice bath) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization.
3. Liberation of the Enantiomerically Enriched Alcohol:
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Add a base (e.g., sodium hydroxide, sodium carbonate) to neutralize the acidic resolving agent and liberate the free alcohol.
-
Separate the organic layer, which now contains the enantiomerically enriched alcohol.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the resolved alcohol.
4. Recovery of the Resolving Agent:
-
The aqueous layer containing the salt of the resolving agent can be acidified with a strong acid (e.g., HCl) to precipitate the chiral resolving agent, which can then be recovered by filtration for reuse.
Visualizing the Resolution Workflow
The following diagram illustrates the general workflow of chiral resolution using a chiral resolving agent.
Conclusion
Both this compound and dibenzoyl-D-tartaric acid are effective resolving agents for chiral alcohols, with their performance being highly substrate-dependent. While D-DBTA may exhibit broader applicability in forming complexes with a range of alcohols, D-DTTA can provide excellent enantiomeric separation for specific substrates. The selection of the optimal resolving agent and conditions requires experimental screening. This guide provides a starting point for researchers by presenting a comparison based on available data and outlining a general experimental approach.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining Enantiomeric Excess and Optical Purity
In the landscape of pharmaceutical development, fine chemical synthesis, and molecular biology, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the accurate determination of enantiomeric excess (ee) and optical purity is a critical quality attribute for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the principal analytical methods for this purpose, supported by experimental data and detailed protocols.
Core Concepts: Enantiomeric Excess vs. Optical Purity
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[1] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1]
Optical purity is a historical term that is often used interchangeably with enantiomeric excess.[2] It is determined by comparing the specific rotation of a sample to the specific rotation of a pure enantiomer.[3] While ideally the values are identical, this may not always hold true due to non-linear relationships between concentration and specific rotation (the Horeau effect). Modern spectroscopic and chromatographic methods that directly quantify each enantiomer are now the standard for determining enantiomeric excess.[4]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for determining enantiomeric excess is a critical decision that balances factors such as accuracy, precision, sensitivity, analysis time, and the physicochemical properties of the analyte. The most prominent methods include chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.[1]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[5] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[6] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[5] | Measurement of the rotation of plane-polarized light by a chiral sample.[7] |
| Accuracy | High (typically <2% error) | High (typically <2% error) | Moderate to High (can be <2% with careful optimization) | Moderate (can be affected by impurities and experimental conditions)[7] |
| Precision | High (RSD <2%) | High (RSD <2%) | Moderate to High | Low to Moderate |
| Sensitivity | High (ng to pg level with appropriate detectors) | Very High (pg to fg level with sensitive detectors like MS) | Low to Moderate (mg to µg level)[6] | Low (requires relatively high concentrations) |
| Sample Throughput | Moderate to High | High | Moderate | High |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable (or derivable) | Soluble in deuterated solvent, may require derivatization | Soluble, optically active, and pure from other optically active compounds |
| Advantages | Broad applicability, robust, well-established.[6] | Excellent resolution, high sensitivity.[6] | Non-destructive, provides structural information, no separation needed. | Simple, rapid, non-destructive.[7] |
| Disadvantages | Longer analysis times, higher solvent consumption.[6] | Limited to volatile and thermally stable analytes.[6] | Lower sensitivity, may require chiral auxiliaries, potential for signal overlap.[6] | Low sensitivity and specificity, requires pure enantiomer standard for optical purity calculation.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following sections provide representative experimental protocols for the key techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess, involving the separation of enantiomers on a chiral stationary phase (CSP).[1]
Protocol for Chiral HPLC Analysis of a Pharmaceutical Compound:
-
Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are versatile and widely applicable.[1]
-
Mobile Phase Selection: Screen different mobile phases, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to improve peak shape.[1]
-
Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) of the enantiomers.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the two enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100[7]
-
Workflow for Chiral HPLC Analysis
Caption: Experimental workflow for determining enantiomeric excess using chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is highly effective for the separation and quantification of volatile and thermally stable enantiomers.
Protocol for Chiral GC Analysis:
-
Method Development:
-
Column Selection: Select a chiral capillary column. Cyclodextrin-based stationary phases are commonly used.
-
Derivatization (if necessary): For non-volatile or polar compounds, derivatization with a suitable reagent (e.g., trifluoroacetic anhydride for alcohols and amines) may be required to increase volatility and improve separation.
-
Optimization: Optimize the oven temperature program (isothermal or gradient), carrier gas flow rate, and injector and detector temperatures to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
If derivatization is performed, follow a validated procedure to ensure complete and non-racemizing reaction.
-
-
Instrumentation and Analysis:
-
Set the GC parameters (temperatures, flow rate, split ratio).
-
Inject a racemic standard to determine the retention times of the enantiomers.
-
Inject the sample solution.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy allows for the determination of enantiomeric excess without physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.
Protocol for Chiral NMR Analysis using a Chiral Solvating Agent (CSA):
-
Sample Preparation:
-
Dissolve a precise amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Addition of Chiral Auxiliary:
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The formation of transient diastereomeric complexes should result in the splitting of at least one key proton signal into two distinct resonances, one for each enantiomer.
-
-
Instrumentation and Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the signal areas (I₁ and I₂) for the separated resonances corresponding to each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
-
Logical Relationship in Chiral NMR Analysis
Caption: Logical relationship for ee% determination by chiral NMR with a CSA.
Polarimetry
Polarimetry is a traditional and rapid method for measuring optical purity based on the principle that enantiomers rotate plane-polarized light in opposite directions.[1]
Protocol for Polarimetry:
-
Instrument Calibration:
-
Calibrate the polarimeter using a cell filled with the pure solvent (blank). The reading should be zero.
-
-
Preparation of Standard:
-
Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable solvent.
-
-
Measurement of Standard:
-
Rinse and fill the polarimeter cell with the standard solution and measure the optical rotation ([α]max).
-
-
Sample Preparation:
-
Prepare a solution of the sample to be analyzed at the same concentration as the standard in the same solvent.
-
-
Measurement of Sample:
-
Rinse and fill the polarimeter cell with the sample solution and measure the observed optical rotation ([α]obs).
-
-
Calculation of Optical Purity:
-
Calculate the optical purity using the following formula: Optical Purity (%) = ([α]obs / [α]max) * 100
-
Conclusion
The determination of enantiomeric excess is a cornerstone of modern chemical and pharmaceutical research. Chiral chromatography, particularly HPLC, stands as the gold standard due to its high accuracy, precision, and broad applicability.[6] Chiral GC offers exceptional sensitivity and resolution for volatile compounds. NMR spectroscopy provides a powerful alternative that avoids physical separation and offers structural insights. Polarimetry, while a simpler and faster technique, is generally less accurate and sensitive than chromatographic and spectroscopic methods. The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, the nature of the compound, and the available instrumentation.
References
A Comprehensive Cost-Benefit Analysis of (+)-Di-p-toluoyl-D-tartaric Acid in Industrial Processes
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical decision that balances efficacy, cost, and scalability. This guide provides an in-depth comparison of (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) with other commonly used resolving agents in industrial applications. By examining experimental data, cost structures, and process efficiencies, this document aims to equip decision-makers with the necessary information to make informed choices for their chiral separation needs.
Introduction to Chiral Resolution and the Role of DPTTA
Chiral resolution is a crucial process in the pharmaceutical and fine chemical industries for the separation of enantiomers, which are mirror-image stereoisomers of a chiral molecule. Often, only one enantiomer of a racemic mixture exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a widely employed technique for chiral resolution on an industrial scale, and this compound has emerged as a highly effective resolving agent for a variety of racemic compounds, particularly amines.[1] Its rigid structure and the presence of aromatic rings facilitate the formation of well-defined crystalline diastereomeric salts with significant differences in solubility, which is the basis for their separation.
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the achieved enantiomeric excess (e.e.), the ease of recovery and recycling of the resolving agent, and the overall process cost. This section compares DPTTA with several common alternatives.
Data Presentation: Performance in Chiral Resolution
| Racemic Compound | Resolving Agent | Solvent(s) | Molar Ratio (Racemate:Agent) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| N-methylamphetamine | This compound (DPTTA) | Supercritical CO₂ | 1:0.25 | - | 57.9 | [2] |
| N-methylamphetamine | (+)-Dibenzoyl-D-tartaric acid (DBTA) | Supercritical CO₂ | 1:0.25 | - | 82.5 | [2] |
| dl-Leucine | This compound monohydrate | Liquid-assisted grinding | - | - | 91.2 (D-Leu) / -73.3 (L-Leu) | |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Methanol | - | 80-90 | >85 | [3] |
| Racemic Amine (unspecified) | (-)-Camphor-10-sulphonic acid | Acetone | 1:1 | - | - | [4] |
Cost Comparison of Chiral Resolving Agents
The cost of the resolving agent is a significant factor in the economic viability of an industrial-scale chiral resolution process. The ability to efficiently recover and recycle the resolving agent is crucial for minimizing costs.
| Resolving Agent | Typical Price Range (USD/kg) | Molecular Weight ( g/mol ) | Estimated Cost (USD/mol) | Key Considerations |
| This compound (DPTTA) | 440 - 1325[5][6] | 386.35 | 170 - 512 | High efficiency for many amines; recovery processes are established.[7][8] |
| (+)-Dibenzoyl-D-tartaric acid (DBTA) | 450 - 999[9] | 358.30 | 161 - 358 | Often shows high efficiency; structurally similar to DPTTA. |
| (1S)-(+)-10-Camphorsulfonic acid | 270 - 2000[10][11] | 232.30 | 63 - 465 | A strong acid, useful for a range of bases. |
| (R)-(+)-1-Phenylethylamine | 200 - 548[12][13] | 121.18 | 24 - 66 | A basic resolving agent for acidic racemates; relatively low cost. |
| (+)-Cinchonine | 2348 - 10000[14][15] | 294.39 | 691 - 2944 | A natural alkaloid, effective but can be more expensive. |
Note: Prices are estimates based on publicly available data from various suppliers for different quantities and are subject to change. Bulk industrial pricing may be significantly different.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing the performance of chiral resolving agents. Below are representative protocols for the resolution of a racemic amine and a racemic alcohol.
Protocol 1: Chiral Resolution of a Racemic Amine with this compound
This protocol provides a general procedure for the resolution of a racemic primary or secondary amine using DPTTA. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific amine.
Materials:
-
Racemic amine
-
This compound (DPTTA)
-
Methanol (or other suitable solvent such as ethanol or acetone)
-
Diethyl ether (or other suitable extraction solvent)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable volume of warm methanol. In a separate flask, dissolve 0.5 to 1.0 equivalent of DPTTA in the minimum amount of warm methanol. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Diastereomeric Salt Formation: Slowly add the DPTTA solution to the amine solution with continuous stirring. The formation of the diastereomeric salt may be observed as a precipitate.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For maximum crystal formation, the flask can be placed in an ice bath or a refrigerator for several hours or overnight.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomeric salt. The filtrate can be processed separately to recover the other enantiomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected diastereomeric salt in water. Add aqueous NaOH solution dropwise with stirring until the pH is basic (e.g., pH > 10) to liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (typically 3 portions).
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring its specific rotation using a polarimeter.
Protocol 2: Recovery and Recycling of this compound
Efficient recovery of the resolving agent is crucial for the economic viability of the process. This protocol outlines a general procedure for recovering DPTTA from the aqueous layer after the liberation of the amine.[7][8]
Materials:
-
Aqueous layer from the amine liberation step (containing the sodium salt of DPTTA)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 2 M)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Standard laboratory glassware
Procedure:
-
Acidification: Cool the aqueous solution containing the DPTTA salt in an ice bath. Slowly add aqueous HCl or H₂SO₄ with stirring until the pH is acidic (e.g., pH < 2). This will precipitate the DPTTA.
-
Isolation or Extraction:
-
Filtration: If a clean precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Extraction: Alternatively, the acidified aqueous solution can be extracted with several portions of ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the recovered DPTTA.
-
-
Purity Check: The purity of the recovered DPTTA can be assessed by melting point determination, HPLC, or by measuring its specific rotation. If necessary, the recovered DPTTA can be recrystallized from a suitable solvent to improve its purity before reuse.
Mandatory Visualizations
Cost-Benefit Analysis Workflow
The following diagram illustrates the logical steps involved in performing a cost-benefit analysis for selecting a chiral resolving agent.
Caption: Workflow for cost-benefit analysis of chiral resolving agents.
Experimental Workflow for Chiral Resolution
This diagram visualizes the key stages of a typical chiral resolution process using diastereomeric salt formation, including the recovery of the resolving agent.
Caption: Experimental workflow for chiral resolution and agent recovery.
Conclusion
The selection of a chiral resolving agent is a multifaceted decision that requires careful consideration of performance, cost, and sustainability. This compound is a highly effective and widely used resolving agent, particularly for racemic amines, offering high enantiomeric excess in many cases. While its initial cost may be higher than some alternatives like tartaric acid, its efficiency and the potential for high recovery and recycling rates can make it a cost-effective choice for industrial-scale processes.
This guide provides a framework for a comparative analysis. For any specific industrial process, it is crucial to conduct experimental screening of several promising resolving agents to determine the optimal choice based on empirical data. The ultimate decision will depend on a holistic evaluation of the factors outlined in this guide, ensuring the development of an efficient, economical, and sustainable chiral resolution process.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. indiamart.com [indiamart.com]
- 7. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. indiamart.com [indiamart.com]
- 11. 3144-16-9 Cas No. | (+)-Camphorsulfonic acid | Apollo [store.apolloscientific.co.uk]
- 12. manchesterorganics.com [manchesterorganics.com]
- 13. (R)-(+)-1-Phenylethylamine, 99+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Cinchonine | 118-10-5 [chemicalbook.com]
A Researcher's Guide to Spectroscopic Characterization of Diastereomeric Salts
For researchers, scientists, and drug development professionals, the precise characterization of diastereomeric salts is a critical step in the development of chiral compounds. The ability to distinguish between diastereomers is fundamental for determining diastereomeric excess (d.e.) and, consequently, the enantiomeric excess (e.e.) of a final product in asymmetric synthesis. This guide provides a comprehensive comparison of key spectroscopic methods for the analysis of diastereomeric salts, supported by experimental data and detailed protocols.
Diastereomeric salts, formed by reacting a racemic mixture with a chiral resolving agent, possess distinct physical and chemical properties. These differences are exploited by various spectroscopic techniques to provide crucial information on their structure, purity, and stereochemistry. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Chiroptical Spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism), offering a comparative overview of their principles, advantages, and limitations in the characterization of diastereomeric salts.
At a Glance: Comparison of Spectroscopic Methods
The choice of spectroscopic method for characterizing diastereomeric salts depends on several factors, including the state of the sample (solution or solid), the type of information required (quantification, relative stereochemistry, or absolute configuration), and the inherent properties of the molecules under investigation.
| Spectroscopic Method | Principle of Differentiation | Sample State | Information Provided | Key Advantages | Limitations |
| ¹H and ¹³C NMR | Different chemical environments of nuclei in diastereomers lead to distinct chemical shifts and coupling constants.[1][2] | Solution | - Diastereomeric ratio (quantification)[3] - Relative stereochemistry (through NOE) | - High-resolution structural information[4] - Non-destructive[2] - Excellent for quantitative analysis | - Signal overlap in complex molecules[5] - May require high-field instruments for adequate resolution |
| Vibrational (IR & Raman) | Different vibrational modes of diastereomers in the crystal lattice result in unique spectral "fingerprints".[6] | Solid | - Differentiation of diastereomers | - Fast and relatively simple[7] - Sensitive to solid-state packing | - Primarily qualitative for differentiation - Less effective for quantification in mixtures |
| Chiroptical (VCD & ECD) | Differential absorption of circularly polarized light is highly sensitive to the absolute and relative stereochemistry.[8][9] | Solution | - Absolute configuration[10] - Conformational analysis | - High sensitivity to stereochemistry[1] - VCD is applicable to a wider range of molecules than ECD[8] | - Can be complex to interpret[11] - May require computational modeling for definitive assignment[1][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse
NMR spectroscopy is the most widely used and powerful technique for the characterization of diastereomeric salts in solution.[2] The non-identical spatial arrangement of atoms in diastereomers leads to different magnetic environments for their nuclei, resulting in distinguishable signals in the NMR spectrum.[2]
Quantitative Analysis by ¹H NMR
The determination of the diastereomeric ratio (d.r.) is a primary application of ¹H NMR. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[2]
Table 1: Examples of ¹H NMR Chemical Shift Differences (Δδ) in Diastereomeric Salts
| Diastereomeric Salt System | Discriminating Proton(s) | Solvent | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Δδ (ppm) | Reference |
| (RS)-Ketamine with α-(nonafluoro-tert-butoxy)carboxylic acids | N-CH₃ | CDCl₃ | ~2.4 | ~2.5 | ~0.1 | [12] |
| Racemic secondary and tertiary amine derivatives | Various | CDCl₃ | Varies | Varies | Up to 0.641 | [13] |
| Calixarene diastereomers | OMe | CDCl₃ | ~3.5 | 4.01 | ~0.5 | [4] |
Experimental Protocol: Determination of Diastereomeric Ratio by ¹H NMR
This protocol outlines the general steps for determining the diastereomeric ratio of a sample.
1. Sample Preparation:
-
Accurately weigh a representative sample of the diastereomeric salt mixture (typically 5-20 mg).[14][15]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[14] The solvent should fully dissolve the sample without reacting with it.[15]
-
Ensure the solution is homogeneous. Vortex mixing can be beneficial.[15]
-
For quantitative accuracy, especially when using an internal standard, ensure all components are fully dissolved.[16]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[17]
-
Employ a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration. A typical starting value is 20-30 seconds.[3]
-
Use a calibrated 90° pulse.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with minimal line broadening (e.g., 0.3 Hz).[17]
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Identify well-resolved, non-overlapping signals corresponding to each diastereomer. These are often singlets (e.g., from methyl or methoxy groups) or simple multiplets.[18]
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integral areas. For example, if two signals corresponding to single protons of each diastereomer have integral values of 1.00 and 0.80, the diastereomeric ratio is 1.00:0.80 or 5:4.
Diagram 1: Workflow for Diastereomeric Ratio Determination by NMR
Caption: A step-by-step workflow for determining the diastereomeric ratio using NMR.
Vibrational Spectroscopy (IR & Raman): Fingerprinting the Solid State
Infrared (IR) and Raman spectroscopy are powerful techniques for differentiating diastereomeric salts in the solid state.[7] Since diastereomers often crystallize in different crystal lattices, they exhibit distinct vibrational spectra, which serve as a unique "fingerprint" for each isomer.[6]
Differentiating Diastereomers
The differences in the IR and Raman spectra of diastereomers can be subtle or pronounced, depending on the structural differences and intermolecular interactions in the crystal. These differences can manifest as shifts in band positions, changes in relative intensities, or the appearance/disappearance of bands.
Table 2: Example of Vibrational Spectroscopy for Diastereomer Differentiation: Ephedrine vs. Pseudoephedrine
| Spectroscopic Method | Ephedrine HCl (cm⁻¹) | Pseudoephedrine HCl (cm⁻¹) | Key Differentiating Bands (cm⁻¹) | Reference |
| Raman | ~245, ~410 | ~215, ~265, ~350, ~450, ~555 | The presence of distinct bands in the low-frequency region allows for clear differentiation. | [6][19] |
| IR | 700 (Aromatic C-H bend), other bands | Different fingerprint region | Differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification. | [20] |
Experimental Protocol: Solid-State FT-IR and FT-Raman Spectroscopy
1. Sample Preparation:
-
FT-IR (KBr Pellet):
-
Grind a small amount of the diastereomeric salt sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
FT-IR (ATR):
-
Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
FT-Raman:
-
Place a small amount of the powdered sample into a sample holder (e.g., a capillary tube or a well plate).[7] No further preparation is usually needed.
-
2. Data Acquisition:
-
FT-IR:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet for transmission) and subtract it from the sample spectrum.
-
-
FT-Raman:
-
Use a near-infrared (NIR) laser (e.g., 1064 nm) to minimize fluorescence.
-
Collect the scattered radiation and analyze it with a suitable spectrometer.[7]
-
3. Data Analysis:
-
Compare the fingerprint region (typically 1500-400 cm⁻¹) of the spectra of the two diastereomers.
-
Identify key differences in band positions, intensities, and the presence or absence of specific peaks to differentiate the isomers.
Diagram 2: Logical Flow for Diastereomer Differentiation by Vibrational Spectroscopy
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. kbfi.ee [kbfi.ee]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 6. Raman Spectroscopic Differences between Ephedrine and Pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plus.ac.at [plus.ac.at]
- 8. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. sites.bu.edu [sites.bu.edu]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 17. asdlib.org [asdlib.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Solved 2. The IR spectrum of ephedrine and pseudoephedrine | Chegg.com [chegg.com]
A Researcher's Guide to Chiral Resolution: Evaluating (+)-Di-p-toluoyl-D-tartaric Acid and Its Alternatives
In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture is a critical and often challenging step. The choice of a resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed technique for achieving chiral purity. This guide provides a comprehensive comparison of (+)-Di-p-toluoyl-D-tartaric acid (DPTTA), a prominent resolving agent, with other commonly used alternatives. By presenting objective performance data and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific resolution challenges.
Performance Comparison of Chiral Resolving Agents
The efficacy of a resolving agent is highly dependent on the specific substrate and the crystallization conditions. Below is a comparative summary of the performance of DPTTA and other agents in the resolution of various racemic compounds.
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-Methylamphetamine | (+)-DPTTA | 1:0.25 | Supercritical CO₂ | - | 57.9 | [1] |
| N-Methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 1:0.25 | Supercritical CO₂ | - | 82.5 | [1] |
| DL-Leucine | (+)-DPTTA | - | - | - | 91.2 (D-Leucine from salt) | |
| (±)-Tramadol | (+)-DPTTA | - | - | High | High | |
| Racemic Albuterol | (+)-DPTTA | - | - | 38 (R-enantiomer) | 99.5 | |
| (±)-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | 1:2 | CH₂Cl₂ | 25 | 98 (R,R-enantiomer) | |
| Racemic Ephedrine HCl | (2R,3R)-DBTA·Na | 2:1 | Water | 92.5 | ~100 ((1S,2R)-ephedrine) | [2] |
| Racemic Mandelic Acid | L-(-)-DBTA with D2EHPA | 1:4:6 | Bulk Liquid Membrane | - | 46.47 | [3] |
Scope and Limitations of this compound (DPTTA)
DPTTA is a derivative of tartaric acid, a readily available and inexpensive chiral pool compound. Its increased steric bulk and hydrophobicity, due to the p-toluoyl groups, often lead to the formation of well-defined, crystalline diastereomeric salts, making it a more effective resolving agent than tartaric acid itself for many compounds.
Scope:
-
Amines: DPTTA is particularly effective for the resolution of a wide range of primary and secondary amines. The acidic carboxylic acid groups of DPTTA readily form salts with basic amines.
-
Amino Acids: As demonstrated with DL-leucine, DPTTA can be a highly efficient agent for the resolution of racemic amino acids.
-
Pharmaceutical Intermediates: DPTTA has been successfully employed in the resolution of complex pharmaceutical ingredients like Tramadol and Albuterol.
Limitations:
-
Not universally effective: The success of resolution is highly substrate-dependent. For some compounds, other resolving agents may provide better diastereomeric salt crystallization and higher enantiomeric purity. For instance, in the resolution of N-methylamphetamine, DBTA showed a significantly higher enantiomeric excess compared to DPTTA under the studied conditions.[1]
-
Resolution of acidic and neutral compounds: As a chiral acid, DPTTA is primarily used for resolving basic compounds. The resolution of acidic or neutral compounds typically requires a chiral base as the resolving agent.
-
Trial-and-error often required: Predicting the optimal resolving agent and crystallization conditions for a given racemic mixture remains a significant challenge, often necessitating empirical screening of various agents and solvents.
Alternative Resolving Agents: A Comparative Overview
A variety of chiral resolving agents are available, each with its own advantages and preferred substrates.
-
Other Tartaric Acid Derivatives (e.g., DBTA): Like DPTTA, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) is another widely used derivative. The choice between DPTTA and DBTA often depends on the specific substrate, with one providing better crystallization or separation characteristics than the other.
-
Mandelic Acid and its Derivatives: (R)- or (S)-Mandelic acid is a versatile resolving agent for a variety of amines. Its derivatives can also be employed to fine-tune the properties of the diastereomeric salts.
-
Camphorsulfonic Acid (CSA): (1S)-(+)-10-Camphorsulfonic acid is a strong chiral acid that forms stable, crystalline salts with a broad range of amines. Its rigidity and well-defined structure can lead to excellent chiral discrimination.
-
Chiral Amines (for resolving acidic compounds): For the resolution of racemic carboxylic acids, chiral amines such as (R)- or (S)-α-methylbenzylamine are commonly used.
Experimental Protocols
Below are detailed methodologies for key experiments in chiral resolution.
Protocol 1: Resolution of a Racemic Amine with this compound
This protocol provides a general procedure for the resolution of a racemic amine using DPTTA. Optimization of solvent, temperature, and stoichiometry is often necessary.
Materials:
-
Racemic amine
-
This compound (DPTTA)
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve DPTTA (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the DPTTA solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add 2 M NaOH solution dropwise with stirring until the solution is basic (pH > 10).
-
Extract the liberated free amine into an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the product by chiral HPLC or NMR spectroscopy using a chiral solvating agent to determine the enantiomeric excess.
-
Protocol 2: Resolution of a Racemic Carboxylic Acid with a Chiral Amine
This protocol outlines the resolution of a racemic carboxylic acid using a chiral amine like (R)-α-methylbenzylamine.
Materials:
-
Racemic carboxylic acid
-
(R)-α-methylbenzylamine (or another chiral amine)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in warm ethanol.
-
Add the chiral amine (1.0 equivalent) to the solution.
-
Allow the solution to cool to room temperature to crystallize the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Dry the crystals.
-
-
Liberation of the Enantiopure Carboxylic Acid:
-
Suspend the diastereomeric salt in water.
-
Add 2 M HCl solution to acidify the mixture (pH < 2).
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Dry the organic extract and evaporate the solvent.
-
Visualizing the Process of Chiral Resolution
To better understand the workflows and relationships in chiral resolution, the following diagrams are provided.
Caption: Workflow of diastereomeric salt resolution.
Caption: Types of chiral resolving agents.
References
- 1. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
A Comparative Guide to Recent Advancements in Chiral Resolution Techniques
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers, critical in the pharmaceutical and chemical industries, continues to drive innovation in chiral resolution technologies.[1][2] In recent years, significant strides have been made in enhancing the efficiency, scalability, and sustainability of these techniques. This guide provides an objective comparison of recent advancements in the three primary methodologies: chromatography, membrane separation, and crystallization, supported by experimental data and detailed protocols.
Chromatographic Techniques: Pushing the Boundaries of Separation
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) remain the workhorses for chiral separations, largely due to the continuous development of novel chiral stationary phases (CSPs).[3][4][5] Recent innovations have focused on creating CSPs with higher selectivity, broader applicability, and improved durability.[6]
Recent Developments in Chiral Stationary Phases (CSPs)
Advancements in CSPs are categorized into three main areas: polysaccharide-based, macrocyclic, and porous organic materials.[7]
-
Polysaccharide-based CSPs: These are the most widely used CSPs, and recent developments include immobilized versions that can withstand a wider range of solvents, enhancing method development flexibility.[8]
-
Macrocyclic CSPs: Cyclodextrins and their derivatives are versatile chiral selectors.[9] Recent research has focused on creating new derivatives to improve enantioselectivity for a broader range of compounds.[8]
-
Porous Organic Materials: Materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are emerging as promising CSPs due to their high surface area and tunable porosity.[4][7]
A summary of the performance of these advanced CSPs is presented in the table below.
| CSP Type | Advancement | Separation Factor (α) | Resolution (Rs) | Typical Analytes | Reference |
| Polysaccharide-based | Immobilized Amylose & Cellulose Derivatives | 1.2 - 4.5 | > 1.5 | Broad range of pharmaceuticals | [8] |
| Macrocyclic | Novel Cyclodextrin Derivatives | 1.1 - 2.8 | > 1.2 | Aromatic compounds, beta-blockers | [8] |
| Porous Organic Frameworks | Chiral MOFs and COFs | 1.5 - 5.0+ | > 2.0 | Small aromatic molecules, alcohols | [4][7] |
Experimental Protocol: Chiral HPLC Separation of a Racemic Drug
This protocol outlines a general procedure for the chiral separation of a racemic pharmaceutical compound using an immobilized polysaccharide-based CSP.
Materials:
-
HPLC system with a UV detector
-
Immobilized polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC)
-
Racemic drug sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)
Methodology:
-
Sample Preparation: Dissolve the racemic drug sample in a suitable solvent to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). Add a small percentage (0.1%) of an acidic or basic additive if necessary to improve peak shape.
-
Chromatographic Conditions:
-
Column: Immobilized polysaccharide-based chiral column (e.g., Chiralpak IA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength
-
-
Optimization: Inject the sample and evaluate the separation. Adjust the mobile phase composition to optimize the resolution and analysis time.
-
Data Analysis: Calculate the separation factor (α) and resolution (Rs) to quantify the enantioselectivity.
Caption: Workflow for chiral HPLC method development.
Membrane Separation: A Scalable and Green Alternative
Membrane-based chiral resolution is gaining traction as a low-energy, scalable, and continuous production method.[10][11] Recent advancements focus on the development of highly selective and permeable chiral membranes.[12]
Innovations in Chiral Membranes
-
Chiral Polymers: Membranes fabricated from naturally chiral polymers like cellulose and polysaccharides.[10]
-
Molecularly Imprinted Membranes (MIMs): These membranes are created with template molecules to form specific recognition sites for one enantiomer.
-
Mixed-Matrix Membranes (MMMs): These membranes incorporate chiral selectors, such as MOFs or COFs, into a polymer matrix, combining the selectivity of the filler with the processability of the polymer.[4][10][12]
A comparison of different chiral membrane technologies is provided below.
| Membrane Type | Chiral Selector | Enantiomeric Excess (ee) (%) | Flux (nmol cm⁻² h⁻¹) | Target Molecules | Reference |
| Chiral Polymer | Polysaccharides | 10 - 30 | Varies | Amino acids | [4] |
| MIMs | Template-imprinted polymer | > 90 | Lower | Specific drugs | [4] |
| MMMs | Chiral MOFs/COFs | 34 - 94.2 | 40 - 133 | Profens, alcohols | [4] |
Experimental Protocol: Enantioselective Nanofiltration using a Chiral MMM
This protocol describes the separation of a racemic mixture using a chiral MMM.
Materials:
-
Cross-flow filtration setup
-
Chiral MMM (e.g., β-CD COF in a cellulose acetate matrix)
-
Racemic feed solution (e.g., 1-phenylethanol in an organic solvent)
-
Pumps, pressure gauges, and collection vials
Methodology:
-
Membrane Installation: Mount the chiral MMM in the cross-flow filtration cell.
-
System Equilibration: Pump the pure solvent through the membrane to equilibrate the system and measure the solvent flux.
-
Chiral Separation: Introduce the racemic feed solution into the system and apply a constant transmembrane pressure.
-
Sample Collection: Collect the permeate (the liquid that passes through the membrane) and the retentate (the liquid that is retained) at different time intervals.
-
Enantiomeric Analysis: Analyze the enantiomeric composition of the feed, permeate, and retentate samples using a suitable chiral analytical technique (e.g., chiral HPLC).
-
Performance Evaluation: Calculate the enantiomeric excess (ee) and the permeation flux.
Caption: Schematic of a membrane-based chiral separation process.
Crystallization-Based Resolution: Innovations in Solid-State Separation
Crystallization is an economically advantageous method for large-scale chiral resolution.[13][14] Recent breakthroughs have expanded the scope and efficiency of crystallization-based techniques.[15]
Novel Crystallization Methodologies
-
Deracemization: Techniques like attrition-enhanced deracemization can theoretically achieve a 100% yield of the desired enantiomer from a racemic mixture.[14][15]
-
Cocrystallization: This involves crystallizing a racemic compound with a chiral co-former to produce diastereomeric cocrystals that can be easily separated.[15][16] A recent innovation is the use of inorganic salts as co-formers.[15]
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This method is particularly useful for compounds that form solid solutions. It involves the use of a catalyst to racemize the unwanted enantiomer in solution, driving the crystallization towards the desired diastereomer.[13]
-
Combined Crystallization and Enantioselective Dissolution: A new approach for resolving solid solutions by first enriching the mixture through crystallization and then further enhancing the enantiomeric purity by selectively dissolving the unwanted enantiomer.[17]
The following table compares the key features of these advanced crystallization methods.
| Method | Key Feature | Enantiomeric/Diastereomeric Excess (ee/de) (%) | Applicability | Reference |
| Attrition-Enhanced Deracemization | Complete conversion to one enantiomer | > 99 | Conglomerates | [15] |
| Chiral Cocrystallization | Forms separable diastereomeric cocrystals | High | Racemic compounds | [15][16] |
| CIDT for Solid Solutions | In-situ racemization and crystallization | 70 - 80 (de) | Solid solutions | [13] |
| Crystallization & Dissolution | Two-step enrichment | > 90 (ee) | Solid solutions | [17] |
Experimental Protocol: Chiral Resolution via Cocrystallization
This protocol outlines a general procedure for separating enantiomers through cocrystallization with a chiral co-former.
Materials:
-
Racemic compound
-
Chiral co-former
-
Suitable solvent
-
Crystallization vessel with temperature control and stirring
-
Filtration apparatus
Methodology:
-
Solubility Screening: Determine the solubility of the racemic compound and the chiral co-former in various solvents at different temperatures.
-
Cocrystal Screening: Mix the racemic compound and the chiral co-former in a 1:1 molar ratio in a small amount of the chosen solvent. Allow the solvent to evaporate slowly and analyze the resulting solids for cocrystal formation using techniques like X-ray powder diffraction (XRPD).
-
Resolution by Crystallization:
-
Dissolve the racemic compound and the chiral co-former in the chosen solvent at an elevated temperature.
-
Cool the solution slowly to induce crystallization.
-
One diastereomeric cocrystal should preferentially crystallize.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Analyze the enantiomeric purity of the isolated cocrystal and the mother liquor using a suitable chiral analytical method.
-
-
Liberation of the Enantiomer: Dissociate the cocrystal to recover the pure enantiomer.
Caption: General workflow for chiral resolution by cocrystallization.
Conclusion
The field of chiral resolution is continuously evolving, with significant progress being made across chromatographic, membrane-based, and crystallization techniques.[2][3] The choice of the most suitable method depends on various factors, including the scale of the separation, the properties of the compound, and economic considerations. While chromatography offers high resolution for analytical purposes, membrane and crystallization techniques present scalable and cost-effective solutions for industrial-scale production of enantiopure compounds.[9][14] The ongoing development of novel materials and methodologies promises even more efficient and sustainable chiral separation technologies in the future.[6][9]
References
- 1. Advances and applications of chiral resolution in pharmaceutical field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drpress.org [drpress.org]
- 3. drpress.org [drpress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Enantiorecognition and Enantioseparation Techniques of Chiral Molecules in the Pharmaceutical Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datainsightsmarket.com [datainsightsmarket.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Membranes and membrane processes for chiral resolution - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Enantioselective Mixed Matrix Membranes for Chiral Resolution | MDPI [mdpi.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. crystallizationsystems.com [crystallizationsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of (+)-Di-p-toluoyl-D-tartaric Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (+)-Di-p-toluoyl-D-tartaric acid, ensuring compliance with general safety protocols.
I. Immediate Safety Considerations
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles, a face shield, and a lab coat.[1] All handling of this compound, especially during disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
II. Disposal Procedure for this compound
While some safety data sheets (SDS) do not classify this compound as a hazardous substance[2][4][5], others indicate that it can be a skin and eye irritant.[6] Therefore, it is prudent to handle it with care. The following disposal options are recommended, starting with the most preferable.
Step 1: Consultation and Waste Identification
-
Always consult your institution's Environmental Health & Safety (EH&S) department for specific disposal guidelines, as local and national regulations may vary.[7]
-
Properly label a dedicated waste container for "this compound and its residues."
Step 2: Disposal of Uncontaminated Solid Waste
-
If the material is in its pure, solid form and has not been contaminated, explore recycling options by consulting the manufacturer.[2]
-
If recycling is not an option, the uncontaminated solid should be collected in a clearly labeled, sealed, and compatible waste container for pickup by a certified hazardous waste disposal service.[5][8]
Step 3: Disposal of Contaminated Solid Waste and Small Spills
-
Cleanup: For small spills or contaminated solid waste, use dry cleanup procedures to avoid generating dust.[2][9]
-
Collection: Carefully sweep or shovel the material into a suitable, labeled, and sealable container for disposal.[2][5]
-
Disposal: The container with the contaminated waste should be handed over to a licensed waste disposal company.[5]
Step 4: Disposal of Solutions Containing this compound (Neutralization)
For small quantities of aqueous solutions, neutralization is a viable disposal method.[1][10][11]
-
Dilution: In a large beaker, dilute the acidic solution by slowly adding it to a large volume of cold water (a 1:10 ratio of acid solution to water is a common guideline). Never add water to the acid. [1]
-
Neutralization: While stirring the diluted solution continuously, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate.[1] Be cautious as this may generate gas (carbon dioxide).
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue to add the weak base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater regulations.[1]
-
Final Disposal: Once neutralized, and if it contains no other hazardous materials, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations.[1] For larger quantities or solutions containing other hazardous components, the neutralized solution should be collected for professional hazardous waste disposal.[1]
III. Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Neutralization Target pH | 6.0 - 8.0 | [1] |
| Dilution Ratio (Acid to Water) | 1:10 (general guideline) | [1] |
| Neutralizing Agent | Sodium Bicarbonate or 5-10% Sodium Carbonate solution | [1] |
IV. Experimental Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. utsi.edu [utsi.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Personal protective equipment for handling (+)-Di-p-toluoyl-D-tartaric Acid
Essential Safety and Handling Guide for (+)-Di-p-toluoyl-D-tartaric Acid
For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, a compound frequently used as a chiral resolving agent in organic synthesis.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles | Should be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][4] |
| Skin | Protective Gloves and Clothing | Wear impervious gloves and fire/flame resistant clothing to prevent skin contact.[2][5][6] Inspect gloves before use and use proper removal techniques.[3] |
| Respiratory | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[2] In cases of inadequate ventilation, respiratory protection should be worn.[6] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area to prevent the formation and accumulation of dust and vapors.[5][6]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly with soap and water after handling.[5][6]
-
Avoid creating dust; use dry clean-up procedures for minor spills.[5]
-
Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld such containers.[5]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[4][6]
-
Protect containers from physical damage and check regularly for leaks.[5]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with regulations.
-
Collection: Collect waste material and any contaminated items in suitable, closed, and clearly labeled containers for disposal.[2][3][5]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable local, state, and federal laws and regulations.[2][3] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Packaging: Dispose of as unused product.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel from the area and move upwind.[5]
-
Alert emergency responders and inform them of the location and nature of the hazard.[5]
-
Control personal contact by using the recommended protective equipment, including a dust respirator.[5]
-
Prevent the spillage from entering drains, sewers, or water courses.[5]
-
Visual Guidance: Procedural Flow
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
Caption: Workflow for safe handling and storage procedures.
Caption: Procedures for disposal and accidental spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
